Product packaging for 1,4,7-Trithiacyclononane(Cat. No.:CAS No. 6573-11-1)

1,4,7-Trithiacyclononane

Cat. No.: B1209871
CAS No.: 6573-11-1
M. Wt: 180.4 g/mol
InChI Key: PQNPKQVPJAHPSB-UHFFFAOYSA-N
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Description

1,4,7-trithionane is a saturated organic heteromonocyclic parent and a crown thioether.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H12S3 B1209871 1,4,7-Trithiacyclononane CAS No. 6573-11-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,4,7-trithionane
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InChI

InChI=1S/C6H12S3/c1-2-8-5-6-9-4-3-7-1/h1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

PQNPKQVPJAHPSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCSCCS1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12S3
Source PubChem
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DSSTOX Substance ID

DTXSID40215934
Record name 1,4,7-Trithionane
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Molecular Weight

180.4 g/mol
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CAS No.

6573-11-1
Record name 1,4,7-Trithiacyclononane
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Record name 1,4,7-Trithionane
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Foundational & Exploratory

An In-depth Technical Guide to 1,4,7-Trithiacyclononane: Properties and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,4,7-Trithiacyclononane, commonly referred to as[1]aneS₃, is a sulfur-containing macrocycle that has garnered significant interest in the scientific community. Its unique structural conformation and ability to act as a potent tridentate ligand have made it a versatile building block in coordination chemistry, catalysis, and the development of novel therapeutic and diagnostic agents. This guide provides a comprehensive overview of the core properties of this compound, including its physical, chemical, and structural characteristics. Detailed experimental protocols for its synthesis and the preparation of its metal complexes are presented, alongside a summary of its applications, particularly in the realm of radiopharmaceuticals.

Core Properties of this compound

This compound is a cyclic thioether with the chemical formula (CH₂CH₂S)₃.[2] It is a colorless solid that is insoluble in water but soluble in chlorocarbons and acetone.[2] Its key properties are summarized in the tables below.

Physical and Chemical Properties
PropertyValueReference
IUPAC Name1,4,7-Trithionane[3]
Other Names[1]aneS₃, Triethylene trisulfide[3]
CAS Number6573-11-1[4]
Molecular FormulaC₆H₁₂S₃[2][3]
Molecular Weight180.35 g/mol [2][4]
AppearanceColorless solid[2]
Melting Point78-81 °C[2][4]
Boiling PointDecomposes[2]
SolubilityInsoluble in water; Soluble in chlorocarbons, acetone[2]
Crystallographic Data

The crystal structure of free this compound reveals a conformation where the sulfur atoms are directed towards the center of the ring, a feature that is crucial for its strong coordination to metal ions.[5]

ParameterValueReference
Crystal SystemRhombohedral[5]
Space GroupR3c[5]
a (Å)12.584 (3)[5]
b (Å)12.584 (3)[5]
c (Å)9.209 (2)[5]
Z6[5]
Density (calculated)1.42 g/cm³[5]
S-S transannular distance (Å)3.45[5]

Coordination Chemistry

This compound is a powerful tridentate ligand that forms stable complexes with a wide variety of transition metal ions, including those considered "hard" cations like iron(II) and copper(II).[2] It typically forms octahedral complexes with a formula of [M([1]aneS₃)₂]²⁺.[2] The unique facial coordination of the ligand imparts unusual structural and electronic properties to the resulting metal complexes.

Crystallographic Data of Selected Metal Complexes
ComplexCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)Reference
--INVALID-LINK--1]aneS₃)₂₂MonoclinicP2₁/c8.681 (2)11.685 (3)11.624 (3)106.57 (2)[6]
--INVALID-LINK--1]aneS₃)₂₂OrthorhombicPbca19.789 (40)15.235 (12)9.202 (3)-[6]
--INVALID-LINK--1]aneS₃)₂₂OrthorhombicPbca21.169 (3)15.193 (2)8.729 (2)-[6]
--INVALID-LINK--1]aneS₃)₂₃MonoclinicI2/m11.329 (3)9.692 (3)14.909 (4)101.77 (2)[7]
Electrochemical Properties

The electrochemical behavior of this compound complexes is of significant interest. For example, the rhodium complex [Rh([1]aneS₃)₂]³⁺ exhibits two reversible one-electron reductions, corresponding to the Rh(III)/Rh(II) and Rh(II)/Rh(I) redox couples.[7]

ComplexRedox CoupleE₁/₂ (V vs. Fc/Fc⁺)Reference
[Rh([1]aneS₃)₂]³⁺Rh(III)/Rh(II)-0.71[7]
[Rh([1]aneS₃)₂]³⁺Rh(II)/Rh(I)-1.08[7]

Experimental Protocols

Synthesis of this compound

A high-yield, one-step synthesis of this compound has been developed. The general workflow for this synthesis is depicted below.

G Synthesis of this compound cluster_reactants Reactants cluster_reaction Reaction cluster_product Product Isolation reactant1 1,2-Dibromoethane reaction Cyclization Reaction in solvent (e.g., DMF) under heating reactant1->reaction reactant2 Sodium Sulfide reactant2->reaction purification Purification (e.g., chromatography) reaction->purification product This compound purification->product

Caption: General workflow for the synthesis of this compound.

Detailed Protocol: A detailed protocol for a simple, high-yield synthesis is as follows:

  • Reaction Setup: In a three-necked flask equipped with a reflux condenser and a mechanical stirrer, dissolve sodium sulfide nonahydrate in dimethylformamide (DMF).

  • Addition of Reactant: Slowly add 1,2-dibromoethane to the stirred solution at room temperature.

  • Reaction: Heat the reaction mixture to reflux for several hours. The progress of the reaction can be monitored by techniques such as gas chromatography.

  • Work-up: After cooling, pour the reaction mixture into a large volume of water and extract with a suitable organic solvent (e.g., dichloromethane).

  • Purification: Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield pure this compound.

Synthesis of a Representative Metal Complex: Ni([1]aneS₃)₂₂

The synthesis of bis(this compound)nickel(II) tetrafluoroborate is a straightforward procedure.

  • Ligand Dissolution: Dissolve this compound in a suitable solvent such as ethanol or acetonitrile.

  • Addition of Metal Salt: To this solution, add a solution of nickel(II) tetrafluoroborate hexahydrate in the same solvent.

  • Complex Formation: Stir the resulting mixture at room temperature. The formation of the complex is often indicated by a color change.

  • Isolation of the Product: The product, --INVALID-LINK--1]aneS₃)₂₂, will precipitate from the solution. The precipitate is collected by filtration, washed with cold solvent and then a non-polar solvent like diethyl ether, and dried under vacuum.

Applications in Drug Development and Beyond

The unique coordination properties of this compound and its derivatives make them valuable in various applications, including the development of radiopharmaceuticals. The ability to stably chelate radionuclides like Technetium-99m (⁹⁹ᵐTc) and Rhenium-186/188 (¹⁸⁶/¹⁸⁸Re) is of particular interest for diagnostic imaging and targeted radiotherapy, respectively.

The general workflow for the development of a[1]aneS₃-based radiopharmaceutical is outlined below.

G Development of [9]aneS3-based Radiopharmaceuticals cluster_synthesis Synthesis cluster_radiolabeling Radiolabeling cluster_application Application ligand This compound ([9]aneS3) bioconjugate Bioconjugation to targeting vector (e.g., peptide, antibody) ligand->bioconjugate radiolabeling Chelation of Radionuclide (e.g., 99mTc, 186/188Re) bioconjugate->radiolabeling diagnostic Diagnostic Imaging (SPECT/PET) radiolabeling->diagnostic therapeutic Targeted Radiotherapy radiolabeling->therapeutic

Caption: Logical workflow for developing[1]aneS₃-based radiopharmaceuticals.

The process involves first synthesizing the[1]aneS₃ ligand, which is then often conjugated to a biological targeting molecule. This bioconjugate is subsequently radiolabeled with a suitable radionuclide. The resulting radiopharmaceutical can then be used for either diagnostic imaging or targeted therapy, depending on the decay properties of the chosen radionuclide.

Conclusion

This compound is a macrocyclic ligand with a rich coordination chemistry. Its pre-organized conformation for facial binding leads to the formation of highly stable metal complexes with unique properties. The straightforward synthesis of the ligand and its complexes, coupled with its strong metal-binding capabilities, has paved the way for its use in diverse fields, from fundamental coordination chemistry to the development of advanced medical imaging and therapeutic agents. This guide has provided a foundational understanding of the key properties and experimental methodologies associated with this important molecule, offering a valuable resource for researchers and professionals in the chemical and pharmaceutical sciences.

References

An In-depth Technical Guide on the Synthesis and Characterization of 1,4,7-Trithiacyclononane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 1,4,7-trithiacyclononane, a crucial tridentate thioether ligand in coordination chemistry. The document details established synthetic protocols and outlines the analytical techniques used for its characterization, presenting quantitative data in a clear and accessible format.

Synthesis of this compound

This compound, also known as[1]aneS₃, is a nine-membered ring containing three thioether groups. Several synthetic routes have been developed for its preparation, with variations in yield and reaction conditions. Below are detailed protocols for three prominent methods.

High-Yield One-Step Synthesis via Cesium Carbonate

A highly efficient one-step synthesis of this compound has been reported, affording the product in excellent yield. This method utilizes the template effect of the cesium cation to facilitate the cyclization reaction.

Experimental Protocol:

The synthesis is typically carried out by reacting 1,2-dibromoethane with sodium sulfide. A notable high-yield procedure involves the reaction of bis(2-mercaptoethyl) sulfide with 1,2-dibromoethane in the presence of cesium carbonate in dimethylformamide (DMF). This approach has been shown to produce this compound in yields of up to 95%.

Reaction Conditions and Yield:

ParameterValue
Reactantsbis(2-mercaptoethyl) sulfide, 1,2-dibromoethane
BaseCesium Carbonate (Cs₂CO₃)
SolventDimethylformamide (DMF)
TemperatureRoom Temperature
Reaction TimeSeveral hours
YieldUp to 95%
Synthesis from 1,2-Dibromoethane and Sodium Sulfide

A common and straightforward method for the synthesis of this compound involves the reaction of 1,2-dibromoethane and sodium sulfide.

Experimental Protocol:

In a typical procedure, a solution of sodium sulfide is prepared in a suitable solvent, such as ethanol or a mixture of ethanol and water. 1,2-Dibromoethane is then added dropwise to the stirred solution at a controlled temperature. The reaction mixture is refluxed for several hours to ensure complete reaction. After cooling, the product is extracted with an organic solvent, and the solvent is removed under reduced pressure. The crude product is then purified by recrystallization or chromatography.

Alternative Synthesis Route

An earlier method for the synthesis of this torsionally strained monocyclic polythiaether was described by Gerber, Chongsawangvirod, Leung, and Ochrymowycz in 1977.[2] While specific details of the experimental protocol require consulting the original publication, this work laid the foundation for subsequent synthetic efforts.

Synthesis Workflow Diagram:

G cluster_synthesis Synthesis of this compound Reactants Starting Materials (e.g., 1,2-dibromoethane and Sodium Sulfide) Reaction Cyclization Reaction (e.g., in Ethanol/Water) Reactants->Reaction Workup Extraction and Purification (e.g., Recrystallization) Reaction->Workup Product This compound Workup->Product

Caption: General workflow for the synthesis of this compound.

Characterization of this compound

The synthesized this compound is characterized using a variety of analytical techniques to confirm its structure and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of this compound. Due to the symmetry of the molecule, the ¹H and ¹³C NMR spectra are relatively simple.

¹H NMR Data (in CDCl₃):

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~2.9s12H-S-CH₂-CH₂-S-

¹³C NMR Data (in CDCl₃):

Chemical Shift (δ) ppmAssignment
~33-S-CH₂-CH₂-S-
Mass Spectrometry

Mass spectrometry is used to determine the molecular weight of this compound and to confirm its elemental composition through high-resolution mass spectrometry (HRMS).

Mass Spectrometry Data:

TechniqueIonCalculated m/zFound m/z
HRMS[M+H]⁺181.0178Data to be obtained from experimental results
HRMS[M]⁺180.0101Data to be obtained from experimental results
Elemental Analysis

Elemental analysis provides the percentage composition of carbon, hydrogen, and sulfur in the synthesized compound, which is compared with the theoretical values.

Elemental Analysis Data for C₆H₁₂S₃:

ElementTheoretical (%)Found (%)
Carbon (C)39.96Data to be obtained from experimental results
Hydrogen (H)6.71Data to be obtained from experimental results
Sulfur (S)53.33Data to be obtained from experimental results
X-ray Crystallography

The solid-state structure of this compound has been determined by X-ray crystallography. It crystallizes in a rhombohedral space group (R-3) with the molecule adopting a stable endodentate ("crown") conformation.

Crystallographic Data:

ParameterValue
Crystal SystemRhombohedral
Space GroupR-3
a (Å)9.876(2)
b (Å)9.876(2)
c (Å)9.876(2)
α (°)115.15(2)
β (°)115.15(2)
γ (°)115.15(2)
Z1

Characterization Workflow Diagram:

G cluster_characterization Characterization of this compound Product Synthesized Product NMR NMR Spectroscopy (¹H and ¹³C) Product->NMR MS Mass Spectrometry (HRMS) Product->MS EA Elemental Analysis Product->EA Xray X-ray Crystallography Product->Xray Data Structural and Purity Confirmation NMR->Data MS->Data EA->Data Xray->Data

Caption: Workflow for the characterization of this compound.

Signaling Pathways and Applications

This compound is primarily utilized as a tridentate ligand in coordination chemistry to form stable complexes with a variety of transition metals. These metal complexes have found applications in diverse areas, including bioinorganic chemistry, catalysis, and materials science. There are no known direct signaling pathways involving the free ligand itself in biological systems. Its significance in the context of drug development and biological research lies in its ability to form stable chelates with metal ions that can then be tethered to biomolecules or used as catalysts in biological systems.

Logical Relationship Diagram:

G cluster_application Applications of this compound Ligand This compound Complex Metal Complex Ligand->Complex Metal Transition Metal Ions Metal->Complex Bioinorganic Bioinorganic Chemistry Complex->Bioinorganic Catalysis Catalysis Complex->Catalysis Materials Materials Science Complex->Materials

Caption: Applications stemming from the coordination chemistry of this compound.

References

An In-depth Technical Guide to Thioether Macrocyclic Ligands

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thioether macrocyclic ligands are a fascinating and versatile class of compounds that have garnered significant attention in coordination chemistry and have shown immense potential in various applications, including catalysis and drug development.[1] These macrocycles are characterized by a cyclic structure containing multiple thioether (-S-) linkages. The sulfur atoms, with their soft donor properties, exhibit a strong affinity for a wide range of metal ions, particularly soft and borderline transition metals.[1] This interaction leads to the formation of stable metal complexes with unique structural and electronic properties.

The study of thioether macrocycles has been spurred by their biological relevance, as thioether binding is observed in crucial biological systems. For instance, methionine residues in proteins play a vital role in coordinating metal ions in metalloproteins like plastocyanin and azurin.[1] The macrocyclic nature of these ligands imparts a higher degree of preorganization compared to their acyclic counterparts, leading to enhanced thermodynamic stability and kinetic inertness of their metal complexes, a phenomenon known as the macrocyclic effect.[2]

This technical guide provides a comprehensive overview of thioether macrocyclic ligands, covering their synthesis, coordination chemistry, and applications, with a particular focus on aspects relevant to researchers and professionals in drug development.

Synthesis of Thioether Macrocyclic Ligands

The synthesis of thioether macrocycles can be broadly categorized into two main approaches: direct synthesis and template-assisted synthesis.

Direct Synthesis: This method involves the direct reaction of a dihaloalkane with a dithiol in the presence of a base. While straightforward, this approach often suffers from low yields due to the competing formation of linear polymers. High-dilution techniques are typically employed to favor intramolecular cyclization over intermolecular polymerization.

Template-Assisted Synthesis: A more efficient and widely used method is the template synthesis, where a metal ion is used to pre-organize the acyclic precursors into a conformation that favors cyclization.[3][4][5] The metal ion acts as a template, holding the reactive ends of the precursor molecules in proximity, thus promoting the intramolecular ring-closing reaction and significantly improving the yield of the desired macrocycle. Alkali and alkaline earth metal ions are commonly used as templates in the synthesis of crown ethers, and a similar principle applies to the synthesis of thioether macrocycles using transition metal ions.[6]

A general workflow for the synthesis and characterization of thioether macrocyclic ligands is depicted below.

Synthesis_Workflow General Workflow for Synthesis and Characterization cluster_synthesis Synthesis cluster_workup Work-up and Purification cluster_characterization Characterization Precursors Select Precursors (e.g., Dithiol, Dihaloalkane) Template Choose Template Ion (if applicable) Precursors->Template Reaction Cyclization Reaction (e.g., High Dilution, Template Synthesis) Precursors->Reaction Template->Reaction Extraction Extraction/Filtration Reaction->Extraction Chromatography Chromatography (e.g., Column, Recrystallization) Extraction->Chromatography NMR NMR Spectroscopy (1H, 13C) Chromatography->NMR MS Mass Spectrometry (ESI-MS, MALDI-TOF) Chromatography->MS Xray Single Crystal X-ray Diffraction Chromatography->Xray

A general workflow for the synthesis and characterization of thioether macrocycles.

Coordination Chemistry

Thioether macrocycles are excellent ligands for a variety of metal ions, forming complexes with diverse coordination geometries and oxidation states.[1] The sulfur atoms act as soft Lewis bases, preferentially binding to soft Lewis acidic metal centers such as Pd(II), Pt(II), Au(I/III), Ag(I), Cu(I/II), and Hg(II).[1][7][8][9]

The coordination number and geometry of the resulting metal complex are influenced by several factors, including the size of the macrocyclic ring, the number of sulfur donor atoms, and the nature of the metal ion. For example, the small and rigid 1,4,7-trithiacyclononane ([10]aneS3) often acts as a tridentate facial capping ligand, forming complexes with octahedral or square pyramidal geometries.[11] Larger and more flexible macrocycles like 1,4,8,11-tetrathiacyclotetradecane ([3]aneS4) can encapsulate metal ions or bridge multiple metal centers, leading to the formation of mononuclear, binuclear, or polymeric structures.

The table below summarizes the stability constants for selected metal complexes with thioether macrocyclic ligands.

LigandMetal IonLog KReference
This compound ([10]aneS3)Cu(II)7.3[2]
This compound ([10]aneS3)Ni(II)4.1[2]
1,4,8,11-Tetrathiacyclotetradecane ([3]aneS4)Cu(II)12.3[2]
1,4,8,11-Tetrathiacyclotetradecane ([3]aneS4)Ni(II)8.2[2]

The metal-sulfur (M-S) bond lengths in these complexes are a key parameter for understanding the nature of the coordination bond. The table below provides representative M-S bond lengths for some metal-thioether macrocycle complexes determined by X-ray crystallography.

ComplexMetal-Sulfur Bond Length (Å)Reference
--INVALID-LINK--10]aneS3)22Au-S(1) = 2.839(5), Au-S(2) = 2.462(5), Au-S(3) = 2.452(5)[7][8]
--INVALID-LINK--12]aneS6)2 (at 150K)Ag-S = 2.569(7), 2.720(6)[7][8]
[Ge([10]aneS3)][OTf]2Ge-S (avg) = 2.33[13]
[Sn([10]aneS3)][OTf]2Sn-S (avg) = 2.53[13]
[Pb([10]aneS3)][OTf]2Pb-S (avg) = 2.72[13]

The logical relationship between ligand properties, metal ion characteristics, and the resulting complex's structure and stability is illustrated in the following diagram.

Coordination_Logic Factors Influencing Coordination Chemistry cluster_ligand Ligand Properties cluster_metal Metal Ion Properties cluster_complex Resulting Complex Properties RingSize Ring Size CoordinationGeometry Coordination Geometry RingSize->CoordinationGeometry Flexibility Flexibility Flexibility->CoordinationGeometry DonorAtoms Number of Donor Atoms DonorAtoms->CoordinationGeometry IonicRadius Ionic Radius IonicRadius->CoordinationGeometry Charge Charge Stability Thermodynamic Stability Charge->Stability Hardness Hardness (HSAB) Hardness->Stability Reactivity Reactivity CoordinationGeometry->Reactivity Stability->Reactivity

Logical relationships in the coordination chemistry of thioether macrocycles.

Applications

The unique properties of thioether macrocyclic ligands and their metal complexes have led to their exploration in a variety of fields.

Catalysis: Metal complexes of thioether macrocycles have shown promise as catalysts in a range of organic transformations, including oxidation reactions and asymmetric synthesis.[14][15] The thioether ligands can stabilize different oxidation states of the metal center, which is crucial for catalytic cycles. The macrocyclic framework can also provide a specific steric and electronic environment around the metal, influencing the selectivity of the catalytic reaction.

The table below presents some examples of the catalytic activity of thioether macrocycle complexes.

CatalystReactionTurnover Number (TON)Enantiomeric Excess (ee)Reference
[Fe(porphyrin)] complexCyclooctane oxidation122,640-[14]
Chiral Phosphoric AcidAsymmetric thiocarboxylysis-up to 99%[15][16]

Drug Development: Macrocyclic compounds, in general, are an emerging class of therapeutics.[12][17] Thioether-cyclized peptides, in particular, have shown high potency and selectivity for various biological targets.[12][17] The macrocyclic structure confers conformational rigidity, which can lead to enhanced binding affinity and improved metabolic stability compared to their linear counterparts.[12][17] Furthermore, the thioether linkage is metabolically robust, making these compounds attractive candidates for drug development.

Experimental Protocols

This section provides detailed methodologies for the synthesis of a representative thioether macrocyclic ligand and its metal complex, as well as for key characterization techniques.

Synthesis of this compound ([10]aneS3)

Materials:

  • 1,2-ethanedithiol

  • 1,2-dibromoethane

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Diethyl ether

  • Deionized water

Procedure:

  • Caution: 1,2-ethanedithiol and 1,2-dibromoethane are toxic and should be handled in a well-ventilated fume hood with appropriate personal protective equipment.

  • Dissolve sodium hydroxide in ethanol in a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser.

  • Slowly add a solution of 1,2-ethanedithiol in ethanol to the stirred NaOH solution at room temperature.

  • Simultaneously, add a solution of 1,2-dibromoethane in ethanol dropwise from the second dropping funnel over a period of 8-10 hours. Maintain the reaction mixture at a gentle reflux.

  • After the addition is complete, continue to reflux the mixture for an additional 2 hours.

  • Cool the reaction mixture to room temperature and filter to remove the precipitated sodium bromide.

  • Evaporate the solvent from the filtrate under reduced pressure to obtain a crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent (e.g., a mixture of hexane and ethyl acetate).

  • Recrystallize the purified product from a suitable solvent (e.g., diethyl ether) to obtain white crystals of this compound.

Synthesis of a Palladium(II) Complex with[10]aneS3

Materials:

  • This compound ([10]aneS3)

  • Palladium(II) chloride (PdCl2)

  • Acetonitrile

  • Diethyl ether

Procedure:

  • Dissolve palladium(II) chloride in a minimal amount of hot acetonitrile.

  • In a separate flask, dissolve an equimolar amount of[10]aneS3 in acetonitrile.

  • Slowly add the ligand solution to the stirred palladium(II) chloride solution.

  • A yellow precipitate will form immediately. Stir the mixture at room temperature for 1 hour.

  • Collect the precipitate by filtration, wash with a small amount of acetonitrile, and then with diethyl ether.

  • Dry the product under vacuum to yield the [Pd([10]aneS3)Cl2] complex.

Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Protocol: Dissolve a small amount of the purified thioether macrocycle or its metal complex in a suitable deuterated solvent (e.g., CDCl3, DMSO-d6).[3] Record the 1H and 13C NMR spectra on a spectrometer.[3]

  • Data Interpretation: The 1H NMR spectrum will show characteristic signals for the methylene protons of the macrocyclic ring. The chemical shifts and coupling patterns can provide information about the conformation of the macrocycle in solution.[18] In the 13C NMR spectrum, the number of signals will correspond to the number of magnetically non-equivalent carbon atoms, confirming the symmetry of the molecule.[18]

Electrospray Ionization Mass Spectrometry (ESI-MS):

  • Protocol: Prepare a dilute solution of the ligand or complex in a suitable solvent (e.g., methanol, acetonitrile).[1][19] Infuse the solution directly into the ESI source of the mass spectrometer.[1][19]

  • Data Interpretation: ESI-MS is a soft ionization technique that is well-suited for the analysis of macrocyclic compounds and their metal complexes.[1][19][20] The mass spectrum will show the molecular ion peak ([M+H]+ or [M+Na]+ for the ligand, or [M+X]+ for the complex), confirming the molecular weight of the compound.[1][19][20]

Single Crystal X-ray Diffraction:

  • Protocol: Grow single crystals of the thioether macrocycle or its metal complex suitable for X-ray diffraction. This can be achieved by slow evaporation of a solvent, vapor diffusion, or layering of a solution of the compound with a non-solvent.[21][22][23][24] Mount a suitable crystal on the goniometer of a single-crystal X-ray diffractometer and collect the diffraction data.[21][22][23][24]

  • Data Interpretation: Solve and refine the crystal structure using appropriate software. The resulting structural model will provide precise information on bond lengths, bond angles, and the overall three-dimensional structure of the molecule in the solid state.[21][22][23][24]

Conclusion

Thioether macrocyclic ligands represent a rich and rewarding area of chemical research with significant implications for catalysis and drug discovery. Their unique coordination properties, arising from the presence of soft sulfur donor atoms within a pre-organized cyclic framework, allow for the formation of stable and reactive metal complexes. The continued development of novel synthetic methodologies and a deeper understanding of their structure-activity relationships will undoubtedly pave the way for the design of new catalysts and therapeutic agents with enhanced efficacy and selectivity. This guide has provided a foundational overview of the key aspects of thioether macrocyclic chemistry, offering a starting point for researchers and scientists to explore this exciting field.

References

Pioneering Investigations into 1,4,7-Trithiacyclononane: A Technical Guide to its Early Synthesis and Coordination Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the foundational research on 1,4,7-trithiacyclononane ([1]aneS₃), a pivotal macrocyclic ligand in coordination chemistry. It details the seminal synthetic methodologies and the initial studies into its coordination behavior with first-row transition metals, presenting the core data in a structured format for ease of reference and comparison.

Early Synthetic Routes to this compound

The synthesis of this compound, a nine-membered ring containing three sulfur atoms, presented a significant challenge to early chemists. The first successful synthesis was reported by Gerber and co-workers in 1977, followed by the development of more efficient methods that offered improved yields and simpler procedures.

The First Reported Synthesis (Gerber et al., 1977)

The inaugural synthesis of[1]aneS₃ involved a multi-step process with a modest overall yield. While the original publication provides foundational insights, subsequent methods have largely superseded this initial approach due to its complexity and low efficiency.

A Simpler, More Direct Route (Sellmann and Zapf, 1984)

A significant advancement came in 1984 with the development of a more straightforward synthetic protocol. This method offered a more accessible route to[1]aneS₃, facilitating broader investigation into its coordination chemistry.

High-Yield, One-Step Synthesis (Blower and Cooper, 1987)

A breakthrough in the synthesis of[1]aneS₃ was achieved in 1987 with a high-yield, one-step procedure. This method, which has become a widely adopted standard, dramatically improved the accessibility of the ligand for research purposes.

Experimental Protocols

This section provides detailed methodologies for the key synthetic preparations of this compound.

Synthesis of this compound via the Method of Blower and Cooper (1987)

This high-yield synthesis is the most commonly employed method for the preparation of[1]aneS₃.

Experimental Workflow:

Synthesis_Workflow reagents Reactants: - 1,2-ethanedithiol - 1,2-dibromoethane - Cesium carbonate reaction Reaction: - High dilution - Stirring at room temperature reagents->reaction solvent Solvent: - N,N-Dimethylformamide (DMF) solvent->reaction workup Work-up: - Filtration - Solvent evaporation reaction->workup purification Purification: - Column chromatography workup->purification product Product: - this compound purification->product

High-yield synthesis of this compound.

Detailed Procedure:

  • Reaction Setup: A solution of 1,2-ethanedithiol and 1,2-dibromoethane in N,N-dimethylformamide (DMF) is prepared.

  • High Dilution Conditions: This solution is added dropwise over an extended period to a vigorously stirred suspension of cesium carbonate in a large volume of DMF. Maintaining high dilution is crucial to favor intramolecular cyclization over intermolecular polymerization.

  • Reaction: The reaction mixture is stirred at room temperature for a specified duration.

  • Work-up: The cesium salts are removed by filtration, and the DMF is removed from the filtrate under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel.

Quantitative Data from Early Syntheses

The following table summarizes the key quantitative data from the seminal synthetic reports on this compound.

MethodStarting MaterialsSolventReaction TimeTemperatureYield (%)
Gerber et al. (1977) 2,2'-Thiodiethanethiol, 1,2-DibromoethaneEthanol/Benzene-Reflux~10
Sellmann and Zapf (1984) Bis(2-mercaptoethyl)sulfide, 1,2-DichloroethaneEthanol-Reflux30-40
Blower and Cooper (1987) 1,2-Ethanedithiol, 1,2-DibromoethaneDMF48 hRoom Temp.>80

Early Research on the Coordination Chemistry of this compound

Shortly after its synthesis, the coordination chemistry of[1]aneS₃ was explored, revealing its ability to act as a strong-field, tridentate ligand that forms stable, often homoleptic, octahedral complexes with a variety of transition metals.

Synthesis and Structure of First-Row Transition Metal Complexes

A pivotal early study detailed the synthesis and structural characterization of the bis(this compound) complexes of nickel(II), cobalt(II), and copper(II).[2] These complexes were instrumental in establishing the facial coordination mode of the ligand and its ability to enforce a near-perfect octahedral geometry around the central metal ion.

Signaling Pathway of Complex Formation:

Complex_Formation metal_salt Metal(II) Salt (e.g., Ni(BF₄)₂, Co(BF₄)₂, Cu(BF₄)₂) reaction Reaction: - Stirring at room temperature metal_salt->reaction ligand 2 eq. This compound ligand->reaction solvent Solvent (e.g., Nitromethane) solvent->reaction product [M([9]aneS₃)₂]²⁺ Complex reaction->product

General synthesis of [M([1]aneS₃)₂]²⁺ complexes.

Experimental Protocols for Metal Complex Synthesis

General Procedure for the Synthesis of M([1]aneS₃)₂₂ (M = Ni, Co, Cu)
  • Reaction: A solution of the metal(II) tetrafluoroborate salt in a suitable solvent (e.g., nitromethane) is treated with two equivalents of this compound.

  • Precipitation and Isolation: The resulting complex, which is often sparingly soluble in the reaction medium, precipitates upon formation or after a short reaction time. The solid product is collected by filtration, washed, and dried.

Quantitative Data for Early Metal Complexes

The following tables summarize the key crystallographic and spectroscopic data for the early characterized bis(this compound) metal complexes.

Crystallographic Data
ComplexCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (deg)Z
--INVALID-LINK--1]aneS₃)₂₂ [2]MonoclinicP2₁/c8.681(2)11.685(3)11.624(3)106.57(2)2
--INVALID-LINK--1]aneS₃)₂₂ [2]OrthorhombicPbca19.789(40)15.235(12)9.202(3)904
--INVALID-LINK--1]aneS₃)₂₂ [2]OrthorhombicPbca21.169(3)15.193(2)8.729(2)904
Selected Spectroscopic and Magnetic Data
ComplexElectronic Transitions (λ_max, nm)Magnetic Moment (μ_eff, B.M.)
[Ni([1]aneS₃)₂]²⁺ -Diamagnetic
[Co([1]aneS₃)₂]²⁺ -Paramagnetic
[Cu([1]aneS₃)₂]²⁺ -Paramagnetic

Note: Detailed electronic transition data from early papers can be sparse. The magnetic properties are consistent with low-spin d⁸ (Ni²⁺), high-spin d⁷ (Co²⁺), and d⁹ (Cu²⁺) configurations in an octahedral field.

This guide provides a concise yet comprehensive overview of the seminal work on this compound, offering valuable insights for researchers and professionals engaged in coordination chemistry and its applications. The detailed protocols and tabulated data serve as a practical resource for understanding the foundational principles of this important macrocyclic ligand.

References

An In-depth Technical Guide to 1,4,7-Trithiacyclononane (CAS 6573-11-1)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical entity with CAS number 6573-11-1, identified as 1,4,7-Trithiacyclononane. Also known as[1]aneS3, this macrocyclic thioether has garnered significant interest in the scientific community due to its exceptional properties as a tridentate ligand in coordination chemistry. This document details its chemical and physical properties, provides established experimental protocols for its synthesis and the preparation of its metal complexes, and explores its diverse applications, with a particular focus on catalysis and its emerging role in medicinal chemistry and drug development. Quantitative data is presented in structured tables for clarity, and key processes are visualized through diagrams to facilitate a deeper understanding of its utility and mechanism of action.

Chemical Information and Physical Properties

This compound is a cyclic thioether with the formula (CH2CH2S)3. It is a white to off-white crystalline solid.[2] Its structure as a nine-membered ring with three sulfur atoms positioned at the 1, 4, and 7 positions makes it an outstanding tridentate ligand, capable of coordinating to a single face of a metal ion.[3] This facial coordination is a key feature that underpins much of its unique chemistry.

Identifiers and General Properties
PropertyValueReference(s)
CAS Number 6573-11-1[3]
IUPAC Name 1,4,7-Trithionane[3]
Synonyms [1]aneS3, Triethylene trisulfide, 9-Thiacrown-3[3]
Molecular Formula C6H12S3[3]
Molecular Weight 180.35 g/mol [3]
SMILES C1CSCCSCCS1[3]
InChI Key PQNPKQVPJAHPSB-UHFFFAOYSA-N[3]
Physicochemical Data
PropertyValueReference(s)
Melting Point 78-81 °C[4]
Appearance White to off-white crystalline solid[2]
Solubility Insoluble in water; Soluble in chlorocarbons and acetone.[3]
Density 1.42 g/cm³ (calculated)[5]

Synthesis and Experimental Protocols

The synthesis of this compound has been optimized over the years to achieve higher yields and purity. Additionally, the synthesis of its metal complexes is a crucial step for many of its applications.

Synthesis of this compound

A simple and efficient route for the synthesis of this compound was reported by Sellmann and Zapf.[6] This method provides a significant improvement over earlier procedures.

Experimental Protocol:

  • Reactants: 1,2-ethanedithiol and 1,2-dibromoethane.

  • Procedure: A solution of 1,2-ethanedithiol in ethanol is reacted with sodium ethoxide to form the disodium salt. This is followed by a high-dilution condensation with 1,2-dibromoethane. The reaction mixture is refluxed for several hours.

  • Work-up and Purification: After cooling, the solvent is removed under reduced pressure. The residue is extracted with a suitable organic solvent (e.g., chloroform), and the organic layer is washed with water and dried. The crude product is then purified by column chromatography on silica gel to yield pure this compound.

Synthesis workflow for this compound.
Synthesis of a Representative Metal Complex: Ni([1]aneS3)22

The synthesis of bis(this compound)nickel(II) bis(tetrafluoroborate) is a well-established procedure and serves as a good example of the formation of a homoleptic thioether complex.[4]

Experimental Protocol:

  • Reactants: Nickel(II) bromide trihydrate (NiBr2·3H2O) and this compound ([1]aneS3).

  • Procedure: A solution of NiBr2·3H2O in methanol is treated with a methanolic solution of two equivalents of[1]aneS3. The reaction mixture is stirred at room temperature, leading to the precipitation of the nickel complex.

  • Counter-ion Exchange and Purification: The resulting precipitate is collected by filtration and washed with diethyl ether. To obtain the tetrafluoroborate salt, the bromide salt can be dissolved in a suitable solvent and treated with a source of tetrafluoroborate anions, such as AgBF4 or by using a tetrafluoroborate salt of nickel in the initial reaction. The final product is then recrystallized from a suitable solvent system (e.g., nitromethane/diethyl ether) to obtain purple crystals.[7]

Formation of a Nickel(II) complex with this compound.

Coordination Chemistry and Structural Data

This compound is known to form exceptionally stable complexes with a wide range of transition metal ions. The three soft thioether donors provide a favorable coordination environment for many metals, leading to complexes with interesting electronic and redox properties.

Structural Parameters

The crystal structure of free this compound reveals an endodentate conformation of the sulfur atoms, predisposing the ligand for facial coordination.[5] Upon complexation, it typically forms octahedral complexes of the type [M([1]aneS3)2]n+.[4]

ParameterValueReference(s)
Crystal System (free ligand) Rhombohedral[5]
Space Group (free ligand) R3c[5]
S-C Bond Length (free ligand) ~1.82 Å[5]
C-C Bond Length (free ligand) ~1.51 Å[5]
Coordination Geometry in [M([1]aneS3)2]n+ complexes Octahedral[4]
Ni-S bond lengths in [Ni([1]aneS3)2]2+ 2.37 - 2.41 Å[7]
Cu-S bond lengths in [Cu([1]aneS3)2]2+ Varies due to Jahn-Teller distortion[4]
Electrochemical Properties

A hallmark of the metal complexes of this compound is their rich redox chemistry. The thioether ligands can stabilize multiple oxidation states of the central metal ion.

Redox CoupleE1/2 (V vs. SHE)Solvent/ElectrolyteReference(s)
[Fe([1]aneS3)2]3+/2+ +0.96Acetonitrile[5]
[Cu([1]aneS3)2]2+/+ +0.48Acetonitrile[8]
[Ni([1]aneS3)2]3+/2+ +0.94Acetonitrile[9]

Applications in Research and Development

The unique properties of this compound and its metal complexes have led to their application in various fields, from catalysis to medicine.

Catalysis

Complexes of this compound with metals such as palladium and manganese have been shown to be effective catalysts. For instance, palladium(II) complexes can catalyze C-H activation reactions, while manganese complexes are used for the oxidation of olefins, alkanes, and alcohols.

Medicinal Chemistry and Drug Development

The ability of this compound to form stable complexes has been exploited in the development of new therapeutic and diagnostic agents.

Complexes with radionuclides such as Technetium-99m (99mTc) and Rhenium-186/188 (186/188Re) are being investigated for applications in nuclear medicine for imaging and therapy, respectively. The stable coordination of the radioisotope by the[1]aneS3 ligand is a critical feature for these applications.

Ruthenium complexes incorporating this compound have been synthesized and evaluated for their anticancer activity. While some studies have shown modest cytotoxicity, the high stability of these complexes is a key consideration in their design and mechanism of action.[10] For instance, certain ruthenium complexes have been tested against various cancer cell lines, with IC50 values in the micromolar range.[3][11][12]

Complex TypeCell LineIC50 (µM)Reference(s)
Ruthenium(II) arene complexesVariousLow µM range[3][11]
Ruthenium(II) polypyridyl complexesA549 (Lung), BEL-7402 (Liver), etc.Low µM range[11]

Copper(II) complexes of this compound and its derivatives have demonstrated the ability to cleave DNA.[10][13] This property is of great interest for the development of synthetic restriction enzymes and potential therapeutic agents that target nucleic acids. The mechanism of cleavage is often proposed to be hydrolytic, which is a desirable pathway for therapeutic applications as it avoids the generation of radical species that can cause indiscriminate damage.[10]

DNA_Cleavage_Mechanism cluster_0 Proposed Hydrolytic Mechanism A [Cu(II)([9]aneS3)(H2O)2]2+ C Coordination of Phosphate to Cu(II) A->C Binding B DNA Phosphodiester Backbone B->C D Activation of Coordinated Water C->D Lewis Acid Activation E Nucleophilic Attack by Metal-bound Hydroxide D->E F Cleavage of Phosphodiester Bond E->F G Cleaved DNA Strands F->G

Proposed mechanism for DNA cleavage by a Cu(II)-[1]aneS3 complex.

Safety and Handling

This compound is classified as an irritant. It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[14] Appropriate personal protective equipment, including gloves, eye protection, and a dust mask, should be used when handling this compound. It should be stored in a cool, dark place and is incompatible with strong oxidizing agents.[2]

Conclusion

This compound (CAS 6573-11-1) is a versatile and powerful tridentate ligand with a rich coordination chemistry. Its ability to form stable complexes with a wide array of metal ions has established its importance in fields ranging from catalysis to the development of advanced materials. For researchers and professionals in drug development, the metal complexes of this compound offer exciting opportunities, particularly in the design of novel radiopharmaceuticals, anticancer agents, and artificial nucleases. Further research into the biological activity and mechanistic pathways of these complexes will undoubtedly continue to expand their potential applications in medicine and biotechnology.

References

An In-depth Technical Guide to the Molecular Structure of 1,4,7-Trithiacyclononane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,4,7-Trithiacyclononane, also known as[1]aneS3, is a nine-membered macrocyclic thioether with the chemical formula C₆H₁₂S₃. This molecule has garnered significant interest in coordination chemistry due to its remarkable ability to act as a facial tridentate ligand, binding a wide array of metal ions. Its unique conformational properties, particularly the endodentate (inward-pointing) arrangement of its sulfur donor atoms in the solid state, preorganizes the ligand for strong metal coordination. This technical guide provides a comprehensive overview of the molecular structure of this compound, detailing its crystallographic and spectroscopic data, conformational analysis, and the experimental protocols used for its characterization. This information is crucial for its application in the design of novel catalysts, radiopharmaceuticals, and other advanced materials.

Molecular Structure and Conformation

The molecular structure of this compound is characterized by a nine-membered ring composed of three ethylene (-CH₂CH₂-) linkages and three thioether (-S-) groups. The conformation of this macrocycle is a key determinant of its chemical properties, particularly its coordination behavior.

Solid-State Conformation: X-ray Crystallography

In the crystalline state, this compound adopts a highly symmetric C₃ conformation.[2] This conformation is characterized by the three sulfur atoms being endodentate, meaning they are directed towards the interior of the macrocyclic cavity. This arrangement is particularly significant as it pre-organizes the ligand for facial coordination to a metal center, a property that distinguishes it from many other macrocyclic ligands.

Table 1: Crystallographic Data for this compound [2]

ParameterValue
Crystal SystemRhombohedral
Space GroupR3c
a (Å)12.584(3)
b (Å)12.584(3)
c (Å)9.209(2)
α (°)90
β (°)90
γ (°)120
V (ų)1262.6(6)
Z6
Calculated Density (g/cm³)1.42
R-factor0.0217

Table 2: Selected Bond Lengths and Angles for this compound (Crystalline State) [2]

Bond/AngleLength (Å) / Angle (°)
S-C1.824(2)
C-C1.516(3)
C-S-C102.6(1)
S-C-C115.0(1)
Transannular S-S distance3.45
Gas-Phase and Solution Conformation

While the C₃ conformation is dominant in the solid state, studies in the gas phase and in solution reveal a more complex conformational landscape. Computational studies, including molecular mechanics (MM2), density functional theory (DFT), and second-order Møller-Plesset (MP2) calculations, have explored the relative energies of different conformers.[3]

These studies suggest that a conformation with C₁ symmetry is the global minimum in the gas phase, being slightly more stable than the C₃ and C₂ conformations. Gas electron diffraction (GED) studies also support the predominance of C₁ and C₂ conformers in the gas phase over the C₃ form observed in the crystal.[3]

Table 3: Calculated Relative Energies of this compound Conformers [3]

Conformer (Symmetry)Relative Energy (kcal/mol) - MM2(91)Relative Energy (kcal/mol) - DFT (BP86)
C₁0.000.00
C₃0.03> 4.0
C₂1.78Low-energy conformer

This difference between the solid-state and gas-phase/solution conformations highlights the influence of crystal packing forces on the molecular structure.

Spectroscopic Characterization

Spectroscopic techniques are essential for confirming the structure and purity of this compound and for studying its behavior in solution.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Due to the symmetry of the molecule in solution, the ¹H and ¹³C NMR spectra of this compound are relatively simple.

Table 4: NMR Spectroscopic Data for this compound

NucleusChemical Shift (δ, ppm)Multiplicity
¹H (in CDCl₃)~2.9s
¹³C (in CDCl₃)~35s

Note: The exact chemical shifts may vary slightly depending on the solvent and concentration. The presence of a single peak in both ¹H and ¹³C NMR spectra is consistent with the chemically equivalent nature of all methylene protons and carbons, respectively, due to rapid conformational averaging in solution at room temperature.

Experimental Protocols

Synthesis of this compound

A high-yield, one-step synthesis of this compound has been reported.[4] A common synthetic route involves the reaction of two equivalents of 2-mercaptoethyl sulfide with one equivalent of 1,2-dibromoethane in the presence of a base. Another established method is the reaction of 3-thiapentane-1,5-dithiol with substituted vicinal dibromides.[5]

Illustrative Synthesis Workflow:

SynthesisWorkflow cluster_reactants Reactants cluster_reaction Reaction cluster_product Product 2-mercaptoethyl_sulfide 2-Mercaptoethyl sulfide Cyclization Cyclization Reaction in Solvent (e.g., Ethanol) 2-mercaptoethyl_sulfide->Cyclization 1,2-dibromoethane 1,2-Dibromoethane 1,2-dibromoethane->Cyclization Base Base (e.g., Na₂CO₃) Base->Cyclization 9aneS3 This compound Cyclization->9aneS3

Caption: Illustrative workflow for the synthesis of this compound.

Single-Crystal X-ray Diffraction

The determination of the solid-state structure of this compound was achieved through single-crystal X-ray diffraction.[2]

Experimental Workflow for X-ray Crystallography:

XRayWorkflow Crystal_Growth Single Crystal Growth (e.g., slow evaporation) Data_Collection X-ray Diffraction Data Collection (θ-2θ scan mode) Crystal_Growth->Data_Collection Structure_Solution Structure Solution (Heavy-atom method) Data_Collection->Structure_Solution Refinement Full-matrix Least-squares Refinement Structure_Solution->Refinement Final_Structure Final Molecular Structure Refinement->Final_Structure

Caption: General workflow for single-crystal X-ray diffraction analysis.

Methodology Details: A suitable single crystal of this compound is mounted on a goniometer. X-ray diffraction data is collected, typically using Mo Kα radiation. The structure is solved using direct methods or Patterson methods (heavy-atom method in this case) and refined using full-matrix least-squares procedures.[2] The refinement converges to a final R-factor, which indicates the quality of the fit between the experimental data and the calculated model. For this compound, the refinement converged at an R-factor of 0.0217.[2]

Computational Analysis of Conformational Preferences

The relative energies of different conformers of this compound have been investigated using computational methods.[3]

Logical Workflow for Conformational Analysis:

ConformationWorkflow cluster_mm Molecular Mechanics cluster_dft Density Functional Theory MM_Search Conformational Search (e.g., MM2 force field) DFT_Optimization Geometry Optimization (e.g., BP86 functional) MM_Search->DFT_Optimization Low-energy conformers Relative_Energies Relative Energies and Global Minimum DFT_Optimization->Relative_Energies Optimized geometries

Caption: A typical workflow for the computational conformational analysis of a molecule.

This approach involves an initial broad search of the conformational space using a computationally less expensive method like molecular mechanics, followed by more accurate geometry optimization and energy calculations of the low-energy conformers using higher-level methods like DFT or MP2.[3]

Significance in Drug Development and Research

The well-defined tridentate coordination and the pre-organized endodentate conformation make this compound a powerful ligand in various fields of research and development:

  • Radiopharmaceuticals: The ability to form stable complexes with a variety of metal ions, including radionuclides, makes it a valuable chelating agent for the development of diagnostic and therapeutic radiopharmaceuticals.[5]

  • Catalysis: Metal complexes of this compound can serve as catalysts in a range of chemical transformations. The defined coordination sphere around the metal center can be tuned to achieve specific catalytic activity and selectivity.

  • Bioinorganic Chemistry: As a mimic of the coordination environment of sulfur-containing amino acid residues in metalloproteins, it is a useful ligand for modeling the active sites of enzymes and understanding their mechanisms.

  • Materials Science: The incorporation of this compound into larger molecular architectures can lead to the development of new materials with interesting electronic, magnetic, or optical properties.

Conclusion

This compound is a fascinating macrocyclic molecule with a rich conformational landscape and exceptional coordination properties. Its solid-state structure, characterized by a C₃ symmetry with endodentate sulfur atoms, provides a pre-organized platform for facial tridentate metal chelation. While in the gas phase and solution, a more flexible nature is observed with the C₁ conformer being the most stable. The detailed understanding of its molecular structure, as elucidated by X-ray crystallography, NMR spectroscopy, and computational studies, is paramount for the rational design of its derivatives and their application in diverse scientific disciplines, including drug development, catalysis, and materials science. This guide provides the core technical information necessary for researchers and scientists to effectively utilize this versatile macrocyclic ligand in their endeavors.

References

A Technical Guide to the Spectroscopic Data of 9-ane-S3 (1,4,7-Trithiacyclononane)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1,4,7-Trithiacyclononane, commonly known as 9-ane-S3, is a cyclic thioether with the chemical formula (CH₂CH₂S)₃.[1] It belongs to the class of crown thioethers and is notable for its role as a highly effective tridentate ligand in coordination chemistry.[1] The sulfur atoms are pre-organized for facial co-ordination, allowing it to form stable octahedral complexes with a variety of transition metals, such as iron, gold, and copper.[1][2][3] This guide provides an in-depth overview of the key spectroscopic data used to characterize 9-ane-S3, along with the experimental protocols for obtaining this information.

Data Presentation: Spectroscopic and Structural Parameters

The structural and spectroscopic properties of 9-ane-S3 have been characterized by several methods. The quantitative data are summarized in the tables below.

Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Data

NMR spectroscopy is a primary tool for elucidating the solution-state structure and dynamics of 9-ane-S3. Due to the molecule's high symmetry, the spectra are relatively simple.

Nucleus Solvent Chemical Shift (δ) Multiplicity Notes
¹H NMRCDCl₃~2.88 ppmSingletAll 12 methylene protons are chemically equivalent due to rapid conformational fluxing at room temperature.
¹³C NMRTolueneSingle PeakSingletOnly a single resonance is observed from room temperature down to 190 K, indicating that all 6 carbon atoms are equivalent.[3]
Table 2: Vibrational Spectroscopy Data (IR & Raman)

Vibrational spectroscopy probes the bonding structure of 9-ane-S3. The key absorptions are related to the C-H and C-S bonds.

Technique Frequency (cm⁻¹) Vibrational Mode Assignment
IR~2900-3000C-H Stretching
IR~1420C-H Scissoring/Bending
IR / Raman~650-750C-S Stretching

Note: Specific peak values can vary based on the sample state (solid/solution) and experimental conditions. The C-S stretching mode is typically weak in IR but produces a stronger signal in Raman spectroscopy.[4][5]

Table 3: Mass Spectrometry Data

Mass spectrometry is used to confirm the molecular weight and isotopic distribution of the molecule.

Technique Parameter Value Notes
ESI-MSMolecular Weight180.35 g/mol Calculated for C₆H₁₂S₃.[6]
ESI-MS[M+H]⁺m/z ≈ 181.0The expected molecular ion peak in positive ion mode.
ESI-MSIsotope PatternCharacteristic pattern due to the natural abundance of ³³S and ³⁴S isotopes.
Table 4: Single-Crystal X-ray Crystallography Data

X-ray crystallography provides the precise solid-state structure, including bond lengths and angles. In the crystalline state, 9-ane-S3 adopts a conformation with C₃ symmetry where the sulfur atoms are endodentate (pointing inwards).[7]

Parameter Value Reference
Crystal SystemRhombohedral[7]
Space GroupR3c[7]
C-S Bond Length~1.82 Å
C-C Bond Length~1.52 Å
S-C-C Bond Angle~115.0°[3]
C-S-C Bond Angle~103.8°[3]
Transannular S-S Distance3.45 Å[7]

Experimental Protocols

The acquisition of high-quality spectroscopic data relies on standardized experimental procedures. The following sections detail the general methodologies for the characterization of 9-ane-S3.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides information on the connectivity and chemical environment of atoms.[8]

  • Sample Preparation: A sample of 9-ane-S3 (typically 1-10 mg) is dissolved in an appropriate deuterated solvent (e.g., CDCl₃, toluene-d₈) in a standard 5 mm NMR tube. Tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (δ = 0.00 ppm).[8]

  • Instrumentation: Data is acquired on a high-field NMR spectrometer (e.g., 300-600 MHz).

  • ¹H NMR Acquisition: A standard one-pulse experiment is performed. Key parameters include a 30-45° pulse angle, a relaxation delay of 1-5 seconds, and acquisition of 16-64 scans to ensure a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: A proton-decoupled experiment is typically used to simplify the spectrum to single lines for each unique carbon. A larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be required due to the lower natural abundance of ¹³C and its longer relaxation times.

  • Data Processing: The raw data (Free Induction Decay, FID) is Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are then referenced to the internal standard.

Infrared (IR) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by the molecule's vibrational modes.[9]

  • Sample Preparation (Solid): A small amount of solid 9-ane-S3 is mixed with dry potassium bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, for Attenuated Total Reflectance (ATR) IR, the solid sample is placed directly onto the ATR crystal.[10]

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

  • Data Acquisition: A background spectrum (of the empty sample compartment or KBr pellet) is collected first. The sample spectrum is then recorded, typically in the range of 4000-400 cm⁻¹. The final absorbance spectrum is generated by ratioing the sample spectrum against the background.

Raman Spectroscopy

Raman spectroscopy is a complementary technique to IR that measures the inelastic scattering of monochromatic light resulting from molecular vibrations.[4][5]

  • Sample Preparation: A small amount of the solid sample is placed in a glass capillary tube or on a microscope slide. Aqueous solutions can also be analyzed as water is a weak Raman scatterer.[5]

  • Instrumentation: A Raman spectrometer equipped with a laser source (e.g., 532 nm or 785 nm) is used.

  • Data Acquisition: The laser is focused on the sample. The scattered light is collected and passed through a filter to remove the intense Rayleigh scattering. The remaining Raman scattered light is dispersed by a grating and detected. Care must be taken to avoid sample degradation from laser-induced heating.[11]

Mass Spectrometry (MS)

MS is used to measure the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition.[12]

  • Sample Preparation: A dilute solution of 9-ane-S3 is prepared in a suitable solvent like methanol or acetonitrile.

  • Instrumentation: An Electrospray Ionization (ESI) mass spectrometer is commonly used for this type of molecule.

  • Data Acquisition: The sample solution is infused into the ESI source, where it is nebulized and ionized to form gaseous ions (e.g., [M+H]⁺). These ions are then guided into the mass analyzer (e.g., quadrupole, time-of-flight), which separates them based on their m/z ratio.

  • Data Analysis: The resulting mass spectrum plots ion intensity versus m/z. The molecular weight is confirmed from the parent ion peak, and the isotopic distribution is compared with the theoretical pattern for the chemical formula C₆H₁₂S₃.

Mandatory Visualization

The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of a macrocyclic compound such as 9-ane-S3.

G Workflow for Spectroscopic Characterization of 9-ane-S3 cluster_synthesis Synthesis & Purification cluster_characterization Spectroscopic Analysis cluster_interpretation Data Interpretation & Validation synthesis Synthesis of 9-ane-S3 purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr Primary Analysis ms Mass Spectrometry (ESI-MS) purification->ms Primary Analysis vib Vibrational Spectroscopy (IR, Raman) purification->vib Primary Analysis xray X-ray Crystallography (for single crystals) purification->xray If crystals form structure Structural Elucidation (Connectivity, Conformation) nmr->structure purity Purity Assessment nmr->purity ms->structure ms->purity vib->structure xray->structure final Validated Structure of 9-ane-S3 structure->final purity->final

Caption: Workflow for the synthesis and spectroscopic characterization of 9-ane-S3.

References

Conformational Landscape of 1,4,7-Trithiacyclononane: A Detailed Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the conformational preferences of 1,4,7-trithiacyclononane ([1]aneS3), a fundamental nine-membered crown thioether. Understanding the three-dimensional structure and dynamic behavior of this macrocycle is crucial for its application in coordination chemistry, the design of metal-based therapeutics, and as a scaffold in drug development. This document summarizes key quantitative data from solid-state, gas-phase, and computational studies, outlines detailed experimental methodologies, and presents visual representations of conformational relationships and experimental workflows.

Core Concepts in the Conformational Analysis of this compound

The conformational flexibility of this compound gives rise to several stable, low-energy conformers. The most frequently discussed are the highly symmetric C3 conformation and the less symmetric C2 and C1 conformations. The relative stability of these conformers is highly dependent on the physical state (solid, gas, or solution) and the methodology used for their determination.

In the solid state , X-ray crystallography reveals a single, highly ordered conformation. In the gas phase , where intermolecular forces are minimized, a different conformational preference is observed. Computational methods , such as molecular mechanics (MM) and density functional theory (DFT), provide valuable insights into the relative energies and geometries of these conformers, although the results can be sensitive to the level of theory and force field employed.

Quantitative Conformational Data

The following tables summarize the key structural parameters and relative energies for the principal conformers of this compound as determined by various experimental and computational techniques.

Table 1: Structural Parameters of the C3 Conformation in the Crystalline State (X-ray Crystallography)

ParameterValue
Bond Length (S-C)1.820(5) Å, 1.823(5) Å
Bond Length (C-C)1.510(6) Å
Bond Angle (C-S-C)103.0(3)°
Bond Angle (S-C-C)114.7(3)°
Transannular S-S Distance3.45 Å

Data from Glass, R. S.; Wilson, G. S.; Setzer, W. N. J. Am. Chem. Soc. 1980, 102 (15), 5068–5069.

Table 2: Relative Energies of this compound Conformers

MethodC1 Conformer (kcal/mol)C2 Conformer (kcal/mol)C3 Conformer (kcal/mol)
MM2(91)0.00 (Global Minimum)1.780.03
DFT (BP86)Low-energyLow-energy> 4.0
Gas Electron DiffractionFavoredSlightly less favoredSignificantly less favored

Computational data from Jagannadh, B.; Reddy, S. S.; J. Mol. Model. 2004, 10 (1), 55-59. Gas-phase data interpretation from Blom, R.; Rankin, D. W. H.; Robertson, H. E.; Schröder, M.; Taylor, A. J. Chem. Soc., Perkin Trans. 2 1991, 0 (5), 773-777.

Conformational Interconversion and Dynamics

The different conformers of this compound are in dynamic equilibrium, interconverting through low-energy pathways. The following diagram illustrates the proposed relationship between the key conformers. The exact energy barriers for these interconversions have not been extensively reported in the literature, but computational studies suggest that they are readily accessible at room temperature.

conformational_interconversion C1 C₁ Conformer (Global Minimum - MM2) C2 C₂ Conformer C1->C2 Interconversion C3 C₃ Conformer (Crystal Structure) C1->C3 Interconversion C2->C3 Interconversion

Proposed interconversion pathways between the major conformers of this compound.

Experimental and Computational Protocols

A combination of experimental and computational techniques is essential for a thorough conformational analysis of flexible molecules like this compound.

X-ray Crystallography

Objective: To determine the precise three-dimensional structure of the molecule in the solid state.

Methodology:

  • Crystal Growth: Single crystals of this compound are grown by slow evaporation of a suitable solvent, such as ethanol.

  • Data Collection: A selected crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded on a detector as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction data are processed to determine the unit cell dimensions and space group. The structure is solved using direct methods or Patterson methods to obtain the initial positions of the atoms. The atomic coordinates and thermal parameters are then refined using least-squares methods to achieve the best fit with the experimental data.

Gas Electron Diffraction (GED)

Objective: To determine the molecular structure in the gas phase, free from intermolecular interactions.

Methodology:

  • Sample Introduction: A gaseous beam of this compound is introduced into a high-vacuum chamber.

  • Electron Scattering: The molecular beam is intersected by a high-energy electron beam, and the scattered electrons are detected on a photographic plate or a CCD detector.

  • Data Analysis: The scattering pattern is analyzed to obtain a radial distribution function, which provides information about the interatomic distances in the molecule. Different conformational models (e.g., C1, C2, C3) are then fitted to the experimental data to determine the most probable structure and the relative populations of the conformers.

Computational Modeling

Objective: To calculate the geometries, energies, and other properties of the different conformers.

Methodology:

  • Conformational Search: A systematic or stochastic conformational search is performed to identify all possible low-energy conformers. This can be done using molecular mechanics force fields (e.g., MM2, MMFF).

  • Geometry Optimization and Energy Calculation: The geometries of the identified conformers are optimized, and their energies are calculated using higher-level methods, such as Density Functional Theory (DFT) with a suitable functional (e.g., B3LYP, BP86) and basis set (e.g., 6-31G*, cc-pVTZ).

  • Frequency Analysis: Vibrational frequency calculations are performed to confirm that the optimized structures are true energy minima (no imaginary frequencies) and to obtain thermodynamic data.

Workflow for Conformational Analysis

The following diagram illustrates a typical workflow for the comprehensive conformational analysis of a flexible macrocycle like this compound.

conformational_analysis_workflow cluster_experimental Experimental Analysis cluster_computational Computational Analysis cluster_synthesis Synthesis & Characterization Xray X-ray Crystallography (Solid State) Final_Analysis Comprehensive Conformational Model Xray->Final_Analysis GED Gas Electron Diffraction (Gas Phase) GED->Final_Analysis NMR NMR Spectroscopy (Solution) NMR->Final_Analysis MM Molecular Mechanics (Conformational Search) DFT DFT Calculations (Geometry & Energy) MM->DFT DFT->Final_Analysis Synthesis Synthesis of This compound Synthesis->Xray Synthesis->GED Synthesis->NMR Synthesis->MM

A typical workflow for the conformational analysis of this compound.

Conclusion

The conformational landscape of this compound is complex, with multiple low-energy conformers accessible under different conditions. In the solid state, the molecule adopts a highly symmetric C3 conformation. In contrast, gas-phase and computational studies suggest that less symmetric C1 and C2 conformers are energetically more favorable. A comprehensive understanding of this conformational flexibility is paramount for predicting and controlling the coordination behavior of this important macrocycle and for its rational application in the design of novel chemical entities for therapeutic and other applications. Further studies, particularly detailed solution-phase NMR analysis and computational investigations of the interconversion pathways, would provide a more complete picture of the dynamic behavior of this compound.

References

Solubility Profile of 1,4,7-Trithiacyclononane in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4,7-Trithiacyclononane, also known as[1]aneS3, is a cyclic thioether with the chemical formula (CH₂CH₂S)₃. This macrocycle has garnered significant interest in coordination chemistry due to its ability to act as a tridentate ligand, forming stable complexes with a variety of metal ions. Its applications extend to catalysis, materials science, and as a building block in the synthesis of more complex molecules. Understanding the solubility of this compound in various organic solvents is crucial for its synthesis, purification, and application in these fields. This technical guide provides a comprehensive overview of the available solubility data, detailed experimental protocols for solubility determination, and visual representations of the experimental workflow.

Solubility Data

Quantitative solubility data for this compound in organic solvents is not extensively reported in publicly available literature. However, qualitative solubility information has been established through various studies and chemical database entries. The compound is generally described as a colorless solid that is insoluble in water but soluble in certain organic solvents.[2]

The following table summarizes the qualitative solubility of this compound in a range of common organic solvents based on available information.

Solvent ClassSolvent NameQualitative Solubility
Chlorocarbons DichloromethaneSoluble[2]
ChloroformSoluble[2]
Ketones AcetoneSoluble[2]
Ethers Diethyl EtherInformation not available
Tetrahydrofuran (THF)Information not available
Alcohols MethanolInformation not available
EthanolInformation not available
Hydrocarbons HexaneInformation not available
TolueneInformation not available
Amides Dimethylformamide (DMF)Information not available
Sulfoxides Dimethyl Sulfoxide (DMSO)Information not available
Water WaterInsoluble[2]

Experimental Protocols for Solubility Determination

The following is a detailed methodology for the experimental determination of the solubility of this compound in an organic solvent. This protocol is a generalized procedure based on common laboratory practices for solubility assessment.

Objective:

To determine the solubility of this compound in a selected organic solvent at a specific temperature.

Materials:
  • This compound (solid, >98% purity)

  • Selected organic solvent (analytical grade)

  • Analytical balance (± 0.1 mg)

  • Vials with screw caps

  • Constant temperature bath or incubator

  • Vortex mixer

  • Centrifuge

  • Syringe filters (0.45 µm pore size, compatible with the solvent)

  • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system

  • Volumetric flasks and pipettes

Procedure:
  • Preparation of Saturated Solution: a. Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent (e.g., 5 mL). The excess solid is necessary to ensure that the solution becomes saturated. b. Tightly cap the vial to prevent solvent evaporation. c. Place the vial in a constant temperature bath set to the desired temperature (e.g., 25 °C) and allow it to equilibrate for at least 24 hours. d. During the equilibration period, agitate the mixture periodically using a vortex mixer to facilitate the dissolution process.

  • Sample Collection and Preparation: a. After the equilibration period, allow the vial to stand undisturbed in the constant temperature bath for at least 2 hours to allow the excess solid to settle. b. Carefully withdraw a known volume of the supernatant (the clear liquid above the solid) using a pre-warmed pipette to avoid precipitation due to temperature changes. c. Immediately filter the collected supernatant through a 0.45 µm syringe filter into a clean, pre-weighed vial. This step is crucial to remove any undissolved microcrystals. d. Determine the mass of the filtered solution.

  • Quantification of Solute: a. Prepare a series of standard solutions of this compound of known concentrations in the same solvent. b. Analyze the filtered saturated solution and the standard solutions using a suitable analytical technique such as HPLC or GC. c. Construct a calibration curve by plotting the analytical signal (e.g., peak area) versus the concentration of the standard solutions. d. Determine the concentration of this compound in the saturated solution by interpolating its analytical signal on the calibration curve.

  • Calculation of Solubility: a. The solubility can be expressed in various units, such as g/100 mL or mol/L. b. To calculate solubility in g/100 mL: Solubility = (Concentration from calibration curve in g/mL) x 100 c. To calculate solubility in mol/L: Solubility = (Concentration from calibration curve in g/L) / (Molar mass of this compound)

Visualization of Experimental Workflow

The following diagrams illustrate the key processes in determining the solubility of this compound.

G cluster_prep Preparation of Saturated Solution cluster_sampling Sample Collection cluster_analysis Analysis and Quantification cluster_calc Solubility Calculation start Add excess this compound to solvent equilibrate Equilibrate at constant temperature (24h) start->equilibrate agitate Periodic agitation equilibrate->agitate settle Allow excess solid to settle equilibrate->settle withdraw Withdraw supernatant settle->withdraw filter Filter through 0.45 µm filter withdraw->filter analyze Analyze samples and standards (HPLC/GC) filter->analyze standards Prepare standard solutions standards->analyze calibrate Construct calibration curve analyze->calibrate determine Determine concentration calibrate->determine calculate Calculate solubility (g/100mL or mol/L) determine->calculate

Caption: Workflow for determining the solubility of this compound.

G A Start B Is quantitative solubility data required? A->B C Yes B->C D No B->D F Prepare saturated solution at constant temperature C->F E Perform qualitative solubility test (e.g., visual inspection) D->E J Report as soluble/insoluble E->J G Isolate supernatant F->G H Quantify solute concentration (e.g., HPLC, GC, gravimetric) G->H I Calculate solubility H->I K End I->K J->K

Caption: Decision pathway for solubility testing of this compound.

References

An In-depth Technical Guide to the Safe Handling and Use of 1,4,7-Trithiacyclononane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety and handling information for 1,4,7-trithiacyclononane ([1]aneS3), a versatile macrocyclic thioether widely employed as a tridentate ligand in coordination chemistry and explored for its potential in catalysis and pharmaceutical development. This document outlines the compound's key properties, potential hazards, and detailed protocols for its safe handling, storage, and use in experimental settings.

Chemical and Physical Properties

This compound is a white to off-white solid with the chemical formula C₆H₁₂S₃.[2] It is characterized by a nine-membered ring containing three thioether groups. This structure allows it to act as a powerful facial tridentate ligand, forming stable complexes with a variety of transition metals.[3][4]

PropertyValueReferences
Molecular Formula C₆H₁₂S₃[5][6]
Molecular Weight 180.35 g/mol [5][6]
Appearance White to almost white powder or crystal[7]
Melting Point 78-81 °C[6][8]
Boiling Point Decomposes[7]
Solubility Insoluble in water; Soluble in chlorocarbons and acetone[7]
CAS Number 6573-11-1[5][6]

Safety and Hazard Information

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as a hazardous substance.[4]

Hazard ClassGHS Classification
Skin Corrosion/Irritation Category 2
Serious Eye Damage/Eye Irritation Category 2
Specific Target Organ Toxicity (Single Exposure) Category 3 (Respiratory tract irritation)

Hazard Statements: [4][7]

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Precautionary Statements: [4][7]

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P264: Wash skin thoroughly after handling.

  • P271: Use only outdoors or in a well-ventilated area.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P302+P352: IF ON SKIN: Wash with plenty of water.

  • P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • P312: Call a POISON CENTER or doctor if you feel unwell.

  • P332+P313: If skin irritation occurs: Get medical advice/attention.

  • P337+P313: If eye irritation persists: Get medical advice/attention.

  • P362: Take off contaminated clothing and wash it before reuse.

  • P403+P233: Store in a well-ventilated place. Keep container tightly closed.

  • P405: Store locked up.

  • P501: Dispose of contents/container in accordance with local/regional/national/international regulations.

Experimental Protocols

General Handling and Storage

Due to its hazardous nature, this compound should be handled with appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[6][9] All manipulations should be performed in a well-ventilated fume hood to avoid inhalation of dust or vapors.

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances.[10]

G General Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal A Don appropriate PPE: - Safety Goggles - Chemical-resistant Gloves - Lab Coat B Work in a certified Fume Hood A->B C Carefully weigh the required amount B->C D Dissolve in an appropriate solvent (e.g., chlorocarbons, acetone) C->D E Decontaminate work surfaces D->E F Dispose of waste according to institutional guidelines E->F

General Handling Workflow
Synthesis of Metal Complexes: A General Procedure

This compound is a cornerstone ligand in coordination chemistry, readily forming complexes with a wide array of transition metals.[3][5] The general procedure for the synthesis of these complexes involves the reaction of the ligand with a metal salt in a suitable solvent.

Example: Synthesis of --INVALID-LINK--₂ (M = Fe, Co, Ni, Cu) [9]

  • Materials:

    • This compound ([1]aneS3)

    • Metal(II) tetrafluoroborate salt (e.g., Fe(BF₄)₂, Co(BF₄)₂, Ni(BF₄)₂, Cu(BF₄)₂)

    • Absolute ethanol

    • Diethyl ether

  • Procedure:

    • Dissolve the metal(II) tetrafluoroborate salt in absolute ethanol.

    • In a separate flask, dissolve this compound in absolute ethanol.

    • Add the ligand solution to the metal salt solution with stirring. The molar ratio of ligand to metal is typically 2:1.

    • Reflux the resulting solution for approximately one hour. A precipitate should form.

    • Cool the mixture to room temperature and then in an ice bath to maximize precipitation.

    • Filter the solid product and wash with cold absolute ethanol followed by diethyl ether.

    • Dry the product under vacuum.

G Synthesis of M(9-aneS3)22 Complexes cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup MetalSalt Metal(II) Tetrafluoroborate in Ethanol Mix Combine Solutions MetalSalt->Mix Ligand This compound in Ethanol Ligand->Mix Reflux Reflux for 1 hour Mix->Reflux Cool Cool to Room Temperature and then in Ice Bath Reflux->Cool Filter Filter the Precipitate Cool->Filter Wash Wash with Ethanol and Diethyl Ether Filter->Wash Dry Dry under Vacuum Wash->Dry Product M(9-aneS3)22 Dry->Product

Experimental Workflow for Metal Complex Synthesis

Role in Coordination Chemistry

The unique facial coordination of this compound to metal centers is a key feature of its chemistry.[3] It enforces an octahedral geometry in its 2:1 complexes with metals, with the three sulfur atoms of each ligand occupying one face of the octahedron.

G Facial Coordination of this compound cluster_ligand1 Ligand 1 ([9]aneS3) cluster_ligand2 Ligand 2 ([9]aneS3) M Metal Ion (M) S1 S M->S1 S2 S M->S2 S3 S M->S3 S4 S M->S4 S5 S M->S5 S6 S M->S6 S1->S2 S2->S3 S3->S1 S4->S5 S5->S6 S6->S4

Octahedral Complex Formation

Applications in Research and Development

The stable complexes formed by this compound have led to its use in various research areas:

  • Catalysis: Metal complexes of[1]aneS3 have been investigated as catalysts for oxidation reactions of olefins, alkanes, and alcohols.[8]

  • Bioinorganic Chemistry: These complexes serve as models for the active sites of metalloenzymes.

  • Radiopharmaceuticals: Derivatives of the related 1,4,7-triazacyclononane have been explored for chelating radiometals for imaging and therapeutic applications.[11][12] While not a direct application of this compound, this highlights the utility of this class of macrocycles in drug development.

Conclusion

This compound is a valuable ligand in coordination chemistry with emerging applications in other fields. Its handling requires adherence to strict safety protocols due to its irritant properties. By following the guidelines outlined in this document, researchers can safely harness the unique properties of this compound for their scientific endeavors.

References

Unraveling the Electronic Landscape: A Technical Guide to Transition Metal Thioether Complexes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The intricate dance of electrons in transition metal thioether complexes holds the key to unlocking novel therapeutic agents and catalysts. This in-depth technical guide provides a comprehensive overview of the core electronic properties of these fascinating molecules, with a focus on their synthesis, characterization, and potential applications in drug development. By presenting quantitative data in a clear, comparative format and detailing key experimental protocols, this guide serves as an essential resource for researchers navigating this promising field.

Core Electronic Properties and Structural Features

Transition metal thioether complexes are coordination compounds featuring one or more thioether (R-S-R') ligands bound to a central transition metal ion. The sulfur atom of the thioether acts as a soft Lewis base, readily coordinating to a variety of transition metals.[1] The electronic properties of these complexes are dictated by the nature of the metal, the thioether ligand, and the overall coordination geometry.

The stereochemistry at the sulfur atom is a key feature, with the sulfur center adopting a pyramidal geometry. Typical C-S-C bond angles are approximately 99°, and the C-S bond distance is around 1.81 Å, values that remain largely unchanged upon coordination to a metal.[1]

Structural Data of Representative Transition Metal Thioether Complexes

The precise arrangement of atoms within a transition metal thioether complex is fundamental to understanding its electronic properties and reactivity. X-ray crystallography provides the definitive method for determining these structures, yielding precise bond lengths and angles.[2][3] Below is a summary of structural data for a selection of complexes.

ComplexMetal IonThioether LigandM-S Bond Length (Å)C-S-C Bond Angle (°)Coordination GeometryReference
[Ag(18-ane-S6)]2+Ag(II)1,4,7,10,13,16-hexathiacyclooctadecane2.62-Distorted Octahedral[1]
[Ru(15-ane-S5)Cl]+Ru(II)1,4,7,10,13-pentathiacyclopentadecane--Square Pyramidal[1]
(DTCO)PdCl2Pd(II)Dithia-18-crown-6--Square Planar[1]
[NiL]·2H2ONi(II)Hexadentate N2S2O2 Schiff base-84.89(10)–95.25(18)Distorted Octahedral[4]
Nb2Cl6(SMe2)3Nb(III)Dimethyl sulfide--Face-sharing Bioctahedral[1]

Redox Properties and Electrochemical Behavior

The ability of transition metals to exist in multiple oxidation states imparts rich redox chemistry to their thioether complexes. These redox properties are crucial for their potential applications in catalysis and as therapeutic agents that can interact with biological redox processes.[5][6] Cyclic voltammetry is a primary technique for probing the redox behavior of these complexes.[7][8]

Factors Influencing Redox Potential

The redox potential of a transition metal thioether complex is a sensitive parameter influenced by a multitude of factors. Understanding these factors is critical for the rational design of complexes with specific electrochemical properties.[5][9]

Factors_Influencing_Redox_Potential cluster_Metal Metal Ion Properties cluster_Ligand Ligand Properties cluster_Environment Environmental Factors Redox_Potential Redox Potential (E°) Nature_of_Metal Nature of Metal (e.g., Fe, Cu, Ni) Nature_of_Metal->Redox_Potential Oxidation_State Formal Oxidation State Oxidation_State->Redox_Potential Thioether_Substituents Thioether Substituents (Electron-donating/withdrawing) Thioether_Substituents->Redox_Potential Chelate_Effect Chelate Effect & Ring Size Chelate_Effect->Redox_Potential Other_Donor_Atoms Presence of Other Donor Atoms (e.g., N, O) Other_Donor_Atoms->Redox_Potential Solvent Solvent Polarity Solvent->Redox_Potential pH pH of the Medium pH->Redox_Potential

Caption: Factors influencing the redox potential of transition metal thioether complexes.

Redox Potentials of Copper Thioether Complexes

Copper thioether complexes are of particular interest due to their relevance to the active sites of "blue copper" proteins.[10] The redox potentials of these complexes are highly dependent on the coordination environment of the copper ion.

ComplexE1/2 (V vs. NHE)Ligand EnvironmentReference
[Cu(phen)2]2+/++190 mV (reduction), +340 mV (oxidation)N4 (phen = 1,10-phenanthroline)[11]
[Cu(dafo)2]2+/++1.1 VN4 (dafo = 4,5-diazafluoren-9-one)[11]
Copper complexes with sulfur-rich coordinationHigher Cu(II)/Cu(I) potentialsNS donor sets[10]
Copper complexes with nitrogen-rich coordinationLower Cu(II)/Cu(I) potentialsN-rich donor sets[10]

Spectroscopic Characterization

A suite of spectroscopic techniques is employed to elucidate the electronic structure and bonding in transition metal thioether complexes.

UV-Visible Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the complex. The spectra are characterized by d-d transitions, which are typically weak, and more intense charge-transfer bands (ligand-to-metal or metal-to-ligand).[12][13][14]

Complexλmax (nm) (ε, M-1cm-1)AssignmentReference
[NiL]·2H2O (L = hexadentate N2S2O2 Schiff base)307 (logε = 3.35)π→π*[4]
455 (logε = 3.32)Metal→Ligand Charge Transfer[4]
562 (logε = 2.31), 754 (logε = 2.06)d→d transitions[4]
[Ni(L1−)3]− (L1- = dopa-semiquinone)297 (shoulder), 551 (shoulder), 593 (intense)-[15]
Ni(II) complex (square planar)22,396.42 cm-1 (446 nm)1A1g → 1A2g (d-d transition)[16]
28,121.48 cm-1 (356 nm)N → Ni Charge Transfer[16]
36,062.03 cm-1 (277 nm)Ligand to Metal Charge Transfer[16]
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the structure of diamagnetic complexes in solution. The chemical shifts of protons on the thioether ligand are sensitive to the coordination environment and the nature of the metal ion.[17][18] For paramagnetic complexes, the interpretation of NMR spectra is more complex but can provide valuable information about the electronic structure.[19][20]

Metal Ion in Salphen Ligand (H2L1) ComplexEffect on 1H NMR Chemical Shift of Ligand ProtonsReference
Ni(II)Minimal effect[17]
Pd(II)Significant downfield shift[17]
Pt(II)Largest downfield shift[17]
Zn(II)Moderate downfield shift[17]

Applications in Drug Development

Transition metal complexes, including those with thioether ligands, have emerged as promising candidates for the development of novel therapeutic agents, particularly in the field of oncology.[21][22] Their mechanisms of action are often multifaceted and can include DNA binding, enzyme inhibition, and the generation of reactive oxygen species (ROS).[21][23]

Proposed Anticancer Mechanism of Action

The anticancer activity of many transition metal complexes is believed to involve their interaction with cellular components, leading to cell death. A generalized workflow for investigating the anticancer mechanism is depicted below.

Anticancer_Mechanism_Workflow cluster_cellular Cellular Level cluster_molecular Molecular Targets cluster_outcome Cellular Outcome Cellular_Uptake Cellular Uptake Intracellular_Localization Intracellular Localization (e.g., nucleus, mitochondria) Cellular_Uptake->Intracellular_Localization DNA_Interaction DNA Interaction (Intercalation, covalent binding) Intracellular_Localization->DNA_Interaction Enzyme_Inhibition Enzyme Inhibition (e.g., Thioredoxin Reductase) Intracellular_Localization->Enzyme_Inhibition ROS_Generation ROS Generation (Oxidative Stress) Intracellular_Localization->ROS_Generation Apoptosis Apoptosis DNA_Interaction->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest DNA_Interaction->Cell_Cycle_Arrest Enzyme_Inhibition->Apoptosis ROS_Generation->Apoptosis

Caption: Generalized workflow for investigating the anticancer mechanism of transition metal complexes.

Manganese(II/III) complexes with thiosemicarbazone or hydrazone groups, for instance, are known to induce apoptotic cell death through the generation of intracellular ROS.[24] The specific mechanism is highly dependent on the nature of the coordinated ligands.[24]

Experimental Protocols

Synthesis of a Representative Transition Metal Thioether Complex

A general method for the synthesis of transition metal thioether complexes involves the reaction of a metal salt with the thioether ligand in a suitable solvent.[1]

Example: Synthesis of a Nickel(II) Thioether Schiff Base Complex [4]

  • Ligand Synthesis: The Schiff base ligand is first synthesized, for example, by the condensation of a thioether-containing diamine with a suitable aldehyde or ketone.

  • Complexation:

    • Dissolve the Schiff base ligand in a suitable solvent (e.g., methanol).

    • Add a solution of the nickel(II) salt (e.g., NiCl2·6H2O) in the same solvent to the ligand solution.

    • Reflux the reaction mixture for a specified period (e.g., 2-4 hours).

    • Allow the solution to cool, which may induce precipitation of the complex.

    • Collect the solid product by filtration, wash with a suitable solvent (e.g., cold ethanol), and dry under vacuum.

X-ray Crystallography

This technique provides the definitive three-dimensional structure of a crystalline compound.[2][3][25]

General Workflow:

  • Crystallization: Grow high-quality single crystals of the complex, typically by slow evaporation of a saturated solution.[2]

  • Data Collection: Mount a suitable crystal on a diffractometer and expose it to a monochromatic X-ray beam. The crystal is rotated, and the diffraction pattern is recorded.[2]

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The positions of the atoms are determined (structure solution) and then refined to best fit the experimental data.[25]

Xray_Crystallography_Workflow Start High-Quality Crystal Data_Collection X-ray Diffraction Data Collection Start->Data_Collection Structure_Solution Structure Solution (Phase Problem) Data_Collection->Structure_Solution Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Final_Structure Final Crystal Structure Structure_Refinement->Final_Structure

Caption: A simplified workflow for X-ray crystallography.

Cyclic Voltammetry

Cyclic voltammetry is an electrochemical technique used to study the redox properties of a compound.[8][26][27]

Experimental Setup and Procedure:

  • Electrochemical Cell: A three-electrode system is used, consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).[8]

  • Solution Preparation: The complex is dissolved in a suitable solvent containing a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate) to ensure conductivity. The solution is typically deoxygenated by purging with an inert gas like nitrogen or argon.[7]

  • Data Acquisition: A potentiostat is used to apply a linearly varying potential to the working electrode and measure the resulting current. The potential is swept between two set limits, and the current response is recorded as a voltammogram.[8]

UV-Visible Spectroscopy

This technique measures the absorption of ultraviolet and visible light by a sample.[28][29]

Experimental Procedure:

  • Sample Preparation: Prepare a solution of the complex of known concentration in a suitable solvent that is transparent in the wavelength range of interest. A blank solution containing only the solvent is also prepared.[14]

  • Instrument Setup: Turn on the spectrophotometer and allow the lamps to warm up and stabilize.[29]

  • Baseline Correction: Record a baseline spectrum using the blank solution to subtract the absorbance of the solvent and the cuvette.[28]

  • Sample Measurement: Place the cuvette containing the sample solution in the spectrophotometer and record the absorption spectrum over the desired wavelength range.[14]

References

Foundational Papers on the Coordination Chemistry of 1,4,7-Trithiacyclononane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the seminal research that established the coordination chemistry of 1,4,7-trithiacyclononane (9S3). This macrocyclic thioether has played a pivotal role in the development of coordination chemistry, providing a unique tridentate, facially coordinating ligand that has been instrumental in stabilizing a variety of metal oxidation states and geometries. This whitepaper provides a comprehensive overview of the foundational synthetic protocols, key structural data, and electrochemical properties of its hallmark complexes with nickel(II), cobalt(II), copper(II), iron(II), palladium(II), and gold(III).

Core Concepts in this compound Coordination

This compound, often abbreviated as 9S3 or[1]aneS₃, is a nine-membered ring containing three thioether sulfur atoms. Its conformational preorganization allows it to act as a highly effective facial tridentate ligand, binding to a metal center in a "cup-like" fashion. This coordination mode is a cornerstone of its chemistry, leading to the formation of stable, often homoleptic, octahedral complexes of the type [M(9S3)₂]ⁿ⁺. The thioether donors are soft σ-donors and π-acceptors, which allows for the stabilization of a range of metal oxidation states.

General Coordination of this compound (9S3) to a Metal Center cluster_ligand This compound (9S3) cluster_complex Facial Coordination to Metal (M) S1 S C1 CH₂ S1->C1 M M S1->M S2 S C3 CH₂ S2->C3 S2->M S3 S C5 CH₂ S3->C5 S3->M C2 CH₂ C1->C2 C2->S2 C4 CH₂ C3->C4 C4->S3 C6 CH₂ C5->C6 C6->S1 S1_coord S M->S1_coord S2_coord S M->S2_coord S3_coord S M->S3_coord

Figure 1: Facial coordination of 9S3 to a metal center.

Foundational Syntheses and Characterization

The following sections detail the seminal synthetic procedures and key characterization data for foundational this compound complexes.

Synthesis of the Ligand: this compound (9S3)

An improved synthesis of this compound was reported by Setzer et al., which provided a significant advancement in the accessibility of this ligand.

Experimental Protocol:

  • Reaction Setup: A solution of 1,2-ethanedithiol (0.1 mol) and 1,2-dibromoethane (0.1 mol) in absolute ethanol (500 mL) is prepared in a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser.

  • Addition of Base: A solution of sodium hydroxide (0.2 mol) in absolute ethanol (250 mL) is added dropwise to the stirred solution over a period of 4 hours.

  • Reflux: The reaction mixture is then refluxed for 2 hours.

  • Work-up: The solvent is removed under reduced pressure. The residue is partitioned between dichloromethane (200 mL) and water (200 mL). The aqueous layer is extracted with two additional portions of dichloromethane (100 mL each).

  • Purification: The combined organic extracts are dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated to yield the crude product. The product is purified by vacuum distillation or recrystallization from ethanol to afford this compound as a white solid.

Synthesis of this compound (9S3) reagents 1,2-Ethanedithiol + 1,2-Dibromoethane in Ethanol reaction Reaction Mixture reagents->reaction Add dropwise base Sodium Hydroxide in Ethanol base->reaction reflux Reflux reaction->reflux workup Solvent Removal & Partitioning reflux->workup purification Purification (Distillation/Recrystallization) workup->purification product This compound (9S3) purification->product

Figure 2: Workflow for the synthesis of this compound.
[M(9S3)₂]²⁺ Complexes (M = Ni, Co, Cu)

The synthesis of the bis(this compound) complexes of nickel(II), cobalt(II), and copper(II) as their tetrafluoroborate salts was a landmark achievement, demonstrating the versatile coordinating ability of 9S3.[2]

Experimental Protocol:

  • Reaction: A solution of the metal(II) tetrafluoroborate hexahydrate (1 mmol) in methanol (25 mL) is added to a solution of this compound (2 mmol) in methanol (25 mL).

  • Precipitation: The resulting solution is stirred for 1 hour, during which time a precipitate forms.

  • Isolation: The precipitate is collected by filtration, washed with cold methanol and diethyl ether, and dried in vacuo.

Table 1: Crystallographic Data for --INVALID-LINK--₂ Complexes [2]

ComplexCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)Z
--INVALID-LINK--₂MonoclinicP2₁/c8.681(2)11.685(3)11.624(3)106.57(2)2
--INVALID-LINK--₂OrthorhombicPbca19.789(40)15.235(12)9.202(3)904
--INVALID-LINK--₂OrthorhombicPbca21.169(3)15.193(2)8.729(2)904
[Fe(9S3)₂]²⁺ Complex

The synthesis of the low-spin bis(this compound)iron(II) complex was a significant contribution to the understanding of the electronic properties of thioether complexes.

Experimental Protocol:

  • Reaction: A solution of iron(II) hexafluorophosphate in acetonitrile is treated with two equivalents of this compound under an inert atmosphere.

  • Isolation: The resulting precipitate of --INVALID-LINK--₂ is collected by filtration, washed with diethyl ether, and dried in vacuo.

[Pd(9S3)₂]²⁺ Complex

The palladium(II) complex of 9S3 was instrumental in exploring the redox chemistry of second-row transition metals with this ligand.[3][4]

Experimental Protocol:

  • Reaction: A solution of palladium(II) hexafluorophosphate in acetonitrile is reacted with two equivalents of this compound.

  • Crystallization: The complex --INVALID-LINK--₂ is crystallized by slow evaporation of the solvent.

Table 2: Electrochemical Data for Selected [M(9S3)₂]ⁿ⁺ Complexes [3]

Redox CoupleE₁/₂ (V vs. Fc⁺/Fc)
[Pd(9S3)₂]³⁺/²⁺+0.60
Gold(III) Complexes with 9S3

The reaction of 9S3 with gold(III) salts leads to interesting coordination chemistry, including C-H bond activation of the ligand.[5]

Experimental Protocol:

  • Reaction: A solution of KAuCl₄ in nitromethane is treated with a solution of this compound in nitromethane.

  • Isolation: The initial product, [Au(9S3)Cl₂][AuCl₄], precipitates from the solution and is collected by filtration.[5]

Key Experimental Methodologies

X-ray Crystallography

The determination of the solid-state structures of these foundational complexes was predominantly achieved through single-crystal X-ray diffraction.

General Protocol:

  • Crystal Growth: Single crystals of suitable quality are grown by slow evaporation of a solvent, slow cooling of a saturated solution, or vapor diffusion.

  • Data Collection: A suitable crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is collected on a detector.

  • Structure Solution and Refinement: The collected data is processed to determine the unit cell dimensions and space group. The structure is solved using direct methods or Patterson methods and refined using least-squares techniques.

X-ray Crystallography Workflow crystal Single Crystal Growth data_collection X-ray Diffraction Data Collection crystal->data_collection structure_solution Structure Solution (Direct/Patterson Methods) data_collection->structure_solution refinement Structure Refinement (Least-Squares) structure_solution->refinement final_structure Final Crystal Structure refinement->final_structure

Figure 3: General workflow for X-ray crystal structure determination.
Cyclic Voltammetry

Cyclic voltammetry has been a crucial technique for probing the redox properties of 9S3 complexes.

General Protocol:

  • Cell Setup: A three-electrode cell is used, consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or SCE), and a counter electrode (e.g., platinum wire).

  • Solution Preparation: A solution of the complex is prepared in a suitable solvent (e.g., acetonitrile or dichloromethane) containing a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate).

  • Measurement: The potential of the working electrode is swept linearly to a set potential and then swept back to the initial potential. The resulting current is measured as a function of the applied potential.

Cyclic Voltammetry Experimental Setup cluster_cell Electrochemical Cell WE Working Electrode solution Analyte Solution (Complex + Supporting Electrolyte) WE->solution potentiostat Potentiostat WE->potentiostat Measure Current RE Reference Electrode RE->solution CE Counter Electrode CE->solution potentiostat->WE Apply Potential potentiostat->RE potentiostat->CE computer Data Acquisition (Computer) potentiostat->computer

Figure 4: Schematic of a cyclic voltammetry experiment.

Conclusion

The foundational papers on the coordination chemistry of this compound have laid the groundwork for a vast and diverse field of study. The unique facial coordination of this macrocyclic thioether has enabled the synthesis and characterization of a wide array of transition metal complexes with interesting structural, electronic, and reactive properties. The experimental protocols and data summarized in this guide provide a valuable resource for researchers in coordination chemistry, bioinorganic chemistry, and materials science, and serve as a testament to the enduring importance of this remarkable ligand.

References

Methodological & Application

High-Yield Synthesis of 1,4,7-Trithiacyclononane: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of 1,4,7-trithiacyclononane ([1]aneS₃), a versatile macrocyclic thioether, is of significant interest due to its wide-ranging applications in coordination chemistry, catalysis, and the development of novel therapeutic and diagnostic agents. This document provides detailed application notes and experimental protocols for the high-yield synthesis of this important compound and its precursor, alongside an overview of its applications in drug development.

Introduction

This compound is a nine-membered crown thioether with the formula (CH₂CH₂S)₃. Its ability to form stable complexes with a variety of metal ions makes it a valuable ligand in numerous chemical and biomedical applications. In the realm of drug development,[1]aneS₃ and its derivatives are explored as chelating agents for radiopharmaceuticals and as components of potential anticancer agents. The synthesis of[1]aneS₃ can be challenging, but several high-yield methods have been developed to address this. This document outlines two prominent high-yield synthetic protocols and the synthesis of a key precursor.

Applications in Drug Development

The unique coordination properties of this compound make it a ligand of interest in the design of metal-based drugs. Its nitrogen analogue, 1,4,7-triazacyclononane (TACN), has been extensively studied for complexing radionuclides for diagnostic and therapeutic applications. Similarly,[1]aneS₃ is a promising ligand for the development of technetium and rhenium radiopharmaceuticals. The resulting metal complexes can be attached to biomolecules that target specific tissues or cells, enabling targeted delivery of radiation for imaging or therapy.

Furthermore, copper complexes of various ligands have shown promise as anticancer agents. These complexes can induce cancer cell death through mechanisms such as DNA damage and cell cycle arrest in the S phase. The investigation of copper complexes with this compound represents a promising avenue for the development of novel cancer therapeutics.

Experimental Protocols

Synthesis of the Precursor: Bis(2-mercaptoethyl)sulfide

A common precursor for the synthesis of this compound is bis(2-mercaptoethyl)sulfide. A high-yield synthesis of this precursor can be achieved from thiodiglycol and thiourea, with reported total yields exceeding 98%. An alternative laboratory-scale synthesis involves the reaction of sodium sulfide with 2-chloroethanol.

Protocol: Synthesis of Bis(2-mercaptoethyl)sulfide from Sodium Sulfide and 2-Chloroethanol

This procedure is adapted from established methods for the synthesis of thioethers.

Materials:

  • Sodium sulfide nonahydrate (Na₂S·9H₂O)

  • 2-Chloroethanol

  • Ethanol

  • Hydrochloric acid (concentrated)

  • Thiourea

  • Potassium hydroxide

Procedure:

  • Preparation of Sodium Ethanethiolate: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, dissolve sodium sulfide nonahydrate in ethanol.

  • Reaction with 2-Chloroethanol: To the stirred solution, slowly add 2-chloroethanol. Reflux the mixture for several hours.

  • Work-up: After cooling, filter the reaction mixture to remove inorganic salts. The filtrate contains the intermediate diol, 3,7-dithianonane-1,9-diol.

  • Conversion to Dithiol: To the filtrate, add thiourea and concentrated hydrochloric acid. Reflux the mixture.

  • Hydrolysis: Cool the solution and cautiously add a solution of potassium hydroxide in water. Reflux the mixture to hydrolyze the intermediate isothiouronium salt.

  • Isolation: Cool the reaction mixture. The product, bis(2-mercaptoethyl)sulfide, will separate as an oily layer. Separate the layers and purify the product by vacuum distillation.

High-Yield Synthesis of this compound

Two notable high-yield methods for the synthesis of this compound are the Blower and Cooper method, which utilizes a cesium carbonate template, and the Sellmann and Zapf method.

Protocol 1: Cesium Carbonate Mediated Synthesis (Blower and Cooper Method)

This method takes advantage of the "cesium effect," where the large cesium ion acts as a template to promote the desired cyclization.

Materials:

  • Bis(2-mercaptoethyl)sulfide

  • 1,2-Dibromoethane

  • Cesium carbonate (Cs₂CO₃)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Reaction Setup: In a large three-necked flask equipped with a mechanical stirrer, a reflux condenser, and two dropping funnels, place a suspension of cesium carbonate in DMF.

  • Addition of Reactants: Under an inert atmosphere (e.g., nitrogen or argon), simultaneously add solutions of bis(2-mercaptoethyl)sulfide in DMF and 1,2-dibromoethane in DMF to the stirred suspension over a period of several hours. Maintain the reaction temperature at a moderate level (e.g., 40-50 °C).

  • Reaction Completion: After the addition is complete, continue stirring the mixture at the same temperature for several more hours.

  • Work-up and Purification: Cool the reaction mixture and filter to remove the cesium salts. Remove the DMF from the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent such as ethanol.

Protocol 2: Alternative High-Yield Synthesis (Sellmann and Zapf Method)

This method provides another efficient route to this compound.

Detailed experimental procedures for the Sellmann and Zapf method require access to the original publication for precise stoichiometry and reaction conditions.

Data Presentation

Synthesis StepStarting MaterialsKey ReagentsSolventReported Yield
Precursor Synthesis
Bis(2-mercaptoethyl)sulfide (Industrial)Thiodiglycol, Thiourea-->98%
Bis(2-mercaptoethyl)sulfide (Lab Scale)Sodium sulfide, 2-ChloroethanolThiourea, KOHEthanolModerate to high
[1]aneS₃ Synthesis
Blower and Cooper MethodBis(2-mercaptoethyl)sulfide, 1,2-DibromoethaneCesium carbonateDMFHigh
Sellmann and Zapf MethodDetails require consultation of primary literatureDetails require consultation of primary literatureDetails require consultation of primary literatureHigh

Visualizations

Synthesis_Workflow cluster_precursor Precursor Synthesis cluster_macrocycle Macrocycle Synthesis Thiodiglycol Thiodiglycol Precursor Bis(2-mercaptoethyl)sulfide Thiodiglycol->Precursor Industrial >98% Yield Thiourea Thiourea Thiourea->Precursor Na2S Sodium Sulfide Na2S->Precursor Lab Scale Chloroethanol 2-Chloroethanol Chloroethanol->Precursor Macrocycle This compound Precursor->Macrocycle High Yield Dibromoethane 1,2-Dibromoethane Dibromoethane->Macrocycle Cs2CO3 Cesium Carbonate Cs2CO3->Macrocycle Template

Caption: Synthetic pathways for this compound.

Application_Pathway cluster_applications Applications in Drug Development Macrocycle This compound ([9]aneS3) Complex [9]aneS3-Metal Complex Macrocycle->Complex Radiopharm Radiopharmaceuticals Anticancer Anticancer Agents Metal Metal Ion (e.g., Tc, Re, Cu) Metal->Complex Complex->Radiopharm Complex->Anticancer Drug Targeted Drug Conjugate Complex->Drug Targeting Targeting Moiety (e.g., Antibody, Peptide) Targeting->Drug Drug->Radiopharm Drug->Anticancer

Caption: Application pathways of this compound in drug development.

References

Application Notes and Protocols for the Preparation of Metal Complexes of 1,4,7-Trithiacyclonane (9-ane-S3)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4,7-Trithiacyclononane, commonly known as 9-ane-S3, is a nine-membered crown thioether that acts as a highly effective tridentate chelating agent for a variety of metal ions. Its unique conformational preorganization allows for the formation of exceptionally stable, kinetically inert octahedral complexes, typically with a 2:1 ligand-to-metal stoichiometry, represented as [M(9-ane-S3)₂]ⁿ⁺. The resulting metal complexes exhibit interesting electrochemical and photophysical properties, which have garnered significant interest in various fields, including bioinorganic chemistry and drug development.

The applications of metal complexes in medicine are expanding, with roles in antimicrobial and anticancer therapies, medical imaging, and catalysis of pharmaceutically relevant reactions.[1][2][3][4] The stable coordination of metal ions by ligands like 9-ane-S3 is crucial for the development of novel therapeutic and diagnostic agents, as it can prevent the release of potentially toxic metal ions in vivo and allow for the fine-tuning of the complex's biological activity.[5][6] This document provides detailed protocols for the synthesis of the 9-ane-S3 ligand and its subsequent complexation with various transition metals, along with a summary of their key characteristics.

Synthesis of this compound (9-ane-S3)

A high-yield, one-step synthesis of this compound is crucial for its widespread application. The following protocol is an improved method for its preparation.[7][8]

Experimental Protocol:

  • Reaction Setup: A 2-liter, three-necked round-bottom flask is equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser.

  • Reaction: To the flask, add a solution of cesium carbonate (Cs₂CO₃) in dimethylformamide (DMF).

  • Addition of Reactants: Simultaneously, add solutions of 1,2-dibromoethane and 3-thiapentane-1,5-dithiol in DMF dropwise to the stirred cesium carbonate suspension over a period of 48 hours. Maintain the reaction temperature at 40-50 °C.

  • Work-up: After the addition is complete, continue stirring for another 24 hours. Cool the mixture and filter to remove the inorganic salts.

  • Purification: Remove the DMF from the filtrate under reduced pressure. The resulting residue is then purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound as a white crystalline solid.

General Protocol for the Preparation of M(9-ane-S3)₂₂ Complexes

The following is a general procedure for the synthesis of bis(this compound)metal(II) tetrafluoroborate complexes, where M = Ni(II), Co(II), Cu(II), and Fe(II).[8][9][10]

Experimental Protocol:

  • Dissolution of Reactants: In a round-bottom flask, dissolve the appropriate metal(II) tetrafluoroborate salt (M(BF₄)₂) in ethanol or a methanol/water mixture.

  • Ligand Addition: To this solution, add a solution of this compound (2 equivalents) in the same solvent.

  • Reaction: Stir the resulting mixture at room temperature or with gentle heating for a period ranging from a few minutes to several hours, depending on the metal ion. The formation of the complex is often indicated by a color change.

  • Isolation: The desired complex will typically precipitate from the solution. If not, the solution can be concentrated or cooled to induce crystallization.

  • Purification: Collect the solid product by filtration, wash with cold ethanol and then diethyl ether, and dry under vacuum.

Experimental Workflow:

Workflow General Workflow for M(9-ane-S3)22 Synthesis cluster_ligand Ligand Synthesis cluster_complexation Complexation Reaction cluster_purification Purification ligand_synth Synthesis of 9-ane-S3 ligand_solution Dissolve 9-ane-S3 in Solvent ligand_synth->ligand_solution metal_salt Dissolve M(BF4)2 in Solvent reaction Mix and Stir metal_salt->reaction ligand_solution->reaction precipitation Precipitation/Crystallization reaction->precipitation filtration Filtration precipitation->filtration washing Washing filtration->washing drying Drying washing->drying product M(9-ane-S3)22 Product drying->product

Synthesis of --INVALID-LINK--2 complexes.

Quantitative Data for Metal Complex Synthesis

The following table summarizes typical yields and key characterization data for the synthesis of various metal complexes of 9-ane-S3.

Metal IonComplexYield (%)ColorKey Spectroscopic Data (λ_max, nm)Reference
Ni(II)--INVALID-LINK--₂~85Purple398, 520, 850[8]
Co(II)--INVALID-LINK--₂~80Pale Pink470, 530[8]
Cu(II)--INVALID-LINK--₂~90Blue430, 600[8][11]
Fe(II)--INVALID-LINK--₂~75Deep Blue598[10]

Applications in Drug Development

Metal complexes of 9-ane-S3 and related thioethers are being explored for various applications in drug development due to their unique properties.

Signaling Pathways and Logical Relationships in Drug Development Applications:

DrugDev Potential Applications of 9-ane-S3 Metal Complexes in Drug Development cluster_antimicrobial Antimicrobial Agents cluster_anticancer Anticancer Agents cluster_imaging Medical Imaging Agents cluster_catalysis Catalysis in Drug Synthesis am_agent [M(9-ane-S3)2]n+ am_target Bacterial/Fungal Cell Wall or DNA am_agent->am_target Interaction am_effect Inhibition of Growth/Cell Death am_target->am_effect ac_agent [M(9-ane-S3)2]n+ ac_target Cancer Cell DNA or Redox Balance ac_agent->ac_target Damage/Disruption ac_effect Apoptosis/Cytotoxicity ac_target->ac_effect im_agent [Radiometal(9-ane-S3)2]n+ im_target Target Tissue (e.g., Tumor) im_agent->im_target Accumulation im_effect PET/SPECT Imaging im_target->im_effect cat_agent [M(9-ane-S3)2]n+ cat_reaction Key Synthetic Step (e.g., C-C coupling) cat_agent->cat_reaction Catalyzes cat_product Active Pharmaceutical Ingredient (API) cat_reaction->cat_product

Applications of 9-ane-S3 metal complexes.
Antimicrobial and Antifungal Activity

Metal complexes have shown significant potential as antimicrobial agents, often exhibiting enhanced activity compared to the free ligands.[1][12][13][14][15][16] The mode of action is thought to involve the disruption of microbial membranes or interference with essential cellular processes. While specific studies on the antimicrobial activity of 9-ane-S3 complexes are emerging, the inherent stability of these complexes makes them attractive candidates for the development of new antimicrobial drugs.[17]

Anticancer Activity

The success of platinum-based anticancer drugs has spurred research into other metal complexes as potential chemotherapeutic agents.[2][3][12][18] These complexes can induce cancer cell death through various mechanisms, including DNA damage and the generation of reactive oxygen species. The redox activity of certain metal ions complexed with 9-ane-S3 could be exploited to selectively target cancer cells, which often have a different redox environment compared to healthy cells.[18]

Radiopharmaceutical Applications

The ability of 9-ane-S3 to form stable complexes with a wide range of metal ions makes it a promising ligand for the development of radiopharmaceuticals for diagnostic imaging (e.g., PET and SPECT) and targeted radiotherapy.[5][6][19] By incorporating a radioactive metal isotope, these complexes can be designed to target specific tissues or organs, allowing for non-invasive imaging or localized delivery of a therapeutic dose of radiation. The kinetic inertness of the 9-ane-S3 complexes is particularly advantageous in preventing the release of the radiometal in vivo.[5]

Catalytic Applications in Drug Synthesis

Transition metal catalysis is a cornerstone of modern pharmaceutical synthesis, enabling the efficient and selective construction of complex drug molecules.[20][21] Metal complexes of 9-ane-S3 have the potential to act as robust and recyclable catalysts for a variety of organic transformations that are crucial in the synthesis of active pharmaceutical ingredients (APIs). The thioether donors can influence the electronic properties of the metal center, leading to unique catalytic activities.

Conclusion

The this compound ligand provides a versatile platform for the synthesis of a wide array of stable and kinetically inert metal complexes. The detailed protocols provided herein offer a starting point for researchers to explore the rich coordination chemistry of this ligand. The potential applications of these complexes in drug development, ranging from therapeutic agents to diagnostic tools and catalysts, highlight the importance of further investigation into their biological and chemical properties. The ability to systematically vary the metal center allows for the fine-tuning of the complexes' characteristics, paving the way for the rational design of new metal-based pharmaceuticals.

References

Application Notes and Protocols for 1,4,7-Trithiacyclononane in Organometallic Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4,7-Trithiacyclononane, commonly abbreviated as[1]aneS3, is a tridentate macrocyclic thioether ligand with the formula (CH₂CH₂S)₃.[1] It is a sulfur analogue of the well-known nitrogen-based ligand 1,4,7-triazacyclononane (TACN). In organometallic chemistry,[1]aneS3 is valued for its ability to form stable, facially coordinating complexes with a variety of transition metals, including copper, iron, cobalt, and nickel.[1][2] While the catalytic applications of its nitrogen counterpart, TACN, are extensive and well-documented, particularly in oxidation catalysis, the use of[1]aneS3 in catalysis is a more specialized but growing field.[3][4][5] This document provides an overview of the current and potential applications of[1]aneS3 in organometallic catalysis, with a focus on detailed protocols for a key application in olefin polymerization.

Application 1: Olefin Polymerization

A significant application of[1]aneS3 in organometallic catalysis is in the field of olefin polymerization. Specifically, a scandium(III) complex of[1]aneS3 has been shown to be a potent precursor for catalysts in the polymerization of ethylene and α-olefins.

Catalyst System: The precatalyst is a scandium alkyl complex, [Sc([1]aneS₃)(CH₂SiMe₃)₃]. Upon activation with a co-catalyst such as tris(pentafluorophenyl)borane (B(C₆F₅)₃) or a trityl salt like [CPh₃][B(C₆F₅)₄], it forms a cationic scandium species that is highly active for polymerization. This represents one of the first examples of a cationic rare-earth organometallic catalyst supported by an all-sulfur donor ligand.

Mechanism: The polymerization is believed to proceed via a Ziegler-Natta type mechanism. The active cationic scandium center coordinates the olefin, which is then inserted into the scandium-alkyl bond, leading to chain growth.[1][6][7]

Advantages:

  • High Activity: The scandium-[1]aneS3 system exhibits high catalytic activity for ethylene polymerization.

  • Novel Polymer Architectures: The unique ligand environment can influence the properties of the resulting polymers.

  • Fundamental Insight: This system provides a valuable platform for studying the influence of soft, sulfur-based ligands on the mechanism of olefin polymerization.

Potential Applications in Other Catalytic Reactions

While polymerization is the most prominently documented catalytic application of[1]aneS3, the rich catalytic chemistry of its nitrogen analogue, TACN, suggests potential for[1]aneS3 in other areas:

  • Oxidation Catalysis: Manganese complexes of TACN are well-known catalysts for oxidation reactions, including the bleaching of stains with hydrogen peroxide and the epoxidation of olefins.[3][4] Given the ability of[1]aneS3 to stabilize various metal oxidation states, its metal complexes are potential candidates for similar oxidative transformations. The softer sulfur ligation might modulate the reactivity and selectivity of the metal center in novel ways.

  • Cross-Coupling Reactions: Thioether-based pincer ligands have shown activity in cross-coupling reactions.[8][9][10][11] While[1]aneS3 is a tridentate ligand rather than a classic pincer, its ability to form stable complexes suggests that its derivatives could be explored in reactions like Suzuki-Miyaura or C-S cross-coupling.[10]

  • Bioinorganic Chemistry: TACN complexes are widely used as mimics of metalloenzymes.[5][1]aneS3 complexes could serve as models for metalloproteins with sulfur-rich coordination spheres, potentially leading to catalysts for biomimetic reactions.

Experimental Protocols

Protocol 1: Synthesis of the Precatalyst [Sc([1]aneS₃)(CH₂SiMe₃)₃]

This protocol is based on the synthesis of rare-earth alkyl complexes and should be performed under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques) due to the air and moisture sensitivity of the reagents and product.

Materials:

  • ScCl₃

  • LiCH₂SiMe₃

  • This compound ([1]aneS3)

  • Anhydrous diethyl ether

  • Anhydrous toluene

  • Anhydrous pentane

  • Celatom (or other filtration aid)

Procedure:

  • In a glovebox, suspend ScCl₃ (1.0 mmol) in anhydrous diethyl ether (20 mL).

  • To this suspension, add a solution of LiCH₂SiMe₃ (3.0 mmol) in diethyl ether (15 mL) dropwise at room temperature with stirring.

  • Stir the resulting mixture at room temperature for 12 hours.

  • Remove the solvent under vacuum to yield a white solid.

  • Extract the solid with anhydrous toluene (3 x 15 mL) and filter through Celatom to remove LiCl.

  • Remove the toluene from the filtrate under vacuum to yield the intermediate Sc(CH₂SiMe₃)₃.

  • Dissolve the Sc(CH₂SiMe₃)₃ in anhydrous toluene (20 mL).

  • Add a solution of[1]aneS3 (1.0 mmol) in anhydrous toluene (10 mL) to the solution of the scandium alkyl complex.

  • Stir the reaction mixture for 4 hours at room temperature.

  • Remove the toluene under vacuum.

  • Wash the resulting solid with cold anhydrous pentane (2 x 10 mL) to remove any unreacted starting materials.

  • Dry the final product, [Sc([1]aneS₃)(CH₂SiMe₃)₃], under vacuum. It should be stored under an inert atmosphere at low temperature.

Protocol 2: Ethylene Polymerization using [Sc([1]aneS₃)(CH₂SiMe₃)₃] / [CPh₃][B(C₆F₅)₄]

This protocol describes a typical polymerization reaction. All procedures should be carried out under an inert atmosphere.

Materials:

  • [Sc([1]aneS₃)(CH₂SiMe₃)₃] (precatalyst)

  • [CPh₃][B(C₆F₅)₄] (activator)

  • Anhydrous toluene

  • Polymerization-grade ethylene

  • Methanol (for quenching)

  • Hydrochloric acid (10% aqueous solution)

Procedure:

  • In a glovebox, prepare a stock solution of the precatalyst, [Sc([1]aneS₃)(CH₂SiMe₃)₃], in anhydrous toluene (e.g., 1 µmol/mL).

  • Prepare a stock solution of the activator, [CPh₃][B(C₆F₅)₄], in anhydrous toluene (e.g., 1 µmol/mL).

  • Introduce a known volume of anhydrous toluene into a high-pressure reactor equipped with a stirrer and temperature control.

  • Pressurize the reactor with ethylene to the desired pressure (e.g., 10 bar) and allow the solvent to saturate.

  • Inject the desired amount of the precatalyst stock solution into the reactor.

  • Inject an equimolar amount of the activator stock solution to initiate the polymerization.

  • Maintain the desired temperature and ethylene pressure for the duration of the reaction (e.g., 10 minutes).

  • Vent the reactor and quench the reaction by adding methanol containing a small amount of hydrochloric acid.

  • Collect the precipitated polymer by filtration.

  • Wash the polymer with methanol and dry it under vacuum to a constant weight.

  • Characterize the polymer using appropriate techniques (e.g., GPC for molecular weight and distribution, DSC for thermal properties).

Data Presentation

Table 1: Ethylene Polymerization Catalyzed by the [Sc([1]aneS₃)(CH₂SiMe₃)₃] / [CPh₃][B(C₆F₅)₄] System

EntryPrecatalyst (µmol)Activator (µmol)Temperature (°C)Pressure (bar)Time (min)Polymer Yield (g)Activity (kg PE / (mol Sc·h·bar))
15.05.02510101.25150
25.05.05010102.50300
32.52.55010101.30312
45.05.0502052.65318

Note: The data presented in this table are representative and intended for illustrative purposes.

Visualizations

experimental_workflow cluster_synthesis Precatalyst Synthesis cluster_polymerization Polymerization ScCl3 ScCl₃ ScR3 Sc(CH₂SiMe₃)₃ ScCl3->ScR3 + 3 eq. LiR LiR LiCH₂SiMe₃ Precatalyst [Sc(L)(CH₂SiMe₃)₃] ScR3->Precatalyst + [9]aneS₃ L [9]aneS₃ Active_Catalyst Active Cationic Catalyst {[Sc(L)(CH₂SiMe₃)₂]⁺} Precatalyst->Active_Catalyst + Activator Activator [CPh₃][B(C₆F₅)₄] Polymer Polyethylene Active_Catalyst->Polymer + Ethylene (n eq.) Ethylene Ethylene

Caption: General workflow for the synthesis of the[1]aneS3-scandium precatalyst and its subsequent use in ethylene polymerization.

ziegler_natta_cycle catalyst [LₙSc-R]⁺ olefin_complex Olefin Coordination [LₙSc( olefin)-R]⁺ catalyst->olefin_complex + C₂H₄ insertion Migratory Insertion olefin_complex->insertion growing_chain [LₙSc-CH₂-CH₂-R]⁺ insertion->growing_chain growing_chain->catalyst Chain Propagation (Cycle Repeats)

References

Application Notes and Protocols for the Synthesis of Radiopharmaceuticals Using 1,4,7-Trithiacyclononane Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The development of targeted radiopharmaceuticals is a cornerstone of modern nuclear medicine, enabling both diagnostic imaging and therapeutic intervention. The selection of an appropriate chelator to stably bind a radiometal is critical to the success of a radiopharmaceutical. While 1,4,7-triazacyclononane (TACN) and its derivatives have been extensively studied and utilized for this purpose, the analogous sulfur-based macrocycle, 1,4,7-trithiacyclononane (also known as 9-ane-S3), represents an underexplored platform with unique coordination properties. The soft thioether donors of 9-ane-S3 offer a different binding affinity for various radiometals compared to the harder amine donors of TACN, potentially leading to complexes with novel stability and pharmacokinetic profiles.

These application notes provide a detailed overview of the potential for synthesizing radiopharmaceuticals using this compound derivatives. Given the nascent stage of research in this specific area, the following protocols are based on the established coordination chemistry of 9-ane-S3 and draw parallels from the well-documented radiolabeling procedures for TACN-based chelators.

Overview of this compound (9-ane-S3) as a Chelator

This compound is a cyclic thioether that acts as a tridentate ligand, forming stable complexes with a variety of transition metals.[1][2] Its facial coordination geometry makes it an attractive scaffold for the development of radiopharmaceuticals. For use in targeted drug development, 9-ane-S3 would typically be functionalized with a bifunctional linker to allow for covalent attachment to a targeting biomolecule, such as a peptide or antibody.

Potential Advantages of 9-ane-S3 Derivatives:

  • Differential Selectivity: The soft sulfur donors may offer enhanced stability for softer radiometals.

  • Kinetic Inertness: Macrocyclic chelators like 9-ane-S3 generally form kinetically inert complexes, which is crucial for in vivo stability.

  • Versatile Coordination Chemistry: 9-ane-S3 can coordinate to a range of radiometals of interest in nuclear medicine.

Radiolabeling with Technetium-99m and Rhenium-188

The "theranostic pair" of Technetium-99m (for SPECT imaging) and Rhenium-188 (for therapy) share similar coordination chemistries.[3] Labeling with these radionuclides is often achieved using the [M(CO)₃]⁺ core (where M = ⁹⁹ᵐTc or ¹⁸⁸Re).[4][5][6]

Experimental Protocol: Labeling of a 9-ane-S3 Derivative with the [⁹⁹ᵐTc(CO)₃]⁺ Core

This protocol is adapted from established procedures for TACN-based chelators.[4][7]

Materials:

  • Functionalized this compound derivative (e.g., with a pendant carboxylic acid for bioconjugation)

  • [⁹⁹ᵐTc]NaTcO₄ eluate from a ⁹⁹Mo/⁹⁹ᵐTc generator

  • IsoLink® kit (or equivalent) for the preparation of the [⁹⁹ᵐTc(OH₂)₃(CO)₃]⁺ precursor

  • Sodium acetate buffer (0.5 M, pH 5.2)

  • Saline solution (0.9% NaCl)

  • Reaction vial (1.5 mL)

  • Heating block

  • Radio-TLC system for quality control

Procedure:

  • Prepare the [⁹⁹ᵐTc(OH₂)₃(CO)₃]⁺ precursor by grounding the IsoLink® kit with the desired amount of [⁹⁹ᵐTc]NaTcO₄ eluate according to the manufacturer's instructions.

  • In a reaction vial, dissolve the 9-ane-S3 derivative (10-50 nmol) in sodium acetate buffer.

  • Add the prepared [⁹⁹ᵐTc(OH₂)₃(CO)₃]⁺ solution (approximately 1-10 mCi, 37-370 MBq) to the vial containing the 9-ane-S3 derivative.

  • Heat the reaction mixture at 75-95°C for 20-30 minutes.

  • Allow the reaction to cool to room temperature.

  • Perform radiochemical purity analysis using a suitable radio-TLC system (e.g., ITLC-SG paper with a mobile phase of saline and acetone).

Expected Outcome:

The tridentate 9-ane-S3 ligand is expected to displace the three water molecules from the [⁹⁹ᵐTc(OH₂)₃(CO)₃]⁺ core to form the stable [⁹⁹ᵐTc(9-ane-S3 derivative)(CO)₃]⁺ complex.

Quantitative Data Summary (Hypothetical)

The following table presents hypothetical data for the radiolabeling of a bifunctional 9-ane-S3 derivative, drawing on typical results from analogous TACN systems.

Parameter⁹⁹ᵐTc-9-ane-S3 Derivative¹⁸⁸Re-9-ane-S3 Derivative
Radiochemical Yield> 90%> 85%
Radiochemical Purity> 95%> 95%
Labeling Time20-30 min30-60 min
Labeling Temperature75-95°C75-95°C
pH5.0-6.05.0-6.0

Radiolabeling with Copper-64

Copper-64 is a positron-emitting radionuclide with a suitable half-life for PET imaging of biomolecules with slower pharmacokinetics, such as antibodies. TACN derivatives like NOTA have been shown to be excellent chelators for Cu-64, allowing for labeling under mild conditions.[8][9][10] Given that 9-ane-S3 also forms stable complexes with Cu(II), similar labeling protocols are expected to be effective.[1]

Experimental Protocol: Labeling of a 9-ane-S3 Derivative with ⁶⁴Cu

Materials:

  • Functionalized this compound derivative

  • [⁶⁴Cu]CuCl₂ in 0.1 M HCl

  • Ammonium acetate buffer (1 M, pH 5.5)

  • Reaction vial (1.5 mL)

  • Water bath or heating block

  • Radio-HPLC system for quality control

Procedure:

  • In a reaction vial, dissolve the 9-ane-S3 derivative (5-20 nmol) in ammonium acetate buffer.

  • Add the [⁶⁴Cu]CuCl₂ solution (approximately 1-5 mCi, 37-185 MBq) to the vial.

  • Adjust the pH of the reaction mixture to 5.0-6.0 if necessary.

  • Incubate the reaction mixture at room temperature or with gentle heating (e.g., 37°C) for 10-15 minutes.

  • Perform radiochemical purity analysis using a radio-HPLC system (e.g., C18 column with a water/acetonitrile gradient).

Quantitative Data Summary (Hypothetical)
Parameter⁶⁴Cu-9-ane-S3 Derivative
Radiochemical Yield> 95%
Radiochemical Purity> 98%
Labeling Time10-15 min
Labeling TemperatureRoom Temperature to 37°C
pH5.0-6.0

Radiolabeling with Gallium-68

Gallium-68 is a generator-produced positron emitter widely used in PET imaging. TACN-based chelators, particularly those with phosphinic acid pendant arms (TRAP chelators), have demonstrated exceptional Ga-68 labeling properties, allowing for rapid and efficient labeling at low precursor concentrations.[11] While the chelation of Ga-68 by 9-ane-S3 is less explored, the following protocol provides a starting point based on established methods for other macrocyclic chelators.[12][13]

Experimental Protocol: Labeling of a 9-ane-S3 Derivative with ⁶⁸Ga

Materials:

  • Functionalized this compound derivative

  • ⁶⁸Ge/⁶⁸Ga generator eluate ([⁶⁸Ga]GaCl₃ in 0.1 M HCl)

  • Sodium acetate buffer (1 M, pH 4.5)

  • Reaction vial (1.5 mL)

  • Heating block

  • Radio-TLC system for quality control

Procedure:

  • Elute the ⁶⁸Ge/⁶⁸Ga generator with 0.1 M HCl according to the manufacturer's instructions.

  • In a reaction vial, combine the 9-ane-S3 derivative (5-15 nmol) with sodium acetate buffer to achieve a pH of 4.0-4.5.

  • Add the ⁶⁸Ga eluate (approximately 2-10 mCi, 74-370 MBq) to the buffered chelator solution.

  • Heat the reaction mixture at 95°C for 5-10 minutes.

  • Allow the reaction to cool to room temperature.

  • Perform radiochemical purity analysis using a suitable radio-TLC system (e.g., ITLC-SG paper with a mobile phase of 0.1 M citrate buffer, pH 4.5).

Quantitative Data Summary (Hypothetical)
Parameter⁶⁸Ga-9-ane-S3 Derivative
Radiochemical Yield> 90%
Radiochemical Purity> 95%
Labeling Time5-10 min
Labeling Temperature95°C
pH4.0-4.5

Visualizations

Experimental Workflow for Radiolabeling

G cluster_0 Preparation cluster_1 Radiolabeling cluster_2 Quality Control Radionuclide Radionuclide Reaction_Vial Reaction Incubation (Heat as required) Radionuclide->Reaction_Vial Chelator_Derivative 9-ane-S3 Derivative Chelator_Derivative->Reaction_Vial Buffer Buffer Buffer->Reaction_Vial QC Radio-TLC / Radio-HPLC Reaction_Vial->QC Sample Final_Product Final_Product QC->Final_Product Purified Radiopharmaceutical

Caption: General workflow for the synthesis of radiopharmaceuticals using 9-ane-S3 derivatives.

Logical Relationship of Components in a Targeted Radiopharmaceutical

G Radiopharmaceutical Radiopharmaceutical Targeting_Biomolecule Targeting Biomolecule (e.g., Peptide, Antibody) Radiopharmaceutical->Targeting_Biomolecule Linker Linker Radiopharmaceutical->Linker Chelator 9-ane-S3 Chelator Radiopharmaceutical->Chelator Linker->Targeting_Biomolecule Linker->Chelator Radionuclide Radionuclide Chelator->Radionuclide coordinates

Caption: Components of a 9-ane-S3-based targeted radiopharmaceutical.

Conclusion and Future Directions

This compound and its derivatives represent a promising, yet largely unexplored, class of chelators for radiopharmaceutical development. The protocols and data presented herein are intended to serve as a foundational guide for researchers interested in this area. Further research is required to synthesize and evaluate bifunctional 9-ane-S3 derivatives, optimize radiolabeling conditions, and assess the in vitro and in vivo stability and efficacy of the resulting radiopharmaceuticals. Comparative studies with well-established TACN-based systems will be crucial in elucidating the unique advantages that the thia-crown ether scaffold may offer for specific radiometals and biological targets.

References

Application Notes and Protocols: Catalytic Oxidation Reactions with Manganese Macrocyclic Complexes

Author: BenchChem Technical Support Team. Date: December 2025

A comparative study of Manganese(II) complexes bearing 1,4,7-triazacyclononane ([1]ane-N3) and 1,4,7-trithiacyclononane ([1]ane-S3) ligands

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Extensive research has been conducted on the catalytic activity of manganese complexes with the macrocyclic ligand 1,4,7-triazacyclononane ([1]ane-N3) and its derivatives in a wide range of oxidation reactions. These complexes have proven to be versatile and efficient catalysts for reactions such as epoxidation of olefins, oxidation of alcohols, and C-H bond activation, primarily utilizing environmentally benign oxidants like hydrogen peroxide. In contrast, the scientific literature on the catalytic oxidation reactions involving manganese complexes with the sulfur-containing analogue, this compound ([1]ane-S3), is notably scarce. This document provides a detailed overview of the well-established applications and protocols for manganese-[1]ane-N3 complexes, and draws potential comparisons and hypotheses for the lesser-known manganese-[1]ane-S3 system.

Section 1: Manganese 1,4,7-triazacyclononane ([1]ane-N3) Complexes in Catalytic Oxidation

The manganese complexes of 1,4,7-triazacyclononane (tacn) and its N-methylated derivative (N,N',N''-trimethyl-1,4,7-triazacyclononane, tmtacn) are potent catalysts for various oxidation reactions.[2][3] These complexes, in combination with hydrogen peroxide, have been extensively studied for low-temperature bleaching and the selective oxidation of organic substrates.[2]

Applications in Olefin Epoxidation

Manganese-tacn complexes are highly effective for the epoxidation of a variety of alkenes.[2] The catalytic system often employs hydrogen peroxide as the terminal oxidant and can be tuned to favor either epoxidation or cis-dihydroxylation.[4]

Table 1: Catalytic Epoxidation of Styrene with a Manganese-tacn System

CatalystCo-catalystSolventTemperature (°C)Time (h)Conversion (%)Epoxide Yield (%)TON (Turnover Number)
Mn(II) complex of ligand 24 on silica-Acetonitrile/Water2539382280

Ligand 24 is a derivative of 1,4,7-triazacyclononane functionalized with a trimethoxysilane group for immobilization on silica.

Oxidation of Alcohols and Sulfides

These catalytic systems also show considerable activity in the oxidation of alcohols to aldehydes and ketones, and sulfides to sulfoxides and sulfones.[5] The reaction conditions can be optimized to achieve high selectivity.

Experimental Protocol: Epoxidation of Styrene

This protocol is a representative example for the epoxidation of an olefin using a manganese-tacn catalyst.

Materials:

  • Manganese(II) acetate tetrahydrate

  • 1,4,7-trimethyl-1,4,7-triazacyclononane (tmtacn)

  • Styrene

  • Hydrogen peroxide (30% aqueous solution)

  • Acetone

  • Sodium oxalate

  • Methanol

  • Acetonitrile

Procedure:

  • In a round-bottom flask, dissolve the manganese(II) acetate and tmtacn ligand in a mixture of acetone and water.

  • Add a buffer, such as sodium oxalate, to maintain the optimal pH for the reaction.[6]

  • To this solution, add the substrate (e.g., styrene) dissolved in a suitable solvent like acetonitrile.

  • Cool the reaction mixture in an ice bath.

  • Slowly add hydrogen peroxide to the stirred solution.

  • Allow the reaction to proceed for the desired time, monitoring the progress by techniques such as gas chromatography (GC) or thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding a reducing agent like sodium sulfite.

  • Extract the product with an organic solvent (e.g., diethyl ether), dry the organic layer over anhydrous sodium sulfate, and concentrate it under reduced pressure.

  • Purify the product by column chromatography on silica gel.

Workflow for Olefin Epoxidation

G cluster_prep Catalyst Preparation cluster_reaction Epoxidation Reaction cluster_workup Work-up and Purification Mn_source Mn(II) salt Catalyst [Mn([9]ane-N3)] Complex Mn_source->Catalyst Ligand [9]ane-N3 Ligand Ligand->Catalyst Solvent_prep Solvent Solvent_prep->Catalyst Reaction_Vessel Reaction Mixture Catalyst->Reaction_Vessel Substrate Olefin Substrate->Reaction_Vessel Oxidant H2O2 Oxidant->Reaction_Vessel Product Epoxide Reaction_Vessel->Product Catalysis Quenching Quenching Product->Quenching Extraction Extraction Quenching->Extraction Purification Purification Extraction->Purification Final_Product Pure Epoxide Purification->Final_Product

Caption: General workflow for the catalytic epoxidation of olefins.

Section 2: Manganese this compound ([1]ane-S3) Complexes: A Frontier in Catalytic Oxidation

While the nitrogen-based macrocycle[1]ane-N3 has been a cornerstone in the development of manganese oxidation catalysts, its sulfur-containing counterpart,[1]ane-S3, remains largely unexplored in this context. The substitution of nitrogen with sulfur donor atoms is expected to significantly alter the electronic properties and coordination chemistry of the resulting manganese complexes, which in turn would influence their catalytic activity.

Hypothesized Catalytic Cycle

Based on the mechanisms proposed for Mn-[1]ane-N3 systems, a putative catalytic cycle for a hypothetical Mn-[1]ane-S3 catalyst can be envisioned. The softer, more polarizable sulfur donors might influence the stability of different manganese oxidation states and the nature of the active oxidant.

Proposed Catalytic Cycle for Epoxidation

G MnII [LMnII] (L = [9]ane-S3) MnIV_O [LMnIV(O)] MnII->MnIV_O H2O2, -H2O MnV_O [LMnV(O)] (Active Oxidant) MnIV_O->MnV_O H2O2, -H2O MnIII_OH [LMnIII(OH)] MnV_O->MnIII_OH Olefin -> Epoxide MnIII_OH->MnII -H2O

Caption: A hypothesized catalytic cycle for olefin epoxidation.

Potential Research Directions

The lack of data on the catalytic oxidation capabilities of manganese-[1]ane-S3 complexes presents a significant opportunity for new research. Key areas to explore include:

  • Synthesis and Characterization: The development of reliable synthetic routes to manganese complexes with[1]ane-S3 and its derivatives.

  • Catalytic Screening: A systematic evaluation of these complexes in a range of oxidation reactions, including epoxidation, alcohol oxidation, and C-H activation.

  • Mechanistic Studies: Elucidation of the reaction mechanisms to understand the role of the sulfur-based ligand in catalysis.

  • Comparison with[1]ane-N3 Analogues: Direct comparative studies with the well-known Mn-[1]ane-N3 systems to delineate the influence of the donor atom set.

Conclusion

Manganese complexes of 1,4,7-triazacyclononane are well-established, versatile catalysts for a variety of oxidation reactions with significant potential in synthetic chemistry and industrial applications. Detailed protocols and a wealth of performance data are available for these systems. In stark contrast, the catalytic oxidation chemistry of manganese complexes with the analogous sulfur-based macrocycle, this compound, remains a largely uncharted territory. The exploration of these complexes could lead to the discovery of novel catalysts with unique reactivity and selectivity, opening new avenues in the field of oxidation catalysis. Further research is imperative to unlock the potential of these intriguing sulfur-ligated manganese complexes.

References

Application Notes and Protocols: C-H Bond Activation Using Palladium 1,4,7-Trithiacyclononane Catalysts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The direct functionalization of carbon-hydrogen (C-H) bonds is a paramount goal in modern organic synthesis, offering a more atom- and step-economical approach to the construction of complex molecules.[1] Palladium catalysis has emerged as a powerful tool for C-H activation, enabling the formation of a wide array of chemical bonds.[1] The choice of ligand is crucial in tuning the reactivity and selectivity of the palladium catalyst. While various nitrogen- and phosphorus-based ligands have been extensively studied, macrocyclic thioethers like 1,4,7-trithiacyclononane ([2]aneS3) represent a less explored class of ligands in this context. The soft nature of the sulfur donors in[2]aneS3 can offer unique electronic properties to the palladium center, potentially influencing the C-H activation step and subsequent functionalization.

These application notes provide a guide for exploring the use of palladium(II) complexes with the this compound ligand in C-H activation reactions. The protocols are based on established principles of palladium catalysis and provide a starting point for the development of novel synthetic methodologies.

Applications

Palladium-1,4,7-trithiacyclononane catalysts are anticipated to be effective in a range of C-H functionalization reactions. Based on the known reactivity of related palladium-thioether complexes, potential applications include:

  • Direct C-H Arylation: The formation of C-C bonds between arenes and aryl halides is a cornerstone of synthetic chemistry. Thioether-directed palladium-catalyzed C-H activation has been shown to be effective for this transformation.

  • C-H Olefination: The coupling of arenes with alkenes via C-H activation provides a direct route to substituted styrenes and related compounds. Thioether ligands have been successfully employed in promoting such reactions.[3]

  • C-H Acetoxylation and Alkoxylation: The introduction of oxygen-containing functional groups is crucial in medicinal chemistry. Palladium catalysts can facilitate the direct conversion of C-H bonds to C-O bonds.

Catalyst Preparation

A common and stable precatalyst for these explorations is cis-dichloro(this compound)palladium(II), [Pd([9]aneS3)Cl2].

Protocol 1: Synthesis of cis-[Pd([2]aneS3)Cl2]

Materials:

  • Palladium(II) chloride (PdCl₂)

  • This compound ([2]aneS3)

  • Acetonitrile (MeCN), anhydrous

  • Diethyl ether (Et₂O), anhydrous

  • Schlenk flask and standard Schlenk line equipment

  • Magnetic stirrer and stir bar

  • Filter funnel and filter paper

Procedure:

  • To a 100 mL Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add PdCl₂ (177 mg, 1.0 mmol) and this compound (180 mg, 1.0 mmol).

  • Add 50 mL of anhydrous acetonitrile to the flask.

  • Stir the resulting suspension at room temperature for 24 hours. The color of the suspension will typically change from dark brown to a yellow-orange.

  • After 24 hours, reduce the volume of the solvent to approximately 10 mL under reduced pressure.

  • Add 40 mL of anhydrous diethyl ether to precipitate the product.

  • Collect the yellow solid by filtration, wash with a small amount of diethyl ether (2 x 10 mL), and dry under vacuum.

  • The expected yield of [Pd([9]aneS3)Cl2] is typically high. The product can be stored under an inert atmosphere.

Experimental Protocols

The following are model protocols for exploring the catalytic activity of [Pd([9]aneS3)Cl2] in C-H activation reactions. Optimization of reaction conditions (e.g., solvent, base, temperature, and additives) will likely be necessary for specific substrates.

Protocol 2: Direct C-H Arylation of Benzene with Iodobenzene (Hypothetical)

Materials:

  • [Pd([9]aneS3)Cl2] (precatalyst)

  • Iodobenzene

  • Benzene

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) as base

  • Pivalic acid (PivOH) as an additive (optional)

  • N,N-Dimethylacetamide (DMAc) or other suitable high-boiling solvent

  • Sealed reaction vessel (e.g., screw-cap vial)

  • Magnetic stirrer and stir bar

  • Heating block or oil bath

Procedure:

  • To a screw-cap vial, add [Pd([9]aneS3)Cl2] (3.6 mg, 0.01 mmol, 2 mol%), iodobenzene (102 mg, 0.5 mmol), K₂CO₃ (138 mg, 1.0 mmol), and pivalic acid (10 mg, 0.1 mmol, optional).

  • Add benzene (1.0 mL) and DMAc (1.0 mL) to the vial.

  • Seal the vial tightly and place it in a pre-heated heating block at 120 °C.

  • Stir the reaction mixture for 12-24 hours.

  • After the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate (10 mL) and filter through a short pad of celite.

  • Wash the filtrate with water (2 x 10 mL) and brine (1 x 10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain biphenyl.

Table 1: Hypothetical Data for Direct C-H Arylation

EntryAryl HalideAreneBaseAdditiveTemp (°C)Time (h)Yield (%)
1IodobenzeneBenzeneK₂CO₃-1202465
2IodobenzeneBenzeneCs₂CO₃PivOH1201878
34-IodotolueneBenzeneCs₂CO₃PivOH1201872
41-Iodo-4-methoxybenzeneBenzeneCs₂CO₃PivOH1201885

Protocol 3: C-H Olefination of Toluene with n-Butyl Acrylate (Hypothetical)

Materials:

  • [Pd([9]aneS3)Cl2] (precatalyst)

  • Toluene

  • n-Butyl acrylate

  • Silver(I) acetate (AgOAc) or Benzoquinone (BQ) as an oxidant

  • Acetic acid (AcOH) as solvent/additive

  • Sealed reaction vessel

Procedure:

  • To a screw-cap vial, add [Pd([9]aneS3)Cl2] (3.6 mg, 0.01 mmol, 2 mol%), n-butyl acrylate (64 mg, 0.5 mmol), and AgOAc (167 mg, 1.0 mmol).

  • Add toluene (1.0 mL) and acetic acid (1.0 mL).

  • Seal the vial and heat the mixture at 110 °C for 12 hours.

  • Cool the reaction to room temperature and dilute with ethyl acetate (10 mL).

  • Filter the mixture through celite to remove insoluble salts.

  • Wash the filtrate with saturated aqueous sodium bicarbonate solution (2 x 10 mL), water (1 x 10 mL), and brine (1 x 10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the product by flash column chromatography.

Table 2: Hypothetical Data for C-H Olefination

EntryAreneOlefinOxidantTemp (°C)Time (h)Yield (%) (ortho:meta:para)
1Toluenen-Butyl AcrylateAgOAc1101270 (40:35:25)
2Anisolen-Butyl AcrylateAgOAc1101275 (80:10:10)
3TolueneStyreneBQ1202460 (45:30:25)
4Benzenen-Butyl AcrylateAgOAc1101280

Visualizations

G Precatalyst [Pd(II)([9]aneS3)L2] ActiveCatalyst [Pd(II)([9]aneS3)L(Solvent)]+ Precatalyst->ActiveCatalyst Activation SubstrateComplex Substrate Coordination ActiveCatalyst->SubstrateComplex Arene (Ar-H) CH_Activation C-H Activation (CMD) SubstrateComplex->CH_Activation Palladacycle [Pd(II)-Aryl([9]aneS3)L] CH_Activation->Palladacycle -HX OxidativeAddition Oxidative Addition (Ar'-X) Palladacycle->OxidativeAddition PdIV_Intermediate [Pd(IV)-Aryl(Ar')([9]aneS3)L(X)] OxidativeAddition->PdIV_Intermediate ReductiveElimination Reductive Elimination PdIV_Intermediate->ReductiveElimination Product Ar-Ar' ReductiveElimination->Product Regeneration Catalyst Regeneration ReductiveElimination->Regeneration Regeneration->ActiveCatalyst

Caption: Proposed catalytic cycle for C-H arylation.

G Start Start: Assemble Reactants CatalystPrep Catalyst Preparation: Synthesize [Pd([9]aneS3)Cl2] Start->CatalystPrep ReactionSetup Reaction Setup: Combine catalyst, substrates, base, solvent in a sealed vessel CatalystPrep->ReactionSetup Reaction Heating and Stirring: (e.g., 120°C for 18h) ReactionSetup->Reaction Workup Aqueous Workup: Dilution, filtration, extraction Reaction->Workup Purification Purification: Flash Column Chromatography Workup->Purification Analysis Analysis: NMR, GC-MS, etc. Purification->Analysis End End: Isolated Product Analysis->End

Caption: Experimental workflow for C-H activation.

References

Application Notes and Protocols for Growing Single Crystals of 9-ane-S3 Complexes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed procedures for the synthesis of the macrocyclic thioether ligand 1,4,7-trithiacyclononane (9-ane-S3) and the subsequent growth of single crystals of its metal complexes. The protocols are compiled from established literature and are intended to serve as a comprehensive guide for obtaining high-quality single crystals suitable for X-ray diffraction analysis.

Introduction

The macrocyclic ligand this compound, commonly known as 9-ane-S3 or[1]aneS₃, is a versatile tridentate thioether that forms stable complexes with a wide range of transition metals.[2][3] The unique facial coordination of this ligand to a metal center creates a sterically protected and electronically distinct environment, making these complexes of significant interest in areas such as bioinorganic chemistry, catalysis, and materials science. The ability to obtain high-quality single crystals is crucial for elucidating the precise three-dimensional structures of these complexes, which is fundamental to understanding their chemical properties and potential applications.[2]

This document outlines various methods for the synthesis of 9-ane-S3 and provides detailed protocols for the crystallization of its metal complexes, primarily focusing on techniques such as slow evaporation and vapor diffusion.

Synthesis of this compound (9-ane-S3)

A high-yield, one-step synthesis of this compound has been reported and is a common starting point for the preparation of its metal complexes.[4]

Experimental Protocol: Synthesis of 9-ane-S3

Materials:

  • 1,2-Ethanedithiol

  • 1,2-Dibromoethane

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Diethyl ether

Procedure:

  • A solution of sodium hydroxide in ethanol is prepared by dissolving NaOH in absolute ethanol.

  • To this solution, 1,2-ethanedithiol is added dropwise with stirring.

  • Subsequently, a solution of 1,2-dibromoethane in ethanol is added slowly to the reaction mixture.

  • The reaction is refluxed for several hours.

  • After cooling, the resulting precipitate (NaBr) is removed by filtration.

  • The solvent is removed from the filtrate under reduced pressure.

  • The crude product is then purified by recrystallization from a suitable solvent such as diethyl ether to yield white crystals of this compound.

General Procedures for Growing Single Crystals of 9-ane-S3 Complexes

The successful growth of single crystals is often dependent on careful control of factors such as solvent choice, concentration, temperature, and the rate of solvent removal or diffusion. The two most commonly employed and successful methods for 9-ane-S3 complexes are slow evaporation and vapor diffusion.

Method 1: Slow Evaporation

This technique involves dissolving the 9-ane-S3 metal complex in a suitable solvent and allowing the solvent to evaporate slowly over a period of days to weeks.

Experimental Protocol: Slow Evaporation

  • Solvent Selection: Choose a solvent or solvent mixture in which the complex has moderate solubility. The ideal solvent will allow for the slow formation of well-ordered crystals.

  • Preparation of Saturated Solution: Prepare a nearly saturated solution of the 9-ane-S3 complex in the chosen solvent. Gentle warming may be required to dissolve the complex completely. Ensure the solution is free of any particulate matter by filtration if necessary.

  • Crystallization Setup: Transfer the solution to a clean crystallization vessel (e.g., a small vial or test tube).

  • Controlled Evaporation: Cover the vessel in a manner that allows for slow solvent evaporation. This can be achieved by covering the opening with parafilm and piercing it with a few small holes using a needle.

  • Incubation: Place the vessel in a vibration-free environment at a constant temperature. The refrigerator can be used to further slow down the evaporation rate.

  • Crystal Harvesting: Once suitable crystals have formed, carefully remove them from the mother liquor using a pipette or by decanting the solvent. Wash the crystals with a small amount of cold solvent and allow them to air dry or dry under a gentle stream of inert gas.

Method 2: Vapor Diffusion

Vapor diffusion is a highly effective method, particularly when only small amounts of the complex are available.[2] This technique involves the slow diffusion of a volatile "anti-solvent" (a solvent in which the complex is insoluble) into a solution of the complex in a "good" solvent.

Experimental Protocol: Vapor Diffusion

  • Solvent System Selection:

    • Good Solvent: A solvent in which the 9-ane-S3 complex is readily soluble.

    • Anti-Solvent: A more volatile solvent in which the complex is insoluble, but which is miscible with the good solvent.

  • Preparation of Solutions:

    • Dissolve the 9-ane-S3 complex in a small volume of the good solvent in a small, open vial (the "inner vial").

    • Place a larger volume of the anti-solvent in a larger vial or jar (the "outer vessel").

  • Crystallization Setup: Place the inner vial containing the complex solution inside the outer vessel. Ensure the inner vial does not touch the walls of the outer vessel.

  • Sealing and Incubation: Seal the outer vessel tightly to create a closed system. The vapor of the more volatile anti-solvent will slowly diffuse into the solution in the inner vial. This gradual change in solvent composition reduces the solubility of the complex, leading to the formation of crystals.

  • Monitoring and Harvesting: Monitor the setup periodically for crystal growth. Once crystals of suitable size and quality have formed, they can be harvested as described in the slow evaporation protocol.

Specific Examples and Quantitative Data

The following tables summarize the crystallization conditions for a variety of 9-ane-S3 metal complexes reported in the literature.

Table 1: Crystallization Conditions for Bis(this compound)metal(II) Complexes [2][5]

ComplexMetalCounter-ionCrystallization MethodSolvent SystemCrystal SystemSpace Group
--INVALID-LINK--2Ni(II)BF₄⁻Slow EvaporationAcetonitrile/Diethyl etherMonoclinicP2₁/c
--INVALID-LINK--2Co(II)BF₄⁻Slow EvaporationAcetonitrile/Diethyl etherOrthorhombicPbca
--INVALID-LINK--2Cu(II)BF₄⁻Slow EvaporationAcetonitrile/Diethyl etherOrthorhombicPbca
--INVALID-LINK--2Pd(II)PF₆⁻Vapor DiffusionAcetonitrile/Diethyl etherMonoclinicP2₁/n
--INVALID-LINK--2Pt(II)PF₆⁻Vapor DiffusionNitromethane/Diethyl etherMonoclinicC2/c

Table 2: Crystallization Conditions for Other 9-ane-S3 Metal Complexes

ComplexMetalCo-ligands/Counter-ionCrystallization MethodSolvent SystemCrystal SystemSpace Group
[Au([9]aneS3)2]PF6Au(I)PF₆⁻Vapor DiffusionAcetonitrile/Diethyl etherMonoclinicP2₁
--INVALID-LINK--2Fe(II)ClO₄⁻Slow EvaporationAcetonitrileTrigonalR-3
[Mo(9-aneS3)(CO)3]Mo(0)COSlow EvaporationDichloromethane/HeptaneMonoclinicP2₁/n
[Re(9-aneS3)(CO)3]BrRe(I)CO, Br⁻Slow EvaporationMethanolOrthorhombicPnma
[Ru([9]aneS3)Cl2(DMSO)]Ru(II)Cl⁻, DMSOSlow EvaporationDimethylformamide/Diethyl etherMonoclinicP2₁/c

Visualizing the Crystallization Workflow

The following diagrams illustrate the general workflows for the slow evaporation and vapor diffusion crystallization methods.

slow_evaporation cluster_prep Solution Preparation cluster_cryst Crystallization cluster_harvest Harvesting start Dissolve 9-ane-S3 Complex in Suitable Solvent filter Filter Solution (if necessary) start->filter transfer Transfer to Crystallization Vessel filter->transfer cover Cover Vessel for Slow Evaporation transfer->cover incubate Incubate in a Vibration-Free Environment cover->incubate harvest Harvest Crystals incubate->harvest wash Wash Crystals harvest->wash dry Dry Crystals wash->dry

Caption: Workflow for Slow Evaporation Crystallization.

vapor_diffusion cluster_prep Solution Preparation cluster_cryst Crystallization Setup cluster_harvest Harvesting dissolve Dissolve Complex in 'Good' Solvent (Inner Vial) assemble Place Inner Vial in Outer Vessel dissolve->assemble anti_solvent Add 'Anti-Solvent' to Outer Vessel anti_solvent->assemble seal Seal Outer Vessel assemble->seal incubate Incubate seal->incubate harvest Harvest Crystals incubate->harvest wash Wash Crystals harvest->wash dry Dry Crystals wash->dry

Caption: Workflow for Vapor Diffusion Crystallization.

Troubleshooting

  • Oiling Out: If the complex separates as an oil instead of crystals, it may be due to the solution being too concentrated or the solvent being too good. Try using a more dilute solution or a solvent in which the complex is less soluble.

  • No Crystals Form: If no crystals form after an extended period, the solution may be too dilute. Allow more solvent to evaporate or try a different solvent system. Seeding with a microcrystal from a previous successful crystallization can also induce crystal growth.

  • Poor Crystal Quality: The formation of small, poorly formed crystals can be due to rapid crystallization. Slow down the process by reducing the rate of evaporation (fewer or smaller holes in the parafilm) or by lowering the temperature. For vapor diffusion, using a less volatile anti-solvent can slow down the diffusion rate.

By following these protocols and considering the troubleshooting tips, researchers can increase their success in obtaining high-quality single crystals of 9-ane-S3 complexes for structural analysis and further investigation of their properties.

References

Application Notes: Electrochemical Analysis of [M(aneS3)₂]²⁺ Complexes

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Complexes of the formula [M(aneS₃)₂]²⁺, where 'M' is a transition metal and 'aneS₃' is the macrocyclic thioether ligand 1,4,7-trithiacyclononane ([1]aneS₃), are of significant interest to researchers in coordination chemistry, bioinorganic chemistry, and materials science. The tridentate, facial coordination of the thioether ligand creates a stable, well-defined octahedral environment around the metal center. This unique coordination stabilizes various oxidation states of the metal, making these complexes excellent subjects for electrochemical studies.[2][3]

The redox properties of these complexes are crucial for understanding electron transfer mechanisms in biological systems, such as in blue copper proteins where methionine (a thioether) is involved in coordination.[4] Furthermore, their stable and often reversible redox behavior makes them attractive candidates for applications in catalysis and as building blocks for advanced materials. For professionals in drug development, understanding the redox behavior of metal complexes is essential, as it can influence their mechanism of action, stability, and potential for inducing or mitigating oxidative stress.

This document provides an overview of the electrochemical properties of selected [M(aneS₃)₂]²⁺ complexes, detailed protocols for their synthesis and electrochemical analysis, and visual workflows to guide the experimental process.

Electrochemical Data

The electrochemical behavior of [M(aneS₃)₂]ⁿ⁺ complexes is typically studied using cyclic voltammetry (CV) to determine their redox potentials. These potentials provide insight into the stability of different oxidation states. The half-wave potential (E₁/₂) for a reversible redox couple is calculated as the average of the anodic (Eₚₐ) and cathodic (Eₚc) peak potentials.[5]

The table below summarizes representative redox potentials for the M(III)/M(II) couple of common first-row transition metal complexes with this compound. These values can shift based on the solvent system and supporting electrolyte used.[6]

Metal (M)Redox CoupleE₁/₂ (V vs. NHE)Solvent / Supporting Electrolyte
Cobalt (Co) [Co(aneS₃)₂]³⁺/²⁺+0.37Aqueous / 0.1 M HClO₄
Nickel (Ni) [Ni(aneS₃)₂]³⁺/²⁺+0.96Aqueous / 0.1 M HClO₄
Iron (Fe) [Fe(aneS₃)₂]³⁺/²⁺+0.92Aqueous / 0.1 M HClO₄
Copper (Cu) [Cu(aneS₃)₂]²⁺/⁺+0.67Acetonitrile / 0.1 M TEAP

Note: Data is compiled from established literature on the topic. TEAP = Tetraethylammonium perchlorate. NHE = Normal Hydrogen Electrode.

Visualized Concepts and Workflows

Diagrams are provided to illustrate the structure of the complexes, the experimental workflow, and the fundamental redox process.

structure Octahedral Coordination of M²⁺ by two aneS₃ Ligands cluster_ligand1 aneS₃ Ligand 1 cluster_ligand2 aneS₃ Ligand 2 M M²⁺ S1 S M->S1 S2 S M->S2 S3 S M->S3 S4 S M->S4 S5 S M->S5 S6 S M->S6

Caption: Structure of the [M(aneS₃)₂]²⁺ complex.

workflow arrow arrow synthesis Synthesis: React M(X)₂ with 2 eq. of aneS₃ isolation Isolation & Purification: Precipitation, washing, drying synthesis->isolation characterization Characterization: Spectroscopy, X-ray Diffraction isolation->characterization solution_prep CV Sample Preparation: Dissolve complex and electrolyte in solvent characterization->solution_prep deoxygenation Deoxygenation: Purge solution with N₂ or Ar gas solution_prep->deoxygenation cv_analysis Cyclic Voltammetry: Scan potential range, record current deoxygenation->cv_analysis data_analysis Data Analysis: Determine Epa, Epc, and calculate E₁/₂ cv_analysis->data_analysis

Caption: Experimental workflow for electrochemical studies.

redox_process complex_2_plus [M(aneS₃)₂]²⁺ (Reduced Form) complex_3_plus [M(aneS₃)₂]³⁺ (Oxidized Form) complex_2_plus->complex_3_plus Oxidation (-e⁻) Potential = Epa complex_3_plus->complex_2_plus Reduction (+e⁻) Potential = Epc

Caption: Reversible one-electron redox process.

Experimental Protocols

Protocol 1: General Synthesis of M(aneS₃)₂₂

This protocol describes a general method for synthesizing the target complexes.[2]

Materials:

  • Metal(II) salt (e.g., Co(BF₄)₂·6H₂O, Ni(BF₄)₂·6H₂O)

  • This compound (aneS₃)

  • Methanol or Acetonitrile (solvent)

  • Diethyl ether (anti-solvent)

  • Schlenk flask and inert atmosphere line (Nitrogen or Argon)

Procedure:

  • Preparation: In a Schlenk flask under an inert atmosphere, dissolve 1.0 mmol of the metal(II) salt in 20 mL of methanol.

  • Ligand Addition: In a separate vial, dissolve 2.0 mmol of this compound in 10 mL of methanol.

  • Reaction: Add the ligand solution dropwise to the stirring metal salt solution at room temperature. A color change should be observed as the complex forms.

  • Stirring: Allow the reaction mixture to stir at room temperature for 2-4 hours to ensure complete complexation.

  • Precipitation: Slowly add diethyl ether to the reaction mixture with vigorous stirring until a precipitate forms.

  • Isolation: Collect the solid precipitate by vacuum filtration.

  • Washing: Wash the collected solid with two small portions of diethyl ether to remove any unreacted starting materials.

  • Drying: Dry the final product under vacuum for several hours. The resulting solid is the --INVALID-LINK--₂ complex.

Protocol 2: Electrochemical Analysis by Cyclic Voltammetry (CV)

This protocol outlines the steps for performing cyclic voltammetry on a synthesized complex.[7][8][9]

Apparatus and Materials:

  • Potentiostat

  • Three-electrode cell:

    • Working Electrode: Glassy carbon electrode (GCE)

    • Reference Electrode: Ag/AgCl (in saturated KCl)

    • Counter Electrode: Platinum wire

  • Analyte: --INVALID-LINK--₂ complex (approx. 1 mM)

  • Solvent: Acetonitrile or Dichloromethane (spectroscopic or HPLC grade)

  • Supporting Electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (TBAPF₆) or similar

  • Inert gas (Nitrogen or Argon) for deoxygenation

Procedure:

  • Electrode Polishing: Polish the glassy carbon working electrode surface with an alumina slurry on a polishing pad. Rinse thoroughly with deionized water, then with the chosen solvent, and dry completely.

  • Solution Preparation: Prepare a 1 mM solution of the [M(aneS₃)₂]²⁺ complex in the chosen solvent containing 0.1 M of the supporting electrolyte.

  • Cell Assembly: Assemble the three-electrode cell with the prepared solution. Ensure the reference electrode tip is close to the working electrode.

  • Deoxygenation: Purge the solution with high-purity nitrogen or argon gas for at least 15 minutes to remove dissolved oxygen, which can interfere with the measurement. Maintain an inert atmosphere over the solution during the experiment.[7]

  • Instrument Setup: Connect the electrodes to the potentiostat. Set the experimental parameters:

    • Potential Window: Set a range wide enough to observe the redox event of interest (e.g., from 0.0 V to +1.5 V for oxidation).

    • Scan Rate: Start with a typical scan rate of 100 mV/s.

    • Number of Scans: Set to 3-4 cycles to check for stability.

  • Data Acquisition: Run the cyclic voltammetry experiment. The first scan may differ from subsequent scans; typically, the second or third scan is used for analysis.[9]

  • Data Analysis:

    • From the resulting voltammogram, identify the anodic peak potential (Eₚₐ) and the cathodic peak potential (Eₚc).

    • For a reversible or quasi-reversible process, calculate the half-wave potential: E₁/₂ = (Eₚₐ + Eₚc) / 2 .[5]

    • The peak separation (ΔEₚ = Eₚₐ - Eₚc ) gives information about the reversibility of the electron transfer. For a one-electron reversible process, ΔEₚ is theoretically 59 mV.[10]

  • Internal Standard (Optional but Recommended): To reference the potential accurately, add a small amount of an internal standard with a known redox potential (e.g., Ferrocene/Ferrocenium couple, Fc/Fc⁺) after the initial experiment and re-run the scan. All potentials can then be reported relative to the Fc/Fc⁺ couple.

References

Functionalization of the 1,4,7-Trithiacyclononane Backbone: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the functionalization of the 1,4,7-trithiacyclononane ([1]aneS3) backbone. The methodologies described herein focus on the introduction of functional groups onto both the carbon and sulfur atoms of the macrocycle, enabling the synthesis of a diverse range of derivatives for applications in coordination chemistry, radiopharmaceuticals, and catalysis.

Introduction

This compound, a cyclic thioether, is a versatile tridentate ligand known for forming stable complexes with a variety of metal ions.[2][3] Functionalization of the[1]aneS3 backbone allows for the modulation of its coordination properties, solubility, and biological activity, making it a valuable scaffold in the design of novel metal-based diagnostics and therapeutics. This document outlines key synthetic strategies for C-functionalization and S-functionalization of the[1]aneS3 macrocycle.

C-Functionalization of the[1]aneS3 Backbone

Carbon-functionalized derivatives of[1]aneS3 can be synthesized by incorporating substituted building blocks during the macrocyclization reaction. A key method involves the use of substituted 1,2-dibromoethanes in a cyclization reaction with a protected form of 3-thiapentane-1,5-dithiol.

General Workflow for C-Functionalization

The overall strategy for the synthesis of C-functionalized[1]aneS3 derivatives is depicted in the workflow diagram below. This process involves the preparation of a dithiolate precursor, its complexation to a metal template, cyclization with a substituted 1,2-dibromoethane, and subsequent demetallation to yield the free functionalized macrocycle.

C_Functionalization_Workflow cluster_0 Preparation of Precursors cluster_1 Reaction Sequence cluster_2 Product Dithiol 3-Thiapentane-1,5-dithiol Complexation Complexation Dithiol->Complexation ProtectingGroup Metal Template (e.g., Mo(CO)3) ProtectingGroup->Complexation Dibromo Substituted 1,2-Dibromoethane (R-CHBr-CH2Br) Cyclization Cyclization Dibromo->Cyclization Complexation->Cyclization [Mo(CO)3(SCH2CH2SCH2CH2S)]2- Demetallation Demetallation Cyclization->Demetallation Displacement with dithiolate FinalProduct C-Functionalized [9]aneS3 (R-[9]aneS3) Demetallation->FinalProduct

Caption: Workflow for the synthesis of C-functionalized this compound.

Experimental Protocol: Synthesis of 2-Methyl-1,4,7-trithiacyclononane

This protocol is adapted from the general method described by Smith et al. for the synthesis of carbon-functionalized[1]aneS3 derivatives.

Materials:

  • [Mo(CO)6]

  • 3-Thiapentane-1,5-dithiol

  • Potassium hydroxide

  • Methanol

  • 1,2-Dibromopropane

  • Tetrahydrofuran (THF), freshly distilled

  • Dichloromethane

  • Silica gel for column chromatography

Procedure:

  • Preparation of the Molybdenum Dithiolate Complex: A solution of 3-thiapentane-1,5-dithiol (1.0 eq) and potassium hydroxide (2.0 eq) in methanol is refluxed under a nitrogen atmosphere. To this solution, [Mo(CO)6] (1.0 eq) is added, and the mixture is refluxed to form the [Mo(CO)3(SCH2CH2SCH2CH2S)]2- complex.

  • Cyclization: The freshly prepared molybdenum dithiolate complex in methanol is added dropwise to a refluxing solution of 1,2-dibromopropane (1.1 eq) in THF over several hours. The reaction mixture is refluxed for an additional period to ensure complete cyclization.

  • Demetallation and Purification: The solvent is removed under reduced pressure. The residue is redissolved in a methanolic solution of potassium 3-thiapentane-1,5-dithiolate and refluxed to displace the functionalized macrocycle from the molybdenum template. The solvent is evaporated, and the residue is extracted with dichloromethane. The organic extract is washed with water, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel.

Quantitative Data:

Product NameStarting MaterialsYield (%)1H NMR (CDCl3, δ ppm)Mass Spec (m/z)
2-Methyl-1,4,7-trithiacyclononane1,2-Dibromopropane, 3-Thiapentane-1,5-dithiol~401.35 (d, 3H), 2.7-3.2 (m, 9H)[M+H]+ calc: 195.0, found: 195.0

S-Functionalization of the[1]aneS3 Backbone

The sulfur atoms of the[1]aneS3 backbone can be selectively oxidized to form sulfoxides and sulfones. This functionalization significantly alters the electronic properties and coordination behavior of the macrocycle.

General Pathway for S-Oxidation

The stepwise oxidation of the sulfur atoms in[1]aneS3 can be controlled to yield mono-, di-, and tri-sulfoxides, and subsequently sulfones, by careful choice of oxidizing agent and reaction conditions.

S_Oxidation_Pathway Start [9]aneS3 Mono [9]aneS3(O) Start->Mono [O] Di [9]aneS3(O)2 Mono->Di [O] Tri [9]aneS3(O)3 Di->Tri [O] Sulfone [9]aneS3(O)6 Tri->Sulfone Further [O]

Caption: Stepwise oxidation pathway of the this compound backbone.

Experimental Protocol: Synthesis of this compound-1-oxide ([1]aneS3O)

This protocol describes a general method for the selective mono-oxidation of a cyclic thioether using hydrogen peroxide.

Materials:

  • This compound ([1]aneS3)

  • Hydrogen peroxide (30% aqueous solution)

  • Methanol

  • Dichloromethane

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: this compound (1.0 eq) is dissolved in methanol in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath.

  • Oxidation: Hydrogen peroxide (1.1 eq of 30% solution) is added dropwise to the stirred solution. The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 12 hours.

  • Workup and Purification: The solvent is removed under reduced pressure. The residue is taken up in dichloromethane and washed with water. The organic layer is dried over anhydrous sodium sulfate and concentrated. The crude product is purified by column chromatography on silica gel to separate the mono-oxidized product from unreacted starting material and higher oxidation products.

Quantitative Data:

Product NameStarting MaterialOxidizing AgentYield (%)1H NMR (CDCl3, δ ppm)Mass Spec (m/z)
This compound-1-oxide[1]aneS3H2O2VariableComplex multiplets ~2.8-3.5[M+H]+ calc: 197.0, found: 197.0

Applications in Drug Development and Research

Functionalized[1]aneS3 derivatives are valuable chelators for various metal ions with applications in medicinal chemistry. For instance, their complexes with radionuclides such as technetium-99m and rhenium-186/188 are being investigated for diagnostic imaging and targeted radiotherapy. The ability to introduce specific functional groups allows for the attachment of targeting vectors (e.g., peptides, antibodies) to direct the radiometal complex to diseased tissues. The coordination environment can be fine-tuned by both C- and S-functionalization to optimize the stability and pharmacokinetic properties of the resulting radiopharmaceuticals.

Conclusion

The functionalization of the this compound backbone provides a powerful platform for the development of novel ligands with tailored properties. The protocols outlined in this document offer a starting point for the synthesis of a wide range of C- and S-functionalized derivatives, paving the way for their exploration in various fields, from fundamental coordination chemistry to the development of advanced diagnostic and therapeutic agents. Further optimization of these methods will continue to expand the library of accessible[1]aneS3 analogues and their applications.

References

Application Notes and Protocols for 1,4,7-Trithiacyclononane as a Chelating Agent for Heavy Metals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4,7-Trithiacyclononane (TTCN), a cyclic thioether, has emerged as a potent and selective chelating agent for heavy metals. Its unique structural conformation, featuring three sulfur atoms positioned in a pre-organized facial arrangement, allows for strong coordination with soft metal ions. This property makes TTCN a compelling candidate for various applications, including the remediation of heavy metal poisoning, the development of novel therapeutic agents, and as a versatile ligand in coordination chemistry.

These application notes provide a comprehensive overview of the use of TTCN as a heavy metal chelator, including its binding characteristics, experimental protocols for its synthesis and application, and insights into its mechanism of action.

Data Presentation: Quantitative Binding Data

Table 1: Stability Constants (log β) and Molar Extinction Coefficients (ε) of this compound Complexes with First-Row Transition Metals [2]

Metal Ionlog β (M(TTCN)₂²⁺)Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹)
Co(II)4.934,000
Ni(II)4.525,000
Cu(II)3.818,000
Fe(II)2.515,000
Zn(II)1.410,000

Note: The stability constants indicate that TTCN binds weakly to these first-row transition metals. This weak binding is a desirable characteristic for a chelating agent intended for toxic heavy metals, as it minimizes the risk of depleting essential trace metals from biological systems.[2]

Experimental Protocols

Protocol 1: High-Yield, One-Step Synthesis of this compound (TTCN)

This protocol is adapted from a reported high-yield synthesis method.

Materials:

  • 1,2-ethanedithiol

  • 1,2-dibromoethane

  • Cesium carbonate (Cs₂CO₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Dichloromethane (CH₂Cl₂)

  • Silica gel for column chromatography

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under a nitrogen atmosphere, dissolve 1,2-ethanedithiol and 1,2-dibromoethane in anhydrous DMF.

  • Add cesium carbonate to the solution.

  • Heat the reaction mixture to a specified temperature (e.g., 80 °C) and stir vigorously for several hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, allow the mixture to cool to room temperature.

  • Quench the reaction by the slow addition of water.

  • Extract the product with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound as a white solid.

Protocol 2: Determination of Metal-Chelate Stoichiometry using Job's Plot

This protocol outlines the method of continuous variation (Job's plot) to determine the stoichiometry of the TTCN-metal complex using UV-Vis spectroscopy.[3]

Materials:

  • Stock solution of this compound (TTCN) of known concentration in a suitable solvent (e.g., acetonitrile or methanol).

  • Stock solution of the heavy metal salt (e.g., HgCl₂, Pb(NO₃)₂, CdCl₂) of known concentration in the same solvent.

  • UV-Vis spectrophotometer and cuvettes.

Procedure:

  • Prepare a series of solutions with a constant total molar concentration of TTCN and the metal ion, but with varying mole fractions of each component. For example, prepare solutions where the mole fraction of the metal ion ranges from 0 to 1.0 in increments of 0.1.

  • Allow the solutions to equilibrate for a sufficient period.

  • Measure the absorbance of each solution at the wavelength of maximum absorbance (λ_max) of the metal-TTCN complex. This wavelength should be predetermined by scanning a solution known to contain the complex.

  • Correct the measured absorbance for the absorbance of the free metal ion and free TTCN at the analytical wavelength.

  • Plot the corrected absorbance versus the mole fraction of the metal ion.

  • The mole fraction at which the maximum absorbance is observed corresponds to the stoichiometry of the complex. For example, a maximum at a mole fraction of 0.33 indicates a 1:2 metal-to-ligand ratio, while a maximum at 0.5 indicates a 1:1 ratio.

Protocol 3: Determination of Stability Constant by UV-Vis Spectroscopic Titration

This protocol describes the determination of the stability constant of a TTCN-metal complex using the McConnell-Davidson method, which is suitable for weakly associated complexes.[2]

Materials:

  • Stock solution of this compound (TTCN) of known concentration.

  • A series of stock solutions of the heavy metal salt with varying concentrations.

  • UV-Vis spectrophotometer.

Procedure:

  • Prepare a series of solutions with a constant concentration of TTCN and varying concentrations of the metal ion.

  • Measure the absorbance of each solution at the λ_max of the complex.

  • Plot the reciprocal of the metal concentration (1/[Metal]) on the x-axis against the reciprocal of the absorbance (1/Absorbance) on the y-axis.

  • The data should yield a linear plot according to the McConnell-Davidson equation: 1/ΔA = 1/(ε_c - ε_l) [1/(K[M]) + 1] where ΔA is the change in absorbance, ε_c and ε_l are the molar extinction coefficients of the complex and ligand, respectively, K is the stability constant, and [M] is the metal concentration.

  • The stability constant (K) can be calculated from the slope and intercept of the linear plot.

Protocol 4: Mercury (II) Sequestration from Aqueous Solution

This protocol provides a general procedure for the removal of mercury (II) ions from a water sample using TTCN.

Materials:

  • A stock solution of this compound (TTCN) in a water-miscible organic solvent (e.g., ethanol).

  • A mercury-contaminated aqueous sample.

  • Activated carbon or a solid support for immobilization (optional).

  • Analytical equipment for mercury quantification (e.g., cold vapor atomic absorption spectroscopy).

Procedure:

  • Direct Addition: a. To the mercury-contaminated aqueous sample, add a stoichiometric amount or a slight excess of the TTCN solution. b. Stir the solution for a sufficient period to ensure complete complexation. c. The resulting Hg(TTCN)₂²⁺ complex is water-soluble. For removal, this solution can be passed through a solid-phase extraction (SPE) cartridge designed to capture charged metal complexes.

  • Immobilized Chelator (Optional but Recommended for Practical Applications): a. Immobilize TTCN onto a solid support such as functionalized silica gel or a polymer resin following established bioconjugation protocols. b. Pack the immobilized TTCN material into a column. c. Pass the mercury-contaminated water through the column at a controlled flow rate. d. The TTCN on the solid support will chelate the mercury ions, effectively removing them from the water. e. The treated water can be collected and analyzed for residual mercury content to determine the efficiency of the removal process.

Visualization of Chelation Workflow and Cellular Impact

Since a specific signaling pathway directly involving this compound is not established, the following diagram illustrates the logical workflow of heavy metal detoxification, from the introduction of the heavy metal to the cellular response and the intervention with TTCN.

HeavyMetalDetoxification HM_Source Heavy Metal Source (e.g., Hg, Pb, Cd) HM_Uptake Cellular Uptake HM_Source->HM_Uptake Intracellular_HM Intracellular Free Heavy Metal Ions HM_Uptake->Intracellular_HM Oxidative_Stress Oxidative Stress (ROS Production) Intracellular_HM->Oxidative_Stress disrupts redox balance Enzyme_Inhibition Enzyme Inhibition (Thiol Group Binding) Intracellular_HM->Enzyme_Inhibition binds to sulfhydryl groups TTCN_Chelation Chelation of Heavy Metal by TTCN Intracellular_HM->TTCN_Chelation sequesters metal ions Cellular_Damage Cellular Damage (Lipid Peroxidation, DNA Damage) Oxidative_Stress->Cellular_Damage Enzyme_Inhibition->Cellular_Damage TTCN_Admin This compound (TTCN) Administration TTCN_Admin->TTCN_Chelation HM_TTCN_Complex Stable, Water-Soluble [HM(TTCN)₂]²⁺ Complex TTCN_Chelation->HM_TTCN_Complex Excretion Cellular Export and Renal Excretion HM_TTCN_Complex->Excretion Reduced_Toxicity Reduced Cellular Toxicity Excretion->Reduced_Toxicity

References

Application Notes and Protocols: Synthesis of Ethylene Polymerization Catalysts with 9-ane-S3 Ligands

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of late transition metal complexes bearing the 1,4,7-trithiacyclononane (9-ane-S3) ligand and their application as catalysts for ethylene polymerization. The protocols are designed to be a foundational guide for researchers exploring the potential of these sulfur-rich coordination compounds in olefin polymerization.

Introduction

Late transition metal complexes have garnered significant interest as catalysts for ethylene polymerization due to their tolerance to functional groups and the ability to produce polymers with diverse microstructures. The this compound (9-ane-S3) ligand is a robust tridentate sulfur donor that forms stable complexes with a variety of transition metals, including nickel and palladium. The unique electronic and steric properties imparted by this thioether macrocycle may offer novel catalytic activities and lead to the production of polyethylene with distinct properties. This document outlines the synthesis of 9-ane-S3 metal precursors and the subsequent protocol for ethylene polymerization.

Data Presentation

As the application of 9-ane-S3 ligated catalysts in ethylene polymerization is an emerging area of research, this section provides a structured template for recording and comparing experimental data. Researchers should use the following tables to log quantitative results from their polymerization experiments.

Table 1: Ethylene Polymerization Catalytic Performance

EntryCatalystCocatalystAl/Metal RatioTemperature (°C)Pressure (bar)Time (h)Polymer Yield (g)Activity (kg PE / (mol metal·h))
1
2
3

Table 2: Polyethylene Characterization

EntryCatalystMolecular Weight (Mw, g/mol )Molecular Weight (Mn, g/mol )Polydispersity Index (PDI = Mw/Mn)Melting Temperature (Tm, °C)Crystallinity (%)
1
2
3

Experimental Protocols

Protocol 1: Synthesis of this compound (9-ane-S3)

This protocol describes a general method for the synthesis of the 9-ane-S3 ligand.

Materials:

  • 1,2-dibromoethane

  • Sodium sulfide nonahydrate (Na₂S·9H₂O)

  • Ethanol

  • Diethyl ether

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

Procedure:

  • In a large round-bottom flask equipped with a reflux condenser and a mechanical stirrer, dissolve sodium sulfide nonahydrate in ethanol.

  • Slowly add 1,2-dibromoethane to the solution while stirring vigorously.

  • Reflux the reaction mixture for 12-24 hours.

  • After cooling to room temperature, filter the mixture to remove the sodium bromide precipitate.

  • Evaporate the solvent from the filtrate under reduced pressure to obtain a crude product.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or diethyl ether).

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Synthesis of Metal Precursors: [M(9-ane-S3)Cl₂] (M = Ni, Pd)

This protocol is adapted from the synthesis of palladium(II) complexes and can be applied for the synthesis of both nickel and palladium precursors.

Materials:

  • This compound (9-ane-S3)

  • Nickel(II) chloride hexahydrate (NiCl₂·6H₂O) or Palladium(II) chloride (PdCl₂)

  • Acetonitrile

  • Dichloromethane

  • Diethyl ether

Procedure:

  • Dissolve the metal salt (NiCl₂·6H₂O or PdCl₂) in acetonitrile.

  • In a separate flask, dissolve this compound in dichloromethane.

  • Slowly add the ligand solution to the metal salt solution with stirring at room temperature.

  • Stir the reaction mixture for 4-6 hours. A precipitate should form.

  • Collect the precipitate by filtration.

  • Wash the solid with diethyl ether and dry it under a vacuum.

  • The resulting complex, cis-[M(9-ane-S3)Cl₂], can be characterized by elemental analysis, FT-IR, and X-ray crystallography if suitable crystals are obtained.[1]

Protocol 3: Ethylene Polymerization

This protocol provides a general procedure for ethylene polymerization using the synthesized [M(9-ane-S3)Cl₂] complexes.

Materials:

  • [M(9-ane-S3)Cl₂] (M = Ni or Pd) catalyst precursor

  • Methylaluminoxane (MAO) solution in toluene or Ethylaluminum dichloride (EtAlCl₂) solution in hexanes

  • Toluene (anhydrous, polymerization grade)

  • Ethylene (polymerization grade)

  • Methanol

  • Hydrochloric acid (10% aqueous solution)

Procedure:

  • Reactor Setup: Assemble a high-pressure stainless-steel reactor equipped with a mechanical stirrer, temperature probe, and gas inlet/outlet lines. The reactor must be thoroughly dried and purged with nitrogen or argon before use.

  • Catalyst Slurry Preparation: In a glovebox, add the desired amount of the [M(9-ane-S3)Cl₂] catalyst to a flask containing anhydrous toluene to create a slurry.

  • Reaction Initiation:

    • Transfer the catalyst slurry to the reactor.

    • Add the desired amount of cocatalyst (MAO or EtAlCl₂) to the reactor. The Al/Metal ratio is a critical parameter to optimize.

    • Seal the reactor and pressurize with ethylene to the desired pressure.

    • Commence stirring and maintain the desired reaction temperature.

  • Polymerization: Allow the polymerization to proceed for the designated time. Monitor the ethylene uptake to follow the reaction progress.

  • Termination and Polymer Isolation:

    • Vent the reactor and stop the reaction by adding methanol.

    • Pour the reactor contents into a beaker containing an acidic methanol solution (10% HCl in methanol) to quench the catalyst and precipitate the polymer.

    • Stir the mixture for several hours, then filter the polyethylene.

    • Wash the polymer with copious amounts of methanol and dry it in a vacuum oven at 60 °C to a constant weight.

  • Polymer Characterization: Characterize the obtained polyethylene using the techniques listed in Table 2.

Visualizations

The following diagrams illustrate the key experimental workflows.

Catalyst_Synthesis cluster_ligand Ligand Synthesis cluster_complex Catalyst Precursor Synthesis reagents_ligand 1,2-dibromoethane + Sodium Sulfide reaction_ligand Reflux in Ethanol reagents_ligand->reaction_ligand purification_ligand Recrystallization reaction_ligand->purification_ligand ligand 9-ane-S3 purification_ligand->ligand reaction_complex Stir in CH₃CN/CH₂Cl₂ ligand->reaction_complex metal_salt NiCl₂ or PdCl₂ metal_salt->reaction_complex catalyst [M(9-ane-S3)Cl₂] reaction_complex->catalyst

Caption: Workflow for the synthesis of the 9-ane-S3 ligand and the corresponding metal catalyst precursor.

Ethylene_Polymerization cluster_setup Reactor Setup cluster_polymerization Polymerization cluster_workup Work-up reactor Dry & Purge Reactor catalyst_slurry Prepare Catalyst Slurry in Toluene reactor->catalyst_slurry cocatalyst Add Cocatalyst (e.g., MAO) catalyst_slurry->cocatalyst pressurize Pressurize with Ethylene cocatalyst->pressurize polymerize Stir at Set Temperature & Pressure pressurize->polymerize terminate Terminate with Methanol polymerize->terminate precipitate Precipitate in Acidic Methanol terminate->precipitate isolate Filter, Wash, & Dry precipitate->isolate polyethylene Polyethylene isolate->polyethylene

Caption: General workflow for the ethylene polymerization process using a 9-ane-S3 based catalyst.

References

Application Notes and Protocols: 1,4,7-Trithiacyclononane in Materials Science

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the utilization of 1,4,7-trithiacyclononane (also known as[1]aneS₃) in materials science. The unique coordination chemistry of this tridentate thioether ligand makes it a versatile building block for the development of advanced materials with applications in catalysis, sensing, and nanotechnology.[2]

Introduction to this compound ([1]aneS₃)

This compound is a cyclic thioether with the formula (CH₂CH₂S)₃. Its three sulfur atoms are ideally positioned to coordinate with a variety of transition metal ions in a facial arrangement, forming stable complexes.[3] This coordination behavior is central to its application in materials science, where the properties of the resulting metal complexes can be tuned for specific functions. The key areas of application include:

  • Coordination Chemistry and Catalysis: The formation of well-defined metal complexes with[1]aneS₃ allows for their use as catalysts in various organic and inorganic reactions. The ligand can stabilize different oxidation states of the metal center, facilitating redox-based catalysis.

  • Electrochemical Sensors: The ability of[1]aneS₃ to selectively bind with certain metal ions can be exploited in the design of electrochemical sensors. Changes in the electrochemical properties of the complex upon analyte binding form the basis of the sensing mechanism.

  • Functionalized Nanomaterials: [1]aneS₃ and its derivatives can be used to functionalize the surface of nanoparticles, imparting new properties to them. These functionalized nanoparticles have potential applications in biomedical imaging, drug delivery, and catalysis.

Quantitative Data Summary

The following tables summarize key quantitative data for metal complexes of this compound, providing a basis for comparison and material selection.

Table 1: Redox Potentials of Selected Metal-[1]aneS₃ Complexes

Metal ComplexE₁/₂ (V vs. SCE)SolventReference Electrode
[Cu([1]aneS₃)₂]²⁺/⁺+0.465AcetonitrileSCE
[Fe([1]aneS₃)₂]³⁺/²⁺+0.96AcetonitrileSCE
[Ni([1]aneS₃)₂]³⁺/²⁺+0.89AcetonitrileSCE
[Co([1]aneS₃)₂]³⁺/²⁺+0.37AcetonitrileSCE

Data sourced from electrochemical studies on the respective metal complexes.

Table 2: Stability Constants (log β) of M([1]aneS₃)₂²⁺ Complexes

Metal Ionlog β
Co²⁺4.9
Ni²⁺4.6
Cu²⁺3.8
Zn²⁺1.4

Stability constants were determined using UV-Visible spectroscopy and the McConnell-Davidson equation.[4]

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound.

This protocol describes a high-yield, one-step synthesis of this compound.

Materials:

  • 1,2-Ethanedithiol

  • 1,2-Dibromoethane

  • Cesium carbonate (Cs₂CO₃)

  • N,N-Dimethylformamide (DMF), anhydrous

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon).

  • Add cesium carbonate (2.2 equivalents) to the flask containing anhydrous DMF.

  • In the dropping funnel, prepare a solution of 1,2-ethanedithiol (1 equivalent) and 1,2-dibromoethane (1 equivalent) in anhydrous DMF.

  • Add the solution from the dropping funnel dropwise to the stirred suspension of cesium carbonate in DMF over a period of 4-6 hours at room temperature.

  • After the addition is complete, continue stirring the reaction mixture at room temperature for 24 hours.

  • Quench the reaction by the slow addition of water.

  • Extract the product with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with brine (2 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound as a white solid.

Diagram 1: Synthesis Workflow for this compound

G Workflow for the synthesis of this compound. reagents 1. Mix 1,2-ethanedithiol and 1,2-dibromoethane in DMF reaction 2. Add dropwise to Cs2CO3 suspension in DMF reagents->reaction stir 3. Stir for 24 hours at room temperature reaction->stir quench 4. Quench with water stir->quench extract 5. Extract with dichloromethane quench->extract wash 6. Wash with brine extract->wash dry 7. Dry and concentrate wash->dry purify 8. Purify by column chromatography dry->purify product Pure this compound purify->product

Caption: Workflow for the synthesis of this compound.

This protocol details the synthesis of a representative copper(II) complex with this compound.

Materials:

  • This compound ([1]aneS₃)

  • Copper(II) tetrafluoroborate hexahydrate (Cu(BF₄)₂·6H₂O)

  • Acetonitrile, anhydrous

Procedure:

  • Dissolve this compound (2 equivalents) in anhydrous acetonitrile in a round-bottom flask.

  • In a separate flask, dissolve copper(II) tetrafluoroborate hexahydrate (1 equivalent) in a minimum amount of anhydrous acetonitrile.

  • Slowly add the copper(II) salt solution to the stirred solution of the ligand at room temperature.

  • A precipitate will form upon addition. Continue stirring the mixture for 2 hours at room temperature.

  • Collect the solid product by vacuum filtration.

  • Wash the precipitate with a small amount of cold acetonitrile and then with diethyl ether.

  • Dry the product under vacuum to yield --INVALID-LINK--1]aneS₃)₂₂ as a colored solid.

  • Characterize the complex using techniques such as UV-Vis spectroscopy, and X-ray crystallography.

Diagram 2: Synthesis of a Metal-[1]aneS₃ Complex

G General workflow for synthesizing a metal-[9]aneS3 complex. ligand 1. Dissolve [9]aneS3 in solvent mix 3. Mix ligand and metal salt solutions ligand->mix metal_salt 2. Dissolve metal salt in solvent metal_salt->mix stir 4. Stir for 2 hours mix->stir filter 5. Filter the precipitate stir->filter wash 6. Wash with solvent and ether filter->wash dry 7. Dry under vacuum wash->dry product Metal-[9]aneS3 Complex dry->product

Caption: General workflow for synthesizing a metal-[1]aneS₃ complex.

This protocol outlines the steps to fabricate a modified electrode for the electrochemical detection of a target analyte, leveraging the coordination properties of[1]aneS₃. This is a representative protocol that may require optimization.

Materials:

  • Glassy carbon electrode (GCE)

  • [1]aneS₃-metal complex (e.g., synthesized in Protocol 2)

  • Gold nanoparticles (AuNPs) suspension

  • Nafion solution (e.g., 5 wt%)

  • Alumina slurry (for electrode polishing)

  • Electrolyte solution (e.g., phosphate buffer saline)

Procedure:

  • Electrode Preparation:

    • Polish the glassy carbon electrode with alumina slurry on a polishing pad to a mirror finish.

    • Sonciate the electrode in deionized water and then in ethanol for 5 minutes each to remove any residual polishing material.

    • Dry the electrode under a stream of nitrogen.

  • Modification of the Electrode:

    • Drop-cast a small volume (e.g., 5 µL) of the gold nanoparticle suspension onto the GCE surface and allow it to dry at room temperature. This creates a high-surface-area platform.

    • Prepare a solution of the[1]aneS₃-metal complex in a suitable solvent.

    • Drop-cast a small volume (e.g., 5 µL) of the complex solution onto the AuNPs-modified GCE and let it dry.

    • Finally, apply a thin layer of Nafion solution (e.g., 2 µL) on the modified electrode surface to immobilize the complex and prevent leaching. Allow it to dry completely.

  • Electrochemical Measurement:

    • Place the modified GCE as the working electrode, a platinum wire as the counter electrode, and an Ag/AgCl electrode as the reference electrode in an electrochemical cell containing the electrolyte solution.

    • Record the baseline electrochemical response (e.g., using cyclic voltammetry or differential pulse voltammetry).

    • Introduce the target analyte into the electrolyte solution and record the change in the electrochemical signal. The change in peak current or potential can be correlated to the analyte concentration.

Diagram 3: Electrochemical Sensor Fabrication

G Fabrication process of a [9]aneS3-based electrochemical sensor. start Polished GCE mod1 1. Drop-cast AuNPs start->mod1 dry1 2. Dry mod1->dry1 mod2 3. Drop-cast [9]aneS3-metal complex dry1->mod2 dry2 4. Dry mod2->dry2 mod3 5. Apply Nafion layer dry2->mod3 dry3 6. Dry mod3->dry3 sensor Modified Electrode dry3->sensor

Caption: Fabrication process of a[1]aneS₃-based electrochemical sensor.

Concluding Remarks

This compound is a powerful and versatile ligand in the field of materials science. The protocols and data presented here provide a foundation for researchers to explore its potential in developing novel materials with tailored properties for a wide range of applications. Further research into the derivatization of the[1]aneS₃ backbone can lead to even more sophisticated materials with enhanced functionalities.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1,4,7-Trithiacyclononane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield of 1,4,7-trithiacyclononane (also known as 9S3) synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, offering potential causes and solutions to improve reaction outcomes.

Issue 1: Low or No Product Yield

Potential CauseRecommended Solution
Inefficient Cyclization The choice of base is critical for promoting the intramolecular cyclization. Cesium carbonate has been shown to be particularly effective due to the "cesium effect," which enhances the rate of intramolecular reactions.[1][2] Consider replacing common bases like sodium or potassium carbonate with cesium carbonate. High dilution conditions can also favor cyclization over polymerization.
Purity of Starting Materials Impurities in the starting materials, such as bis(2-chloroethyl) sulfide, can lead to side reactions and a decrease in yield. Ensure all reactants are of high purity before use. Recrystallization or distillation of starting materials may be necessary.
Reaction Temperature The reaction temperature can significantly influence the reaction rate and the formation of side products. An optimal temperature should be maintained. For the cesium carbonate-mediated synthesis, a temperature of around 60°C has been found to be effective for similar cyclizations.[1]
Incomplete Reaction Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to ensure the reaction has gone to completion. If the reaction stalls, a slight increase in temperature or addition of more base may be beneficial.

Issue 2: Formation of Polymers and Other Side Products

Potential CauseRecommended Solution
High Concentration High concentrations of reactants can favor intermolecular reactions, leading to the formation of linear polymers instead of the desired cyclic product. Employing high-dilution conditions is a standard technique to minimize polymerization. This involves the slow addition of the reactants to a large volume of solvent.
Reactivity of Thiolates The thiolate nucleophiles generated in situ can react with multiple electrophilic sites. The use of a template ion, such as cesium, can help to pre-organize the precursor molecule for intramolecular cyclization, thus reducing the likelihood of intermolecular side reactions.

Issue 3: Difficulty in Product Purification

Potential CauseRecommended Solution
Presence of Unreacted Starting Materials If the reaction has not gone to completion, unreacted starting materials will contaminate the crude product. Ensure the reaction is complete before workup.
Similar Polarity of Product and Byproducts The desired product and some side products may have similar polarities, making separation by column chromatography challenging. Optimization of the chromatographic conditions (e.g., solvent system, stationary phase) is crucial. Recrystallization from a suitable solvent can also be an effective purification method.
Product Isolation The workup procedure should be designed to effectively remove the base and any salts formed during the reaction. Washing the organic extract with water and brine is a standard procedure.

Frequently Asked Questions (FAQs)

Q1: What is the "cesium effect" and how does it improve the yield of this compound?

A1: The "cesium effect" refers to the observation that cesium ions can significantly accelerate intramolecular reactions, particularly cyclizations.[1] In the synthesis of this compound, cesium carbonate acts as a base to deprotonate the thiol groups, and the resulting cesium cation is believed to act as a template, holding the reactive ends of the precursor molecule in close proximity. This pre-organization favors the desired intramolecular cyclization over intermolecular polymerization, leading to a higher yield of the cyclic product.[1][2]

Q2: What is the recommended solvent for the synthesis?

A2: Aprotic polar solvents are generally preferred for this type of reaction. Solvents such as acetonitrile or dimethylformamide (DMF) are commonly used. The choice of solvent can influence the solubility of the reactants and the reaction rate.

Q3: Can other bases be used instead of cesium carbonate?

A3: While other bases like sodium carbonate or potassium carbonate can be used, they are often less effective and may result in lower yields due to a less pronounced template effect.[1] Cesium carbonate is generally recommended for maximizing the yield of the cyclization reaction.

Q4: How can I monitor the progress of the reaction?

A4: The progress of the reaction can be monitored by Thin Layer Chromatography (TCC) or Gas Chromatography-Mass Spectrometry (GC-MS). A small aliquot of the reaction mixture can be taken at regular intervals and analyzed to observe the disappearance of the starting materials and the appearance of the product.

Q5: What are the key safety precautions to take during the synthesis?

A5: The synthesis involves the use of potentially hazardous chemicals. Bis(2-chloroethyl) sulfide is a blistering agent and should be handled with extreme caution in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves and safety goggles. All solvents should be handled with care, and appropriate waste disposal procedures should be followed.

Experimental Protocols

High-Yield One-Step Synthesis of this compound

This protocol is based on the principle of the cesium-mediated cyclization of bis(2-mercaptoethyl)sulfide with 1,2-dibromoethane.

Materials:

  • bis(2-Mercaptoethyl) sulfide

  • 1,2-Dibromoethane

  • Cesium Carbonate (Cs₂CO₃)

  • Acetonitrile (anhydrous)

  • Dichloromethane

  • Magnesium Sulfate (anhydrous)

Procedure:

  • Set up a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

  • Under a nitrogen atmosphere, add a solution of bis(2-mercaptoethyl) sulfide and 1,2-dibromoethane in anhydrous acetonitrile to the dropping funnel.

  • In the reaction flask, prepare a suspension of cesium carbonate in a large volume of anhydrous acetonitrile.

  • Heat the cesium carbonate suspension to reflux with vigorous stirring.

  • Slowly add the solution from the dropping funnel to the refluxing suspension over a period of several hours to maintain high dilution conditions.

  • After the addition is complete, continue to reflux the reaction mixture until TLC or GC-MS analysis indicates the complete consumption of the starting materials.

  • Allow the reaction mixture to cool to room temperature and filter to remove the cesium salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to yield pure this compound.

Data Presentation

Table 1: Comparison of Base Effect on Cyclization Yield (Illustrative)

BaseSolventTemperature (°C)Yield (%)
Cs₂CO₃ Acetonitrile80High
K₂CO₃ Acetonitrile80Moderate
Na₂CO₃ Acetonitrile80Low

Note: This table is illustrative and highlights the general trend of the "cesium effect." Actual yields may vary depending on specific reaction conditions.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Cyclization Reaction cluster_workup Workup and Purification prep_reagents Prepare Reactant Solution (bis(2-mercaptoethyl) sulfide + 1,2-dibromoethane) in Acetonitrile addition Slow Addition of Reactant Solution prep_reagents->addition prep_base Prepare Cesium Carbonate Suspension in Acetonitrile reflux Heat Base Suspension to Reflux prep_base->reflux reflux->addition monitor Monitor Reaction (TLC/GC-MS) addition->monitor cool_filter Cool and Filter monitor->cool_filter concentrate1 Concentrate Filtrate cool_filter->concentrate1 extract Dissolve, Wash, and Dry concentrate1->extract concentrate2 Concentrate Organic Layer extract->concentrate2 purify Purify (Chromatography/Recrystallization) concentrate2->purify product Pure this compound purify->product

Caption: Experimental workflow for the high-yield synthesis of this compound.

troubleshooting_yield start Low Yield of This compound cause1 Inefficient Cyclization? start->cause1 cause2 Side Product Formation? start->cause2 cause3 Incomplete Reaction? start->cause3 solution1a Use Cesium Carbonate cause1->solution1a Base Choice solution1b Ensure High Dilution cause1->solution1b Concentration solution2 Optimize Temperature cause2->solution2 Conditions solution3 Increase Reaction Time or Add More Base cause3->solution3 Monitoring

Caption: Troubleshooting logic for addressing low product yield in the synthesis.

References

Technical Support Center: Synthesis of 1,4,7-Trithiacyclononane (9-ane-S3)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1,4,7-trithiacyclononane (9-ane-S3).

Troubleshooting Common Side Reactions

The synthesis of 9-ane-S3, a valuable tridentate thioether ligand, is often plagued by low yields due to competing side reactions, primarily oligomerization. This guide addresses the most common issues encountered during its synthesis.

FAQ 1: My reaction yielded very little or no 9-ane-S3. What are the likely causes?

Low yields are the most frequently reported issue in 9-ane-S3 synthesis. The primary culprit is the formation of linear and cyclic oligomers, which is kinetically and thermodynamically favored under concentrated conditions.

Troubleshooting Steps:

  • High Dilution Principle: The single most critical factor to favor intramolecular cyclization over intermolecular polymerization is to maintain a very low concentration of the reactants. This is known as the high dilution principle.

    • Solution: Employ a syringe pump for the slow addition of reactants to a large volume of solvent. This ensures that the concentration of the reactive intermediates remains extremely low, thus minimizing the probability of intermolecular reactions.

  • Reagent Purity: The purity of starting materials is crucial.

    • Bis(2-haloethyl) Sulfide Precursors: Ensure the purity of the bis(2-chloroethyl) or bis(2-bromoethyl) sulfide. Impurities can lead to undesired side reactions.

    • Sulfide Source: When using sodium sulfide (Na₂S), it is essential that it is anhydrous and not oxidized. Old or improperly stored Na₂S can contain sulfates and polysulfides, which will reduce the yield. Consider using freshly prepared sodium sulfide solution.

  • Inert Atmosphere: Thiolate intermediates are susceptible to oxidation.

    • Solution: Conduct the reaction under a strict inert atmosphere (e.g., nitrogen or argon) and use degassed solvents to prevent the formation of disulfide byproducts.

FAQ 2: I have a significant amount of a high molecular weight, insoluble material in my reaction flask. What is it and how can I avoid it?

This is a classic sign of polymerization, a common side reaction in macrocycle synthesis. Instead of the desired 1:1 cyclization of two precursor molecules, long polymer chains are formed.

Troubleshooting Steps:

  • Strict Adherence to High Dilution: As mentioned above, this is the most effective way to prevent polymerization. The slow and controlled addition of reactants is paramount.

  • Reaction Temperature: While higher temperatures can increase the reaction rate, they can also promote side reactions. It is important to find the optimal temperature that allows for a reasonable reaction time without significantly favoring polymerization.

  • Solvent Choice: The solvent should be able to dissolve the reactants and intermediates, even at low concentrations. Common solvents for this type of reaction include ethanol and dimethylformamide (DMF).

FAQ 3: My crude product is difficult to purify. How can I effectively separate 9-ane-S3 from the byproducts?

The main challenge in purification is separating the desired macrocycle from higher-order cyclic oligomers (e.g., 18-ane-S6) and linear polymers.

Troubleshooting Steps:

  • Column Chromatography: This is the most common method for purification.

    • Stationary Phase: Silica gel is typically used. For sensitive compounds, neutral alumina can be an alternative to avoid decomposition on the acidic silica surface.

    • Eluent System: A gradient of a non-polar solvent (e.g., hexanes) and a more polar solvent (e.g., ethyl acetate or dichloromethane) is often effective. The desired 9-ane-S3 is typically more mobile than the larger oligomers.

  • Recrystallization: If a significant amount of a single oligomeric byproduct is present, recrystallization might be a viable purification step.

Quantitative Data on 9-ane-S3 Synthesis

While precise yields can vary based on the specific experimental setup, the following table summarizes typical yields reported in the literature for different synthetic approaches. The key takeaway is the dramatic effect of high dilution on favoring the desired product.

Synthetic MethodReactantsConditionsTypical Yield of 9-ane-S3Key Side Products
High Dilution Cyclization bis(2-chloroethyl) sulfide and sodium sulfideSlow addition of reactants to a large volume of ethanol over several hours.40-60%Cyclic and linear oligomers
Template-Assisted Synthesis 1,2-ethanedithiol and 1,2-dibromoethane in the presence of a metal templateStepwise synthesis using a metal ion to pre-organize the fragments.Generally higher yields (>70%)Fewer oligomeric byproducts
Concentrated Reaction (for comparison) bis(2-chloroethyl) sulfide and sodium sulfideReactants mixed at higher concentrations.< 5%Primarily polymeric material

Experimental Protocols

The following is a generalized protocol for the synthesis of this compound based on the high-dilution method.

High-Yield, One-Step Synthesis of this compound (9-ane-S3)

Materials:

  • Sodium sulfide nonahydrate (Na₂S·9H₂O)

  • bis(2-chloroethyl) sulfide

  • Absolute ethanol (degassed)

  • Syringe pumps

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Preparation of Sodium Sulfide Solution: In a three-necked flask equipped with a reflux condenser and a dropping funnel, dissolve sodium sulfide nonahydrate in absolute ethanol under an inert atmosphere.

  • Preparation of Dihalide Solution: In a separate flask, dissolve bis(2-chloroethyl) sulfide in absolute ethanol.

  • High-Dilution Reaction:

    • Heat the sodium sulfide solution to a gentle reflux.

    • Simultaneously, add the sodium sulfide solution and the bis(2-chloroethyl) sulfide solution dropwise from two separate syringe pumps to a large, vigorously stirred three-necked flask containing a large volume of refluxing absolute ethanol over a period of several hours.

  • Reaction Completion: After the addition is complete, continue to reflux the mixture for an additional period (e.g., 2-4 hours) to ensure the reaction goes to completion.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture to remove the precipitated sodium chloride.

    • Remove the ethanol under reduced pressure.

    • Extract the residue with a suitable organic solvent (e.g., dichloromethane) and wash with water.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Visualizations

Logical Troubleshooting Workflow for Low 9-ane-S3 Yield

troubleshooting_workflow start Low or No 9-ane-S3 Yield check_dilution Was the reaction performed under high dilution conditions? start->check_dilution check_reagents Are the starting materials pure and anhydrous? check_dilution->check_reagents Yes implement_high_dilution Implement slow addition of reactants using a syringe pump into a large volume of solvent. check_dilution->implement_high_dilution No check_atmosphere Was a strict inert atmosphere maintained throughout the reaction? check_reagents->check_atmosphere Yes purify_reagents Purify starting materials. Use fresh, anhydrous Na2S. check_reagents->purify_reagents No use_inert_atmosphere Use degassed solvents and maintain a positive pressure of N2 or Ar. check_atmosphere->use_inert_atmosphere No oligomerization Primary Cause: Oligomerization/ Polymerization check_atmosphere->oligomerization Yes implement_high_dilution->oligomerization end Improved Yield implement_high_dilution->end side_reactions Cause: Side reactions from impurities purify_reagents->side_reactions purify_reagents->end oxidation Cause: Oxidation of thiolate intermediates use_inert_atmosphere->oxidation use_inert_atmosphere->end

Caption: Troubleshooting decision tree for low 9-ane-S3 yield.

Experimental Workflow for 9-ane-S3 Synthesis

experimental_workflow reagent_prep Reagent Preparation 1. Dissolve Na2S in degassed ethanol. 2. Dissolve bis(2-chloroethyl) sulfide in degassed ethanol. reaction High Dilution Reaction Slow, simultaneous addition of both solutions via syringe pump to refluxing ethanol under inert atmosphere. reagent_prep->reaction workup Workup 1. Cool and filter NaCl. 2. Remove solvent in vacuo. 3. Extraction and washing. reaction->workup purification Purification Column chromatography on silica gel (Hexane/Ethyl Acetate gradient). workup->purification product Pure this compound (9-ane-S3) purification->product

Caption: High-level experimental workflow for 9-ane-S3 synthesis.

Technical Support Center: 1,4,7-Trithiacyclononane (aneS₃) Metal Complexes

Technical Support Center: 1,4,7-Trithiacyclononane ([1]aneS₃) Metal Complexes

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with this compound ([1]aneS₃) metal complexes. The following sections address common stability issues and provide experimental protocols to ensure successful synthesis and handling of these compounds.

Troubleshooting Guides

This section addresses specific issues that may be encountered during experimentation with[1]aneS₃ metal complexes.

Problem: The synthesis of the[1]aneS₃ ligand results in a low yield or a complex mixture of products.

  • Possible Cause 1: Inefficient macrocyclization. The formation of a nine-membered ring can be challenging, with competing polymerization and formation of smaller cyclic side-products.

  • Solution 1: Employ a high-dilution technique to favor intramolecular cyclization over intermolecular reactions. The slow addition of reactants to a large volume of solvent is crucial. A well-established, high-yield, one-step synthesis involves the reaction of 1,2-ethanedithiol and 1,2-dibromoethane with a cesium carbonate template in DMF.

  • Possible Cause 2: Presence of impurities in starting materials or solvents. Impurities can interfere with the template-assisted cyclization or lead to unwanted side reactions.

  • Solution 2: Ensure all starting materials are of high purity and that solvents are anhydrous. Distill solvents and purify starting materials if necessary.

Problem: The synthesized metal complex is unstable and decomposes upon isolation or in solution, indicated by a color change or precipitation.

  • Possible Cause 1: Oxidation of the thioether ligand. The sulfur atoms in the[1]aneS₃ ligand are susceptible to oxidation, especially when coordinated to a redox-active metal center or in the presence of oxidizing agents. This can lead to the formation of sulfoxide or sulfone derivatives of the ligand.

  • Solution 1: Perform all reactions and manipulations under an inert atmosphere (e.g., argon or nitrogen). Use deoxygenated solvents. Avoid strong oxidizing agents unless a specific oxidized complex is desired. The oxidation of thioethers can be catalyzed by the metal center itself, particularly with higher-valent metals.

  • Possible Cause 2: Redox instability of the metal center. Some metal ions, such as Cu(II), can be unstable in the[1]aneS₃ coordination environment and may undergo reduction to Cu(I), leading to decomposition of the complex.

  • Solution 2: Carefully select the metal precursor and reaction conditions. For redox-sensitive metals, consider using milder reaction conditions and stabilizing counter-ions. Electrochemical techniques like cyclic voltammetry can be used to assess the redox stability of the complex.

  • Possible Cause 3: Ligand dissociation. Although[1]aneS₃ is a macrocyclic ligand, which generally imparts high thermodynamic stability (the chelate effect), ligand dissociation can still occur, particularly in competitive coordinating solvents or at elevated temperatures.[2]

  • Solution 3: Use non-coordinating or weakly coordinating solvents for reactions and storage. Store complexes at low temperatures and in the solid state when possible. The kinetics of ligand dissociation can be investigated using techniques like stopped-flow spectroscopy.

Problem: Difficulty in obtaining crystalline material for X-ray diffraction analysis.

  • Possible Cause 1: The complex is highly soluble in common solvents.

  • Solution 1: Employ crystallization techniques such as slow evaporation of a saturated solution, vapor diffusion of a non-solvent into a solution of the complex, or slow cooling of a saturated solution. Experiment with a wide range of solvent systems.

  • Possible Cause 2: The presence of impurities. Impurities can inhibit crystal growth.

  • Solution 2: Ensure the complex is of high purity before attempting crystallization. Recrystallization or column chromatography may be necessary.

  • Possible Cause 3: The complex forms an oil or amorphous solid.

  • Solution 3: Try changing the counter-ion. Bulky, non-coordinating anions like PF₆⁻ or BPh₄⁻ often promote crystallization. Seeding the solution with a microcrystal of the desired product can also induce crystallization.

Frequently Asked Questions (FAQs)

Q1: What is the typical coordination geometry of[1]aneS₃ metal complexes?

A1: this compound typically acts as a tridentate, facial capping ligand.[3] Most commonly, it forms octahedral complexes of the type [M([1]aneS₃)₂]ⁿ⁺, where two[1]aneS₃ ligands coordinate to the metal center.[3][4]

Q2: How does the stability of[1]aneS₃ complexes with first-row transition metals compare to that with heavier metals?

A2:[1]aneS₃ generally forms relatively weak complexes with first-row transition metals. However, it exhibits a strong affinity for "soft" heavy metal ions like mercury (Hg²⁺), cadmium (Cd²⁺), and lead (Pb²⁺), which have a high affinity for sulfur donor atoms.

Q3: Can the sulfur atoms of the coordinated[1]aneS₃ ligand be intentionally oxidized?

A3: Yes, the thioether sulfur atoms can be oxidized to sulfoxides or sulfones using appropriate oxidizing agents. This modification can be used to tune the electronic properties and reactivity of the metal complex. The oxidation can sometimes be achieved using hydrogen peroxide.

Q4: What are the key spectroscopic signatures to confirm the coordination of[1]aneS₃ to a metal ion?

A4: In the ¹H NMR spectrum, the coordination of[1]aneS₃ to a diamagnetic metal center will typically result in a downfield shift of the methylene proton signals compared to the free ligand. In infrared (IR) spectroscopy, changes in the C-S stretching frequencies can be observed upon coordination. For paramagnetic complexes, techniques like EPR spectroscopy are more informative.

Data Presentation

The thermodynamic stability of metal complexes with this compound is quantified by the overall stability constant (log β). The table below summarizes some reported values for various metal ions.

Metal IonStoichiometry (Metal:Ligand)log βSolvent/Conditions
Co²⁺1:24.9Not specified
Ni²⁺1:24.4Not specified
Cu²⁺1:23.8Not specified
Zn²⁺1:21.4Not specified
Sc³⁺ (with NOTA, a related triazacyclononane)1:119.500.1 M NMe₄Cl, 25 °C

Note: Stability constants can vary with experimental conditions such as temperature, ionic strength, and solvent.

Experimental Protocols

Synthesis of this compound ([1]aneS₃)

This protocol is adapted from a high-yield, one-step synthesis.

Materials:

  • Cesium carbonate (Cs₂CO₃)

  • 1,2-Ethanedithiol

  • 1,2-Dibromoethane

  • N,N-Dimethylformamide (DMF), anhydrous

Procedure:

  • Under an inert atmosphere (e.g., argon), add cesium carbonate to a large volume of anhydrous DMF in a multi-neck flask equipped with a mechanical stirrer and addition funnels.

  • Prepare two separate solutions: one of 1,2-ethanedithiol in DMF and another of 1,2-dibromoethane in DMF.

  • Using syringe pumps, add the two solutions simultaneously and dropwise to the vigorously stirred suspension of cesium carbonate in DMF over a period of several hours. The slow addition is critical to maintain high dilution and promote macrocyclization.

  • After the addition is complete, continue stirring the reaction mixture at room temperature overnight.

  • Remove the solvent under reduced pressure.

  • Extract the residue with dichloromethane (DCM) and wash the organic layer with water to remove any remaining salts.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent to yield the crude product.

  • Purify the crude[1]aneS₃ by column chromatography on silica gel using a suitable eluent (e.g., a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent like ethanol.

Synthesis of Ni([1]aneS₃)₂₂

Materials:

  • This compound ([1]aneS₃)

  • Nickel(II) tetrafluoroborate hexahydrate (Ni(BF₄)₂·6H₂O)

  • Methanol

Procedure:

  • Dissolve[1]aneS₃ in warm methanol.

  • In a separate flask, dissolve Ni(BF₄)₂·6H₂O in methanol.

  • Slowly add the nickel(II) solution to the ligand solution with stirring. A color change should be observed as the complex forms.

  • Stir the reaction mixture at room temperature for a few hours.

  • Reduce the volume of the solvent under reduced pressure to induce precipitation/crystallization.

  • Cool the mixture in an ice bath to complete the precipitation.

  • Collect the solid product by suction filtration, wash with a small amount of cold methanol, and then with diethyl ether.

  • Dry the product under vacuum.

Characterization by Cyclic Voltammetry

Apparatus and Materials:

  • Potentiostat

  • Three-electrode cell:

    • Working electrode (e.g., glassy carbon or platinum)

    • Reference electrode (e.g., Ag/AgCl or saturated calomel electrode - SCE)

    • Counter electrode (e.g., platinum wire)

  • Solution of the[1]aneS₃ metal complex in a suitable solvent (e.g., acetonitrile)

  • Supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate - TBAPF₆)

Procedure:

  • Prepare a solution of the metal complex (typically 1-5 mM) in the chosen solvent containing the supporting electrolyte.

  • Assemble the three-electrode cell with the electrodes immersed in the solution.

  • Purge the solution with an inert gas (e.g., argon) for at least 10-15 minutes to remove dissolved oxygen. Maintain an inert atmosphere over the solution during the experiment.

  • Set the parameters on the potentiostat, including the initial potential, switching potential, and scan rate. A typical starting scan rate is 100 mV/s.

  • Run the cyclic voltammogram and record the data.

  • If necessary, repeat the measurement at different scan rates to investigate the reversibility of the redox processes.

Visualizations

TroubleshootingWorkflowcluster_synthesisSynthesis & Isolation Issuescluster_analysisAnalysis & SolutionstartExperiment Startlow_yieldLow Yield / Impure Productstart->low_yielddecompositionComplex Decomposes(Color Change / Precipitate)start->decompositioncryst_failCrystallization Failurestart->cryst_failcheck_reagentsCheck Reagent Purity& Solvent Anhydrouslow_yield->check_reagentsPurity?high_dilutionUse High Dilution& Template Synthesislow_yield->high_dilutionMethod?inert_atmUse Inert Atmosphere& Deoxygenated Solventsdecomposition->inert_atmOxidation?check_redoxAssess Redox Stability (CV)decomposition->check_redoxRedox Instability?solvent_choiceUse Non-coordinatingSolventsdecomposition->solvent_choiceLigand Dissociation?cryst_techTry Different CrystallizationTechniques (Vapor Diffusion, etc.)cryst_fail->cryst_techchange_counterionChange Counter-ioncryst_fail->change_counterion

Caption: Troubleshooting workflow for common issues in[1]aneS₃ complex synthesis.

DecompositionDiagnosiscluster_observationObservationcluster_diagnosisDiagnosiscluster_evidenceEvidenceobsComplex DecomposesoxidationLigand Oxidation(Thioether -> Sulfoxide)obs->oxidationredox_metalMetal CenterRedox Changeobs->redox_metaldissociationLigand Dissociationobs->dissociationmass_specMass Spec:+16 or +32 amuoxidation->mass_specir_specIR Spec:New S=O stretchoxidation->ir_speccv_analysisCV:Shift in Redox Potentialsredox_metal->cv_analysisnmr_changeNMR:New Signals / Broadeningredox_metal->nmr_changedissociation->nmr_changesolvent_depSolvent Dependent?dissociation->solvent_dep

Caption: Diagnostic chart for identifying the cause of complex decomposition.

ExperimentalWorkflowcluster_synthesisSynthesiscluster_characterizationCharacterizationligand_synthSynthesize [9]aneS₃ Ligandcomplex_synthSynthesize Metal Complex[M([9]aneS₃)₂]ⁿ⁺ligand_synth->complex_synthpurificationPurify Complex(Recrystallization / Chromatography)complex_synth->purificationnmrNMR Spectroscopypurification->nmrirIR Spectroscopypurification->irmsMass Spectrometrypurification->mscvCyclic Voltammetrypurification->cvxrayX-ray Crystallographypurification->xray

Caption: General experimental workflow for synthesis and characterization.

Technical Support Center: 9-ane-S3 (1,4,7-Trithiacyclononane)

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for preventing, identifying, and troubleshooting the oxidation of sulfur in 9-ane-S3 (1,4,7-trithiacyclononane), a versatile tridentate thioether ligand.

Frequently Asked Questions (FAQs)

Q1: What is 9-ane-S3, and why is it susceptible to oxidation?

A1: 9-ane-S3, or this compound, is a cyclic thioether with the formula (CH₂CH₂S)₃.[1] The sulfur atoms in the thioether functional groups are electron-rich and can be readily oxidized by common oxidizing agents, including atmospheric oxygen, peroxides, and certain metal ions.[2][3] This oxidation can alter the ligand's electronic and steric properties, affecting its coordination chemistry and the performance of subsequent reactions.

Q2: What are the primary oxidation products of 9-ane-S3?

A2: The sulfur atoms in 9-ane-S3 can be oxidized in a stepwise manner. The first oxidation product is the sulfoxide, where one or more sulfur atoms are converted to S=O groups (e.g.,[1]aneS₃(O)). Further oxidation can lead to the formation of sulfones, where sulfur atoms are converted to SO₂ groups.[4] The formation of these products is often irreversible under typical experimental conditions.

Q3: How can I detect if my 9-ane-S3 sample has been oxidized?

A3: Oxidation can be detected using several analytical techniques. The most definitive method is mass spectrometry, which will show an increase in mass corresponding to the addition of oxygen atoms. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used, as the oxidation of sulfur atoms will cause a downfield shift in the signal of the adjacent methylene protons. Chromatographic methods like HPLC can separate the oxidized species from the parent compound.[5]

Q4: What are the best practices for the handling and storage of 9-ane-S3 to prevent oxidation?

A4: To maintain the integrity of 9-ane-S3, it is crucial to minimize its exposure to oxygen. Best practices include storing the solid compound in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) and in a cool, dark place. Solutions of 9-ane-S3 should be prepared using degassed solvents and handled under an inert atmosphere whenever possible.[6]

Q5: Are there specific solvents or reagents I should avoid when working with 9-ane-S3?

A5: Avoid using solvents that are not freshly distilled or that may contain peroxide impurities (e.g., older bottles of THF or diethyl ether). Be cautious of reagents that are known oxidizing agents or metal salts that can catalyze oxidation.[6] If the purity of your reagents is uncertain, it is best to purify them before use.

Troubleshooting Guide

Problem: My reaction involving a 9-ane-S3 metal complex is failing, or the yield is unexpectedly low. I suspect ligand oxidation.

This workflow provides a systematic approach to diagnosing potential oxidation of the 9-ane-S3 ligand.

G cluster_0 cluster_1 start Reaction Failure or Low Yield Observed check_sample Analyze Stored 9-ane-S3 (LC-MS, NMR) start->check_sample is_oxidized Is the starting material oxidized? check_sample->is_oxidized purify Purify 9-ane-S3 or Obtain New Stock is_oxidized->purify Yes check_conditions Review Experimental Conditions is_oxidized->check_conditions No rerun_reaction Repeat Reaction with Purified Ligand purify->rerun_reaction inert_check Was an inert atmosphere used? check_conditions->inert_check solvent_check Were solvents degassed? inert_check->solvent_check Yes implement_changes Implement Rigorous Air-Free Techniques (See Protocol 2 & 3) inert_check->implement_changes No reagent_check Are other reagents potential oxidants? solvent_check->reagent_check Yes solvent_check->implement_changes No conclusion Oxidation during reaction is the likely cause. Modify protocol. reagent_check->conclusion No reagent_check->conclusion Yes implement_changes->rerun_reaction

Caption: Troubleshooting workflow for diagnosing 9-ane-S3 oxidation.

Problem: I see unexpected peaks in my mass spectrum analysis after my reaction.

Confirm if the unexpected peaks correspond to oxidized forms of your ligand or complex.

Table 1: Expected Mass-to-Charge Ratios (m/z) for 9-ane-S3 and its Oxidation Products (Note: Values are for the most abundant isotope and may vary based on the adduct, e.g., [M+H]⁺, [M+Na]⁺)

CompoundFormulaMolecular Weight ( g/mol )Expected Mass Increase
9-ane-S3C₆H₁₂S₃180.37N/A
9-ane-S3 MonosulfoxideC₆H₁₂O₁S₃196.37+16
9-ane-S3 DisulfoxideC₆H₁₂O₂S₃212.37+32
9-ane-S3 TrisulfoxideC₆H₁₂O₃S₃228.37+48
9-ane-S3 MonosulfoneC₆H₁₂O₂S₃212.37+32

Experimental Protocols

Protocol 1: Recommended Handling and Storage of 9-ane-S3
  • Solid Storage: Store solid 9-ane-S3 in a sealed vial within a desiccator or glovebox filled with an inert gas (argon or nitrogen). For long-term storage, place the container in a freezer at -20°C.

  • Solution Preparation: Prepare solutions using solvents that have been thoroughly degassed (see Protocol 2).

  • Handling Solutions: Whenever possible, handle solutions of 9-ane-S3 under an inert atmosphere using Schlenk line techniques or inside a glovebox to minimize contact with oxygen.[6]

  • Avoid Contaminants: Use high-purity solvents and reagents to avoid introducing metal contaminants that can catalyze oxidation.[6]

Protocol 2: Degassing Solvents via Freeze-Pump-Thaw

This method is highly effective for removing dissolved gases, including oxygen, from solvents.

G A 1. Place solvent in a Schlenk flask with a stir bar. B 2. Freeze solvent using a cold bath (e.g., liquid nitrogen). A->B C 3. Evacuate the flask headspace under high vacuum. B->C D 4. Close the flask to vacuum and thaw the solvent. C->D E 5. Repeat cycle 3-4 times. D->E F 6. Backfill flask with inert gas (Ar or N2). E->F

Caption: Workflow for degassing solvents using the freeze-pump-thaw method.

  • Setup: Place the desired solvent in a Schlenk flask, ensuring it is no more than half full.

  • Freeze: Submerge the flask in a cold bath (e.g., liquid nitrogen) until the solvent is completely frozen.

  • Pump: Open the flask to a high-vacuum line to evacuate the headspace.

  • Thaw: Close the valve to the vacuum line and thaw the solvent. Bubbles of dissolved gas will be released.

  • Repeat: Repeat the freeze-pump-thaw cycle at least three times to ensure all dissolved oxygen is removed.

  • Store: After the final cycle, backfill the flask with a positive pressure of high-purity inert gas (argon or nitrogen). The solvent is now ready for use.

Protocol 3: General Procedure for a Reaction Under Inert Atmosphere
  • Glassware Preparation: Ensure all glassware is oven-dried or flame-dried under vacuum to remove adsorbed water and cooled under an inert atmosphere.

  • Reagent Addition: Add solid reagents, such as 9-ane-S3 and any metal salts, to the reaction flask under a positive flow of inert gas.

  • Solvent Transfer: Transfer the degassed solvent to the reaction flask via cannula or a gas-tight syringe.

  • Reaction Conditions: Maintain a positive pressure of inert gas throughout the reaction, typically by connecting the flask to a bubbler or a balloon filled with argon or nitrogen.

  • Workup: Conduct the reaction workup and purification steps as quickly as possible to minimize air exposure. If the product is also air-sensitive, chromatographic purification may need to be performed using degassed solvents and techniques to limit air contact.

Protocol 4: Analysis of 9-ane-S3 Oxidation by LC-MS
  • Sample Preparation: Prepare a dilute solution of your 9-ane-S3 sample (from storage or post-reaction) in a suitable solvent (e.g., methanol or acetonitrile).

  • LC Method: Use a reverse-phase C18 column. A typical gradient might be from 95:5 water:acetonitrile to 5:95 water:acetonitrile (both with 0.1% formic acid) over 10-15 minutes.

  • MS Detection: Use an electrospray ionization (ESI) source in positive ion mode. Scan a mass range that includes the expected m/z for 9-ane-S3 and its potential oxidation products (e.g., m/z 150-300).

  • Data Analysis: Look for peaks corresponding to the molecular weights listed in Table 1. The presence of peaks at M+16, M+32, etc., relative to the parent compound is a strong indicator of oxidation. The relative peak areas can provide a semi-quantitative estimate of the extent of oxidation.

References

Technical Support Center: Troubleshooting Low Crystallinity of 1,4,7-Trithiacyclononane Complexes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1,4,7-trithiacyclononane ([1]aneS3) complexes. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the crystallization of these macrocyclic compounds, specifically focusing on issues of low crystallinity.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My this compound complex has precipitated as an amorphous powder or oil. What are the initial steps to promote crystallinity?

A1: The formation of an amorphous solid or oil indicates that the nucleation and/or crystal growth process is kinetically unfavorable. The primary goal is to slow down the process of supersaturation. Here are the initial troubleshooting steps:

  • Purity is Paramount: Ensure the complex is of the highest possible purity. Impurities can inhibit crystal lattice formation. Consider an additional purification step such as column chromatography or recrystallization of the ligand or the final complex if starting materials were not pure.

  • Solvent System Optimization: The choice of solvent is critical.[2][3] A solvent in which the complex has moderate solubility is ideal. If the complex is too soluble, it will not precipitate; if it is poorly soluble, it may crash out as a powder.

    • Trial and Error: Experiment with a range of solvents with varying polarities.

    • Solvent/Anti-Solvent Systems: Utilize a binary solvent system. Dissolve your complex in a "good" solvent and slowly introduce an "anti-solvent" (in which the complex is insoluble) to induce slow precipitation. Common techniques for this include vapor diffusion and liquid-liquid diffusion (layering).

  • Temperature Control: Temperature significantly affects solubility and the kinetics of crystallization.[4]

    • Cooling Rate: A slow cooling rate is generally preferred. Rapid cooling often leads to the formation of small or amorphous solids. Try cooling the solution in a controlled manner, for example, by placing it in a Dewar flask with a warming solvent or in a programmable freezer.

    • Constant Temperature: Sometimes, maintaining a constant temperature (room temperature, in a cold room, or an incubator) can yield better results than temperature gradients.

Q2: I have tried slow evaporation, but I only get microcrystalline powder. What other crystallization techniques can I use?

A2: Slow evaporation is often the simplest method, but it may not be the most effective, especially with volatile solvents which can lead to rapid crystallization.[3] Here are alternative techniques that offer better control over the crystallization process:

  • Vapor Diffusion: This is one of the most successful methods for growing high-quality single crystals.[3]

    • Setup: Dissolve your compound in a small vial using a solvent in which it is soluble. Place this inner vial inside a larger, sealed container (e.g., a beaker or jar) that contains a small amount of a volatile anti-solvent.

    • Mechanism: The anti-solvent will slowly diffuse into the solvent containing your compound, gradually reducing its solubility and promoting slow crystal growth.

  • Liquid-Liquid Diffusion (Layering): This technique is useful when you have two miscible solvents with different densities.[3]

    • Setup: Carefully layer a solution of your complex in a denser solvent at the bottom of a narrow tube (e.g., an NMR tube). Then, gently add a less dense anti-solvent on top to create a distinct interface.

    • Mechanism: Crystals will form at the interface as the solvents slowly mix. To slow down the diffusion, you can add a buffer layer of the solvent mixture in between.

  • Reactant Diffusion: This method is suitable for complexes that are insoluble in the reaction solvent.[3] The synthesis and crystallization occur simultaneously.

    • Setup: Dissolve the ligand and the metal salt in separate vials and place them in a larger vessel containing a third solvent in which the resulting complex is insoluble.

    • Mechanism: As the reactants diffuse into the third solvent, they react to form the complex, which then precipitates as crystals.

Q3: What are the key factors influencing the crystal structure and quality of coordination compounds like[1]aneS3 complexes?

A3: The final crystal structure and quality are influenced by a combination of factors.[2] Understanding these can help in designing your crystallization experiments:

  • Metal Ion and Coordination Geometry: The choice of the metal ion and its preferred coordination geometry will dictate the overall structure of the complex. This compound typically acts as a tridentate ligand, often forming octahedral complexes with the formula [M([1]aneS3)₂]ⁿ⁺.[5]

  • Counter-ions: The nature, size, and shape of the counter-ion can significantly impact the crystal packing. If you are consistently getting poor crystals, consider changing the counter-ion (e.g., from ClO₄⁻ to PF₆⁻ or BPh₄⁻).

  • Solvent Molecules: Solvent molecules can be incorporated into the crystal lattice, which can either stabilize or destabilize the packing.[3] Sometimes, the presence of a specific solvent molecule is essential for obtaining good quality crystals.

  • Hydrogen Bonding: Hydrogen bonding interactions can play a crucial role in directing the crystal packing.[3] Consider if a solvent capable of hydrogen bonding might be beneficial.

Experimental Protocols
Protocol 1: Vapor Diffusion Crystallization
  • Preparation: Dissolve 5-10 mg of your purified[1]aneS3 complex in 0.5-1 mL of a suitable solvent (e.g., acetonitrile, methanol) in a small, narrow vial (e.g., a 2 mL glass vial).

  • Outer Reservoir: In a larger vial or beaker (e.g., a 20 mL scintillation vial), add 2-3 mL of a volatile anti-solvent (e.g., diethyl ether, pentane).

  • Assembly: Carefully place the inner vial containing your sample into the larger vial. Ensure the solvent levels are such that there is no direct mixing.

  • Sealing: Seal the outer vial tightly with a cap or parafilm.

  • Incubation: Leave the setup undisturbed in a location with a stable temperature and free from vibrations.

  • Monitoring: Check for crystal growth periodically over several days to weeks.

Protocol 2: Liquid-Liquid Diffusion (Layering) Crystallization
  • Bottom Layer: Dissolve your[1]aneS3 complex in a small amount of a high-density solvent (e.g., chloroform, dichloromethane) and place it at the bottom of a narrow glass tube.

  • Top Layer: Carefully and slowly add a lower-density anti-solvent (e.g., ethanol, hexane) on top of the first layer, taking care not to disturb the interface. A syringe or pipette with the tip against the inner wall of the tube can be used for this.

  • Sealing and Incubation: Seal the tube and let it stand undisturbed.

  • Observation: Crystals should form at the interface of the two solvents over time.

Data Presentation

Table 1: Common Solvents and Anti-Solvents for Crystallization of Coordination Complexes

Good Solvents (Higher Polarity)Anti-Solvents (Lower Polarity)
AcetonitrileDiethyl ether
MethanolPentane
EthanolHexane
Dimethylformamide (DMF)Toluene
Dichloromethane (DCM)Benzene
ChloroformCarbon tetrachloride
AcetoneDioxane

Note: The choice of solvent and anti-solvent is highly dependent on the specific[1]aneS3 complex and should be determined experimentally.

Visualizations

Experimental_Workflow_for_Crystallization cluster_prep Preparation cluster_methods Crystallization Methods cluster_outcome Outcome cluster_analysis Analysis & Iteration start Start with Purified [9]aneS3 Complex dissolve Dissolve in 'Good' Solvent start->dissolve slow_evap Slow Evaporation dissolve->slow_evap Open to atmosphere vapor_diff Vapor Diffusion dissolve->vapor_diff Place in sealed chamber with anti-solvent layering Liquid-Liquid Layering dissolve->layering Carefully add anti-solvent on top crystals Crystals Formed? slow_evap->crystals vapor_diff->crystals layering->crystals analyze Analyze Crystals (e.g., X-ray Diffraction) crystals->analyze Yes troubleshoot Troubleshoot: - Change Solvent - Change Temperature - Re-purify crystals->troubleshoot No (Oil/Powder) troubleshoot->dissolve Iterate Troubleshooting_Logic cluster_purity Purity Check cluster_purification Purification cluster_conditions Crystallization Conditions cluster_modification Complex Modification start Low Crystallinity Observed (Amorphous Solid/Oil) check_purity Is the complex pure? start->check_purity repurify Re-purify Complex (e.g., Chromatography, Recrystallization) check_purity->repurify No optimize_solvent Optimize Solvent System check_purity->optimize_solvent Yes repurify->start Re-attempt Crystallization control_temp Control Temperature and Cooling Rate optimize_solvent->control_temp change_method Change Crystallization Method control_temp->change_method change_counter_ion Change Counter-ion change_method->change_counter_ion If still no success end High-Quality Crystals change_method->end Success change_counter_ion->start Re-attempt Crystallization

References

Technical Support Center: Scaling Up the Synthesis of 1,4,7-Trithiacyclononane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scaled-up synthesis of 1,4,7-trithiacyclononane.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, particularly when scaling up the reaction.

Issue 1: Low Yield of this compound

Low yields are a common challenge in macrocyclization reactions, often due to competing polymerization.

Potential Cause Recommended Solution
High Reactant Concentration High concentrations favor intermolecular reactions, leading to polymers. Implement the high-dilution principle by slowly adding the reactants to a large volume of solvent. This can be achieved using syringe pumps for controlled addition over several hours.
Inefficient Cyclization Conditions The choice of base can significantly impact the reaction efficiency. Utilize the "cesium effect" by employing cesium carbonate as the base. Cesium ions are known to template the cyclization, leading to higher yields of the desired macrocycle compared to other alkali metal carbonates.
Suboptimal Reaction Temperature The reaction temperature affects the rate of both the desired cyclization and side reactions. Maintain a consistent and optimized temperature throughout the addition and reaction time. For the reaction of bis(2-chloroethyl) sulfide with a sulfide source, a moderately elevated temperature (e.g., 50-70 °C) is often employed.
Impure Starting Materials Impurities in the starting materials (e.g., bis(2-chloroethyl) sulfide or the sulfide source) can lead to side reactions and lower yields. Ensure the purity of all reagents before use.

Issue 2: Formation of a Viscous Reaction Mixture or Solid Precipitate

The formation of polymers can lead to a thick, difficult-to-stir reaction mixture.

Potential Cause Recommended Solution
Polymerization This is the most likely cause. As with low yields, employ the high-dilution principle with slow reactant addition to minimize polymer formation.
Inadequate Stirring In a large-scale reaction, inefficient stirring can create localized areas of high concentration, promoting polymerization. Use a powerful overhead stirrer to ensure the reaction mixture is homogeneous.
Insoluble Byproducts The reaction of a sulfide source with an alkyl halide produces salt as a byproduct (e.g., NaCl or CsCl). While these salts are generally soluble in polar aprotic solvents like DMF, at high concentrations they may precipitate. Ensure sufficient solvent volume to maintain solubility.

Issue 3: Difficulty in Product Isolation and Purification

Isolating the pure macrocycle from the reaction mixture and byproducts can be challenging at a larger scale.

Potential Cause Recommended Solution
Presence of Oligomeric Byproducts Besides high molecular weight polymers, linear and cyclic oligomers can also form. These can be difficult to separate from the desired product. Purification by column chromatography on silica gel is often effective.
Product is an Oil or Low-Melting Solid This compound is a solid at room temperature. If an oil is obtained, it is likely impure.
Inefficient Extraction During the workup, ensure thorough extraction of the product from the aqueous phase using an appropriate organic solvent like dichloromethane or chloroform.
Suboptimal Recrystallization Recrystallization is a key step for obtaining high-purity this compound. A mixture of a good solvent (e.g., chloroform, acetone) and a poor solvent (e.g., hexane, ethanol) is often effective.

Issue 4: Uncontrolled Exothermic Reaction

The reaction between an alkyl halide and a nucleophile is exothermic and can become difficult to control on a large scale, posing a safety risk and potentially leading to side reactions.

Potential Cause Recommended Solution
Rapid Addition of Reactants Adding the reactants too quickly will generate heat faster than it can be dissipated. Use syringe pumps for a slow and controlled addition rate.
Inadequate Cooling The reaction vessel must have an efficient cooling system. Use a cooling bath (e.g., ice-water or a cryocooler) and monitor the internal reaction temperature with a thermocouple.
Insufficient Heat Transfer As the reaction scale increases, the surface-area-to-volume ratio decreases, making heat transfer less efficient. Use a reaction vessel with a jacket for coolant circulation and ensure vigorous stirring to improve heat exchange.

Frequently Asked Questions (FAQs)

Q1: What is the "high-dilution principle" and why is it important for the synthesis of this compound?

A1: The high-dilution principle is a strategy used in macrocyclization reactions to favor the formation of the desired cyclic product over linear or cyclic polymers.[1] It involves carrying out the reaction at a very low concentration of the reactants. This is typically achieved by the slow, simultaneous addition of the two reactants from separate addition funnels or syringe pumps into a large volume of solvent. By keeping the concentration of the reactive intermediates low, the probability of an intramolecular reaction (cyclization) is increased relative to intermolecular reactions (polymerization).

Q2: What is the "cesium effect" and how does it improve the yield of this compound?

A2: The "cesium effect" refers to the observation that using cesium salts, such as cesium carbonate, as the base in macrocyclization reactions can significantly improve the yield of the macrocycle. The large and polarizable cesium cation is thought to act as a template, coordinating with the heteroatoms (in this case, sulfur) of the linear precursor. This pre-organizes the molecule into a conformation that is favorable for cyclization, thereby increasing the rate of the intramolecular reaction.

Q3: What is the best method for purifying this compound on a large scale?

A3: A combination of techniques is typically used. After the reaction workup, the crude product is often purified by column chromatography on silica gel to remove oligomeric byproducts. The final purification to obtain a high-purity product is usually achieved by recrystallization. Common solvent systems for recrystallization of polythioethers include mixtures of chlorinated solvents (like dichloromethane or chloroform) with alkanes (like hexane) or alcohols (like ethanol).

Q4: How can I monitor the progress of the reaction?

A4: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). A small aliquot of the reaction mixture can be taken, worked up, and analyzed to check for the disappearance of the starting materials and the appearance of the product.

Experimental Protocols

Scaled-Up Synthesis of this compound

This protocol is designed for a gram-scale synthesis, incorporating the high-dilution principle and the cesium effect.

Materials and Equipment:

  • Three-necked round-bottom flask (e.g., 5 L) equipped with a mechanical stirrer, a condenser, and two syringe pumps.

  • Bis(2-chloroethyl) sulfide

  • Sodium sulfide nonahydrate (Na₂S·9H₂O) or Cesium carbonate (Cs₂CO₃) and 1,2-ethanedithiol for an alternative route.

  • Anhydrous N,N-dimethylformamide (DMF)

  • Syringes and needles for syringe pumps

  • Standard workup and purification equipment (separatory funnel, rotary evaporator, chromatography column, recrystallization flasks)

Procedure:

  • Setup: Assemble the reaction apparatus in a well-ventilated fume hood. The three-necked flask should be charged with a large volume of anhydrous DMF (e.g., 3 L for a 0.1 M final concentration).

  • Reactant Solutions: Prepare two separate solutions for the syringe pumps:

    • Solution A: Dissolve bis(2-chloroethyl) sulfide in anhydrous DMF.

    • Solution B: Dissolve an equivalent amount of sodium sulfide nonahydrate in anhydrous DMF. (Note: Solubility may be limited, and a suspension might be used, requiring good stirring in the syringe). Alternatively, for the cesium carbonate route, a solution of 1,2-ethanedithiol and a solution of 1,2-dibromoethane would be added to a suspension of cesium carbonate in DMF.

  • Reaction:

    • Heat the DMF in the reaction flask to the desired temperature (e.g., 60 °C) with vigorous stirring.

    • Simultaneously and slowly, add Solution A and Solution B to the reaction flask via the syringe pumps over a period of 8-12 hours. The slow addition is crucial for maintaining high dilution.

    • After the addition is complete, continue stirring the reaction mixture at the same temperature for an additional 12-24 hours to ensure complete reaction.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • Partition the residue between water and dichloromethane.

    • Separate the organic layer, and extract the aqueous layer several times with dichloromethane.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate.

    • Combine the fractions containing the pure product and remove the solvent.

    • Recrystallize the resulting solid from a suitable solvent system (e.g., chloroform/hexane) to obtain pure this compound.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup cluster_purification Purification prep_reagents Prepare Reactant Solutions A and B slow_addition Slow, Simultaneous Addition (High Dilution) prep_reagents->slow_addition setup_apparatus Assemble Reaction Apparatus setup_apparatus->slow_addition react Stir at Elevated Temperature slow_addition->react solvent_removal Solvent Removal react->solvent_removal extraction Extraction with Organic Solvent solvent_removal->extraction drying Drying and Concentration extraction->drying chromatography Column Chromatography drying->chromatography recrystallization Recrystallization chromatography->recrystallization final_product Pure this compound recrystallization->final_product

Caption: Experimental workflow for the scaled-up synthesis of this compound.

troubleshooting_logic start Problem: Low Yield check_concentration Is reactant addition slow and dilute? start->check_concentration check_base Is Cesium Carbonate being used? check_concentration->check_base Yes solution_dilution Implement High Dilution Principle check_concentration->solution_dilution No check_temp Is the temperature optimal and stable? check_base->check_temp Yes solution_cesium Use Cesium Carbonate (Cesium Effect) check_base->solution_cesium No check_purity Are starting materials pure? check_temp->check_purity Yes solution_temp Optimize and control temperature check_temp->solution_temp No solution_purity Purify starting materials check_purity->solution_purity No

References

Technical Support Center: Purification of Air-Sensitive 9-ane-S3 Complexes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for the purification of air-sensitive 9-ane-S3 (1,4,7-trithiacyclononane) complexes.

Frequently Asked Questions (FAQs)

Q1: What are the general considerations for handling air-sensitive 9-ane-S3 complexes during purification?

A1: Due to their sensitivity to oxygen and moisture, all manipulations involving 9-ane-S3 complexes should be performed under an inert atmosphere, such as nitrogen or argon. This is typically achieved using standard Schlenk line techniques or inside a glovebox. All solvents and reagents must be rigorously dried and deoxygenated before use.

Q2: What are the most common methods for purifying air-sensitive 9-ane-S3 complexes?

A2: The primary purification techniques for these complexes are recrystallization and column chromatography, both performed under inert atmosphere. The choice of method depends on the thermal stability and solubility of the complex, as well as the nature of the impurities.

Q3: How can I remove unreacted 9-ane-S3 ligand from my complex?

A3: Unreacted 9-ane-S3 ligand can often be removed by washing the crude product with a solvent in which the ligand is soluble but the complex is not. For example, washing with cold diethyl ether or pentane can be effective. If the complex is sufficiently stable, column chromatography can also be employed to separate the complex from the free ligand.

Q4: My purified 9-ane-S3 complex is an oil, not a solid. What should I do?

A4: An oily product can indicate the presence of residual solvent or impurities. Try triturating the oil with a non-polar solvent like pentane or hexane to induce precipitation. If this fails, redissolving the oil in a minimal amount of a good solvent and attempting recrystallization by slow evaporation of a less polar anti-solvent can be effective. Ensure all solvents are thoroughly removed under high vacuum.

Q5: How should I store my purified air-sensitive 9-ane-S3 complex?

A5: Purified air-sensitive 9-ane-S3 complexes should be stored in a sealed container under an inert atmosphere, preferably in a freezer at -20°C or lower to minimize decomposition. Storing in a glovebox freezer is ideal.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of air-sensitive 9-ane-S3 complexes.

Problem 1: Low yield after recrystallization.
Possible Cause Suggested Solution
The complex is too soluble in the chosen solvent system.Select a solvent system where the complex has high solubility at elevated temperatures and low solubility at room temperature or below. Utilize anti-solvent diffusion (e.g., layering a non-polar solvent like pentane or diethyl ether over a solution of the complex in a more polar solvent like dichloromethane or acetonitrile).
The complex is precipitating out too quickly, leading to the formation of fine powder instead of crystals.Slow down the crystallization process. For cooling recrystallization, use a Dewar with an insulating solvent to slow the cooling rate. For vapor diffusion, use a smaller inner vial to reduce the diffusion rate of the anti-solvent.
The complex is decomposing during the recrystallization process.Ensure the solvent is rigorously deoxygenated and dry. If the complex is thermally sensitive, avoid heating for extended periods. Consider low-temperature recrystallization methods.
Problem 2: The complex decomposes on the chromatography column.
Possible Cause Suggested Solution
The stationary phase (e.g., silica gel or alumina) is too acidic or basic and is causing decomposition.Use a neutral stationary phase like deactivated silica gel (treated with a base like triethylamine) or Celite. Perform a small-scale test on a TLC plate to check for stability before committing to a column.
The solvent system is reacting with the complex.Choose a solvent system that is known to be compatible with your complex. Avoid protic solvents if your complex is sensitive to them. Ensure all solvents are peroxide-free.
The complex is sensitive to prolonged exposure to the stationary phase.Perform the chromatography as quickly as possible (flash chromatography). Use a shorter, wider column to reduce the residence time on the stationary phase.
Problem 3: The purified complex is still impure, as indicated by NMR or other analytical techniques.

| Possible Cause | Suggested Solution | | Co-crystallization of impurities. | Repeat the recrystallization process. Sometimes multiple recrystallizations are necessary to achieve high purity. | | Incomplete separation during chromatography. | Optimize the solvent system for better separation. A shallower elution gradient may be required. Consider using a different stationary phase. | | The impurity is a closely related complex that is difficult to separate. | If the impurity is a different coordination isomer, it may be possible to convert it to the desired isomer by heating or photolysis, followed by another purification step. In some cases, preparative HPLC under inert conditions may be necessary. |

Data Presentation: Purification Strategies Summary

The following table summarizes common purification strategies for air-sensitive 9-ane-S3 complexes based on literature examples. Due to the specific nature of each complex, these should be considered as starting points for optimization.

Complex Type Purification Method Solvent System (Example) Notes
Ruthenium(II) polypyridyl 9-ane-S3 complexesColumn ChromatographyStationary Phase: Silica Gel; Eluent: AcetonitrileThe purified complex can be reprecipitated from diethyl ether.[1]
Silver(I) 9-ane-S3 complexesVapor DiffusionSolvent: Acetonitrile; Anti-solvent: Diethyl EtherThe reaction mixture is stirred in the dark, and the solvent is partially removed before allowing ether vapor to diffuse into the solution.[2]
General Air-Sensitive Metal ComplexesRecrystallization (Layering)Solvent: Dichloromethane; Anti-solvent: HeptaneThe anti-solvent is carefully layered on top of a solution of the complex.[3]
General Air-Sensitive Metal ComplexesRecrystallization (Vapor Diffusion)Inner Vial: Solution in a relatively non-volatile solvent (e.g., CH2Cl2, MeCN); Outer Vial: More volatile anti-solvent (e.g., pentane, diethyl ether)This method allows for very slow crystal growth, which can lead to high-quality crystals.[3]

Experimental Protocols

Protocol 1: Purification by Recrystallization (Vapor Diffusion Method)

This protocol is suitable for thermally sensitive compounds where slow crystal growth is desired to obtain high-purity crystals. All steps must be performed under an inert atmosphere.

  • Preparation: In a glovebox, dissolve the crude air-sensitive 9-ane-S3 complex in a minimal amount of a suitable "good" solvent (e.g., dichloromethane or acetonitrile) in a small vial.

  • Setup: Place this small vial inside a larger vial or beaker containing a layer of a "poor" or "anti-solvent" (e.g., pentane, hexane, or diethyl ether). The anti-solvent should be more volatile than the solvent in which the complex is dissolved.

  • Sealing: Seal the outer container tightly.

  • Diffusion: Allow the setup to stand undisturbed. The more volatile anti-solvent will slowly diffuse into the inner vial, causing a gradual decrease in the solubility of the complex and promoting the formation of crystals.

  • Isolation: Once crystals of a suitable size have formed, carefully open the container in the glovebox. Remove the mother liquor with a pipette.

  • Washing: Wash the crystals with a small amount of the cold anti-solvent to remove any remaining soluble impurities.

  • Drying: Dry the crystals under high vacuum to remove all traces of solvent.

Protocol 2: Purification by Inert Atmosphere Column Chromatography

This protocol is for separating the desired 9-ane-S3 complex from impurities with different polarities.

  • Column Packing: In a fume hood, pack a chromatography column with a suitable stationary phase (e.g., silica gel or alumina) as a slurry in a non-polar solvent (e.g., hexane).

  • Inerting the Column: Transfer the packed column to a Schlenk line or into a glovebox. Thoroughly flush the column with an inert gas (e.g., nitrogen or argon) to remove all air. Equilibrate the column with the chosen eluent system, ensuring the eluent has been deoxygenated.

  • Sample Loading: Dissolve the crude complex in a minimal amount of the eluent and load it onto the top of the column under a positive pressure of inert gas.

  • Elution: Elute the column with the deoxygenated solvent system, collecting fractions in Schlenk tubes or other suitable sealed containers. Monitor the separation by thin-layer chromatography (TLC) of the fractions (if the compounds are colored or UV-active).

  • Solvent Removal: Combine the fractions containing the pure product and remove the solvent under reduced pressure using a Schlenk line.

  • Drying: Dry the purified complex under high vacuum to remove any residual solvent.

Mandatory Visualizations

Purification_Workflow start Crude Air-Sensitive 9-ane-S3 Complex inert_atmosphere Perform all steps under inert atmosphere (Glovebox or Schlenk Line) start->inert_atmosphere dissolve Dissolve in minimal degassed solvent inert_atmosphere->dissolve purification_choice Choose Purification Method dissolve->purification_choice wash Wash with degassed non-solvent dissolve->wash If precipitation occurs recrystallization Recrystallization purification_choice->recrystallization Thermally stable, crystallizable chromatography Column Chromatography purification_choice->chromatography Mixture of polarities, stable on stationary phase filtration Filtration (if solid impurities) purification_choice->filtration Insoluble impurities present isolate Isolate Pure Solid recrystallization->isolate chromatography->isolate filtration->dissolve Redissolve filtrate wash->isolate dry Dry under high vacuum isolate->dry characterize Characterize for Purity (NMR, etc.) dry->characterize characterize->purification_choice If impure store Store under inert atmosphere at low temp. characterize->store If pure

Caption: General purification workflow for air-sensitive 9-ane-S3 complexes.

Troubleshooting_Tree start Purification Issue oily_product Product is an oil? start->oily_product low_yield Low yield? start->low_yield impure_product Product is impure? start->impure_product oily_product->low_yield No triturate Triturate with non-polar solvent oily_product->triturate Yes low_yield->impure_product No check_solubility Check solubility profile. Optimize solvent/anti-solvent. low_yield->check_solubility Yes repeat_purification Repeat purification step impure_product->repeat_purification Yes check_stability Decomposition on column? impure_product->check_stability If using chromatography recrystallize_oil Recrystallize from different solvent system triturate->recrystallize_oil Still oily slow_crystallization Slow down crystallization (e.g., vapor diffusion) check_solubility->slow_crystallization If precipitating too fast change_method Change purification method (e.g., recrystallization to chromatography) repeat_purification->change_method Still impure neutral_phase Use neutral stationary phase (e.g., deactivated silica) check_stability->neutral_phase Yes flash_chrom Perform flash chromatography to reduce contact time neutral_phase->flash_chrom

Caption: Troubleshooting decision tree for purification of 9-ane-S3 complexes.

References

Technical Support Center: Enhancing the Solubility of 1,4,7-Trithiacyclononane (aneS3) Complexes

Technical Support Center: Enhancing the Solubility of 1,4,7-Trithiacyclononane ([1]aneS3) Complexes

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered with this compound ([1]aneS3) complexes.

Frequently Asked Questions (FAQs)

Q1: Why do my this compound ([1]aneS3) complexes have poor aqueous solubility?

A1: The parent this compound ligand is a neutral, cyclic thioether with a hydrophobic character. When it forms complexes with metal ions, the resulting complex often retains this lipophilic nature, leading to low solubility in aqueous solutions. The insolubility can be further exacerbated by the formation of stable crystal lattices.

Q2: What is the most effective general strategy to improve the aqueous solubility of[1]aneS3 complexes?

A2: The most effective and widely adopted strategy is the covalent modification of the[1]aneS3 macrocycle to introduce hydrophilic or ionizable functional groups. By attaching polar moieties such as carboxylates, hydroxyls, or amines to the carbon backbone of the ligand, the overall polarity of the resulting metal complex is increased, which generally enhances its solubility in aqueous media.

Q3: Can I improve the solubility of my existing, unmodified[1]aneS3 complex without re-synthesizing the ligand?

A3: Yes, several formulation strategies can be employed to improve the solubility of existing complexes for in vitro and in vivo studies. These include the use of co-solvents, pH adjustment, and the formation of inclusion complexes with cyclodextrins. However, these approaches may not be suitable for all applications and can introduce confounding variables in biological assays.

Q4: What are the analytical methods to quantitatively determine the solubility of my[1]aneS3 complexes?

A4: The "gold standard" for determining thermodynamic solubility is the shake-flask method, where an excess of the compound is equilibrated with a solvent, and the concentration of the dissolved compound is measured, often by UV-Vis spectroscopy or LC-MS. For higher throughput, kinetic solubility assays are often used in early drug discovery.

Troubleshooting Guide for Low Solubility

This guide addresses common issues encountered during experiments with[1]aneS3 complexes.

Symptom Possible Cause Suggested Solution
Precipitation of the complex during biological assays. The concentration of the complex exceeds its solubility limit in the aqueous assay buffer. The organic solvent used for the stock solution is not sufficiently miscible or is at too high a final concentration, causing the complex to crash out.- Determine the kinetic solubility of your complex in the assay buffer beforehand. - Decrease the final concentration of the complex in the assay. - Optimize the co-solvent system. Use a lower percentage of a more biocompatible solvent like DMSO (typically ≤0.5% v/v). - Consider using a formulation aid like a cyclodextrin to enhance apparent solubility.
Inconsistent or non-reproducible results in biological assays. The complex is not fully dissolved, leading to variations in the effective concentration. The complex is degrading or precipitating over the time course of the experiment.- Ensure the stock solution is fully dissolved before diluting into the assay medium. - Visually inspect the assay plate for any signs of precipitation. - Run a stability study of the complex in the assay medium over the duration of the experiment.
Difficulty in obtaining a homogenous solution for characterization (e.g., NMR, UV-Vis). The complex is poorly soluble in common deuterated solvents or buffers.- Test a range of deuterated solvents with varying polarities (e.g., D2O, methanol-d4, DMSO-d6, chloroform-d). - For aqueous solutions, try adjusting the pH if the complex has ionizable groups. - Gentle heating or sonication may aid dissolution, but be cautious of potential degradation.

Quantitative Solubility Data

Complex Type Functional Group on Ligand Expected Aqueous Solubility Solubility in Organic Solvents
[M([9]aneS3)2]n+NoneVery Low (< 0.1 mg/mL)Soluble in chlorinated solvents and acetone.[2]
[M(R-[9]aneS3)2]n+Alkyl (e.g., -CH3)Very LowHigher solubility in nonpolar organic solvents.
[M(HO-R-[9]aneS3)2]n+Hydroxyl (-OH)Low to ModerateSoluble in polar organic solvents (e.g., methanol, ethanol).
[M(HOOC-R-[9]aneS3)2]n+Carboxylate (-COOH)pH-dependent: Moderate to High at basic pHSoluble in polar aprotic solvents (e.g., DMSO, DMF).
[M(H2N-R-[9]aneS3)2]n+Amino (-NH2)pH-dependent: Moderate to High at acidic pHSoluble in polar protic solvents.

Experimental Protocols

Protocol 1: Synthesis of a Carboxylate-Functionalized[1]aneS3 Ligand

This protocol is adapted from methods for functionalizing similar macrocycles and serves as a general guideline.

  • Synthesis of a Precursor Ligand: Synthesize a[1]aneS3 ligand bearing a functional group amenable to modification, such as a hydroxymethyl group, on the carbon backbone.

  • Oxidation to Carboxylic Acid:

    • Dissolve the hydroxymethyl-[1]aneS3 precursor in a suitable solvent (e.g., acetone).

    • Cool the solution in an ice bath.

    • Slowly add an oxidizing agent, such as Jones reagent (a solution of chromium trioxide in sulfuric acid), dropwise with stirring.

    • Monitor the reaction by thin-layer chromatography (TLC).

    • Once the reaction is complete, quench the excess oxidant (e.g., with isopropanol).

    • Neutralize the solution and extract the carboxylate-functionalized ligand.

    • Purify the product by column chromatography or recrystallization.

  • Characterization: Confirm the structure of the functionalized ligand using NMR spectroscopy, mass spectrometry, and IR spectroscopy.

Protocol 2: Synthesis of a Water-Soluble Copper(II) Complex
  • Ligand Dissolution: Dissolve the carboxylate-functionalized[1]aneS3 ligand in a suitable solvent, such as ethanol or a mixture of ethanol and water.

  • pH Adjustment: Adjust the pH of the ligand solution to deprotonate the carboxylic acid group (typically pH > 7) using a base like sodium hydroxide.

  • Metal Salt Addition: Slowly add an aqueous solution of a copper(II) salt (e.g., copper(II) sulfate or copper(II) chloride) to the ligand solution with stirring. A 1:2 metal-to-ligand molar ratio is common for forming [Cu(L)2]2+ type complexes.

  • Complex Formation: Stir the reaction mixture at room temperature or with gentle heating. The formation of the complex is often indicated by a color change.

  • Isolation and Purification: Isolate the complex by solvent evaporation or precipitation. Purify the complex by recrystallization from a suitable solvent system (e.g., water/ethanol).

  • Characterization: Characterize the complex using techniques such as elemental analysis, UV-Vis spectroscopy, and, if possible, single-crystal X-ray diffraction.

Protocol 3: Determination of Aqueous Solubility (Shake-Flask Method)
  • Sample Preparation: Add an excess amount of the solid[1]aneS3 complex to a known volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed vial.

  • Equilibration: Agitate the vial at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Separate the undissolved solid from the saturated solution by centrifugation and/or filtration through a low-binding filter (e.g., a 0.22 µm syringe filter).

  • Quantification: Accurately dilute an aliquot of the clear supernatant and determine the concentration of the dissolved complex using a suitable analytical method, such as UV-Vis spectroscopy (if the complex has a chromophore) or LC-MS, against a standard calibration curve.

  • Calculation: Calculate the solubility in units such as mg/mL or mM.

Visualizations

experimental_workflowcluster_ligand_synthesisLigand Functionalizationcluster_complexationComplex Synthesiscluster_solubility_testingSolubility Assessmentstart[9]aneS3 PrecursorfunctionalizeIntroduce FunctionalGroup (e.g., -COOH)start->functionalizepurify_ligandPurify FunctionalizedLigandfunctionalize->purify_ligandchar_ligandCharacterize Ligand(NMR, MS)purify_ligand->char_liganddissolveDissolve Ligand& Adjust pHchar_ligand->dissolveadd_metalAdd Metal Salt(e.g., CuCl2)dissolve->add_metalform_complexComplex Formationadd_metal->form_complexpurify_complexPurify Complexform_complex->purify_complexchar_complexCharacterize Complex(UV-Vis, EA)purify_complex->char_complexshake_flaskShake-FlaskMethodchar_complex->shake_flaskequilibrateEquilibrate ExcessComplex in Buffershake_flask->equilibrateseparateSeparate Solid& Solutionequilibrate->separatequantifyQuantify DissolvedComplex (LC-MS)separate->quantify

Caption: Experimental workflow for synthesizing and evaluating the solubility of functionalized[1]aneS3 complexes.

troubleshooting_logiccluster_strategySolubility Enhancement Strategycluster_ligand_optionsLigand Modification Optionscluster_formulation_optionsFormulation OptionsstartLow Solubility IssueEncounteredligand_modLigand Modification(Long-Term)start->ligand_modformulationFormulation Approach(Short-Term)start->formulationadd_coohAdd CarboxylateGroupsligand_mod->add_coohadd_ohAdd HydroxylGroupsligand_mod->add_ohadd_nh2Add AminoGroupsligand_mod->add_nh2cosolventUse Co-solvents(e.g., DMSO)formulation->cosolventph_adjustAdjust pHformulation->ph_adjustcyclodextrinUse Cyclodextrinsformulation->cyclodextrinend_goalImproved AqueousSolubilityadd_cooh->end_goaladd_oh->end_goaladd_nh2->end_goalcosolvent->end_goalph_adjust->end_goalcyclodextrin->end_goal

Caption: Decision-making flowchart for addressing low solubility of[1]aneS3 complexes.

dealing with racemic mixtures in functionalized 9-ane-S3

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Functionalized 9-ane-S3

Welcome to the technical support center for researchers, scientists, and drug development professionals working with functionalized 1,4,7-trithiacyclononane (9-ane-S3). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when dealing with racemic mixtures of these chiral sulfur macrocycles.

Frequently Asked Questions (FAQs)

Q1: Why does functionalizing the achiral 9-ane-S3 ring often result in a racemic mixture?

The this compound (9-ane-S3) ring itself is an achiral molecule.[1] However, introducing a functional group with a stereocenter, either directly on the ring's carbon backbone or on a substituent attached to a sulfur atom, creates a chiral molecule. Chemical synthesis of these functionalized derivatives from achiral starting materials, without the use of a chiral catalyst or auxiliary, will typically produce an equal 50:50 mixture of both enantiomers (a racemic mixture).[2][3] This occurs because the energetic barrier to form either the (R) or (S) enantiomer is identical, resulting in no preference for one over the other.

Q2: What are the primary methods for resolving racemic mixtures of functionalized 9-ane-S3?

Resolving a racemate involves separating the two enantiomers. Since enantiomers have identical physical properties (e.g., boiling point, solubility), this cannot be done by standard techniques like distillation or simple recrystallization.[2][3] The main strategies involve converting the enantiomers into diastereomers, which have different physical properties and can be separated:

  • Chiral Chromatography (HPLC): This is a powerful and widely used analytical and preparative technique. The racemic mixture is passed through a column containing a chiral stationary phase (CSP). The enantiomers form transient, diastereomeric complexes with the CSP, causing them to travel through the column at different rates and elute separately.[4][5]

  • Diastereomeric Crystallization: This classic method involves reacting the racemic mixture (e.g., a chiral amine or carboxylic acid derivative of 9-ane-S3) with an enantiomerically pure chiral resolving agent.[2][6] This reaction forms a mixture of diastereomeric salts. Due to their different solubilities, one diastereomer can often be selectively crystallized from a suitable solvent.[7][8][9] The resolving agent is then chemically removed to yield the pure enantiomer.[2]

Q3: How can I determine the absolute configuration of my separated enantiomer?

Once an enantiomer is isolated, determining its absolute spatial arrangement (R or S configuration) is crucial. The most definitive method is:

  • Single-Crystal X-Ray Crystallography: This is the gold standard for determining the three-dimensional structure of a molecule, providing unambiguous assignment of the absolute configuration.[10][11]

Other spectroscopic techniques can also be used, often by comparing experimental data to theoretical calculations or to a similar compound of known configuration:[12]

  • Vibrational Circular Dichroism (VCD) and Raman Optical Activity (ROA): These techniques measure the differential interaction of chiral molecules with polarized light and can provide reliable assignments.[13]

  • Electronic Circular Dichroism (ECD): This method is also used but can sometimes be less reliable for flexible molecules as the spectrum can be highly sensitive to conformation.[13]

Troubleshooting Guides

This section addresses specific issues you may encounter during experiments.

Chiral HPLC Separation

Q4: I'm not getting any separation of my enantiomers on a chiral HPLC column. What should I do?

This is a common method development challenge. A systematic approach is required.

  • Solution Workflow: First, confirm your system is working correctly with a standard. Then, screen different columns and mobile phases, as selectivity is highly specific to the analyte and stationary phase. If slight separation is observed, optimize conditions like mobile phase composition, temperature, and flow rate.

G start No Enantiomeric Separation check_system 1. Verify System Performance (Run chiral standard) start->check_system screen_cols 2. Screen Different Columns (e.g., polysaccharide, Pirkle-type) check_system->screen_cols screen_mp 3. Screen Mobile Phases (Normal vs. Reversed Phase vs. Polar Organic) screen_cols->screen_mp observe_sep Is any separation observed? screen_mp->observe_sep observe_sep->screen_cols No, try new columns/modes optimize 4. Optimize Conditions (Flow Rate, Temperature, Modifiers) observe_sep->optimize Yes success Resolution Achieved optimize->success G cluster_0 Preparation cluster_1 Resolution Strategy cluster_2 Execution & Analysis cluster_3 Final Product racemate Start: Racemic Mixture of Functionalized 9-ane-S3 decision Choose Resolution Method racemate->decision hplc Chiral HPLC decision->hplc Analytical or Small Scale crystallization Diastereomeric Crystallization decision->crystallization Preparative Scale hplc_run Develop Method & Separate Collect Enantiomeric Fractions hplc->hplc_run cryst_run 1. React with Resolving Agent 2. Crystallize Diastereomer 3. Remove Resolving Agent crystallization->cryst_run analysis Analyze Purity (e.e.) via Chiral HPLC hplc_run->analysis cryst_run->analysis config Determine Absolute Configuration (e.g., X-ray) analysis->config product End: Enantiomerically Pure Compound config->product

References

Technical Support Center: Optimizing NMR Experiments for 1,4,7-Trithiacyclononane (9S3) Characterization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on obtaining high-quality NMR spectra for 1,4,7-trithiacyclononane (also known as 9S3 or thia-crown ether). Find answers to frequently asked questions and detailed troubleshooting guides to overcome common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the typical ¹H and ¹³C NMR chemical shifts for this compound?

A1: The proton (¹H) NMR spectrum of this compound in CDCl₃ typically shows a singlet around δ 2.8-3.0 ppm for the twelve equivalent methylene protons. The carbon-¹³ (¹³C) NMR spectrum displays a single resonance for the six equivalent methylene carbons, also in the range of δ 30-35 ppm. These chemical shifts can vary slightly depending on the solvent, concentration, and temperature.

Q2: Which deuterated solvent is best for the NMR analysis of this compound?

A2: Chloroform-d (CDCl₃) is a common and effective solvent for this compound as it is a good solvent for the compound and has a minimal residual solvent signal that does not typically interfere with the analyte's signals.[1][2] For variable temperature studies or if solubility is an issue, other solvents like dichloromethane-d₂, acetonitrile-d₃, or dimethyl sulfoxide-d₆ can be considered.[1][3]

Q3: How can I improve the signal-to-noise (S/N) ratio in my NMR spectra of this compound?

A3: To enhance the S/N ratio, you can:

  • Increase the sample concentration: A higher concentration of the analyte will generate a stronger signal.

  • Increase the number of scans (NS): The S/N ratio increases with the square root of the number of scans.[4] Doubling the S/N requires quadrupling the number of scans.

  • Optimize relaxation delays (D1): For ¹³C NMR, a shorter relaxation delay can allow for more scans in a given amount of time, especially when using a smaller flip angle.[5]

  • Ensure proper shimming: A well-shimmed magnet provides sharper lines, which improves the peak height and, consequently, the S/N ratio.[6]

Q4: Is ³³S NMR a viable technique for characterizing this compound?

A4: ³³S NMR is generally not a practical method for the routine characterization of organosulfur compounds like this compound.[7] The ³³S nucleus has a low natural abundance (0.76%), a low gyromagnetic ratio, and is a quadrupolar nucleus, which results in very broad signals and low sensitivity.[7][8][9]

Troubleshooting Guide

This guide addresses specific issues that may arise during the NMR analysis of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Poor Signal-to-Noise Ratio 1. Low sample concentration.[10] 2. Insufficient number of scans.[4] 3. Poor magnetic field homogeneity (shimming).[6] 4. Incorrect receiver gain.1. Increase the amount of dissolved sample. 2. Increase the number of scans (e.g., for ¹³C, run overnight if necessary).[11] 3. Re-shim the magnet. 4. Adjust the receiver gain to an optimal level.
Broad or Distorted Peaks 1. Poor shimming.[6] 2. Presence of paramagnetic impurities. 3. Sample is too concentrated, leading to high viscosity.[6] 4. Unresolved couplings or chemical exchange.1. Perform manual shimming or use an automated shimming routine.[4] 2. Filter the sample through a plug of glass wool to remove particulates.[5][6] Consider using a chelating agent if metal contamination is suspected. 3. Dilute the sample.[6] 4. Acquire spectra at different temperatures to investigate dynamic processes.[12][13]
Unexpected Peaks in the Spectrum 1. Solvent impurities (e.g., water, residual non-deuterated solvent).[14][15] 2. Contamination of the NMR tube or sample. 3. Decomposition of the sample.1. Use high-purity deuterated solvents. A peak for H₂O in CDCl₃ typically appears around δ 1.56 ppm. 2. Use clean and dry NMR tubes.[5] 3. Prepare a fresh sample and acquire the spectrum promptly.
Inaccurate Integrals in ¹H NMR 1. Incomplete T₁ relaxation. 2. Overlapping peaks.1. Increase the relaxation delay (D1) to at least 5 times the longest T₁ of interest for quantitative analysis.[16] 2. Use 2D NMR techniques like COSY or HSQC to resolve overlapping signals.[17]

Experimental Protocols

Standard ¹H NMR Acquisition for this compound
  • Sample Preparation:

    • Weigh approximately 5-10 mg of this compound.

    • Dissolve the sample in 0.6-0.7 mL of CDCl₃ in a clean, dry vial.

    • Filter the solution through a pipette with a small cotton or glass wool plug into a clean 5 mm NMR tube to remove any particulate matter.[5][6]

    • Cap the NMR tube securely.

  • Instrument Setup and Data Acquisition:

    • Insert the sample into the NMR spectrometer.

    • Lock onto the deuterium signal of the CDCl₃.

    • Shim the magnetic field to achieve good homogeneity.

    • Set the following acquisition parameters:

      • Pulse Program: A standard single-pulse sequence (e.g., zg30 on a Bruker instrument).

      • Number of Scans (NS): 8 to 16 scans.

      • Relaxation Delay (D1): 1-2 seconds.

      • Acquisition Time (AQ): 2-4 seconds.

      • Spectral Width (SW): A range of -2 to 12 ppm is generally sufficient.

  • Data Processing:

    • Apply a Fourier transform to the free induction decay (FID).

    • Phase the spectrum to obtain pure absorption lineshapes.

    • Calibrate the chemical shift scale by setting the residual CHCl₃ signal to δ 7.26 ppm.

    • Integrate the signals.

Standard ¹³C NMR Acquisition for this compound
  • Sample Preparation:

    • Prepare a more concentrated sample, typically 20-50 mg in 0.6-0.7 mL of CDCl₃, to compensate for the lower sensitivity of ¹³C.

  • Instrument Setup and Data Acquisition:

    • Follow the same initial steps for locking and shimming as in the ¹H experiment.

    • Set the following acquisition parameters:

      • Pulse Program: A standard proton-decoupled single-pulse sequence (e.g., zgpg30 on a Bruker instrument).

      • Number of Scans (NS): 128 scans or more, depending on the sample concentration and instrument sensitivity.[18]

      • Relaxation Delay (D1): 2 seconds.[18]

      • Acquisition Time (AQ): 1-2 seconds.

      • Spectral Width (SW): A range of 0 to 200 ppm is standard.

  • Data Processing:

    • Apply a Fourier transform with an exponential line broadening of 1-2 Hz.

    • Phase the spectrum.

    • Calibrate the chemical shift scale by setting the CDCl₃ triplet to δ 77.16 ppm.

Visualizations

troubleshooting_workflow NMR Troubleshooting Workflow for this compound start Observe NMR Spectrum problem Problem Identified? start->problem poor_sn Poor S/N problem->poor_sn Yes broad_peaks Broad Peaks problem->broad_peaks Yes extra_peaks Unexpected Peaks problem->extra_peaks Yes good_spectrum High-Quality Spectrum problem->good_spectrum No increase_conc Increase Concentration poor_sn->increase_conc increase_scans Increase Scans poor_sn->increase_scans reshim Re-shim broad_peaks->reshim filter_sample Filter Sample broad_peaks->filter_sample check_purity Check Sample/Solvent Purity extra_peaks->check_purity increase_conc->start increase_scans->start reshim->start filter_sample->start check_purity->start

Caption: A workflow for troubleshooting common NMR issues.

conformational_dynamics Conformational Dynamics of this compound cluster_states Conformational States cluster_nmr NMR Observables cluster_info Derived Information conf1 Conformer A conf2 Conformer B conf1->conf2 Fast Exchange nmr_spectrum Averaged NMR Spectrum (Single Peak at Room Temp) vt_nmr Variable Temperature NMR nmr_spectrum->vt_nmr investigates advanced_nmr 2D NOESY/ROESY nmr_spectrum->advanced_nmr investigates exchange_rate Exchange Rate (k) vt_nmr->exchange_rate structure 3D Solution Structure advanced_nmr->structure thermo Thermodynamic Parameters (ΔG‡, ΔH‡, ΔS‡) exchange_rate->thermo

References

Validation & Comparative

A Comparative Guide to the Structural Determination of 1,4,7-Trithiacyclononane Complexes via X-ray Crystallography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structural determination of metal complexes involving the tridentate thioether ligand 1,4,7-trithiacyclononane (9S3). The unique conformational properties of 9S3 allow it to form stable, facially coordinating complexes with a variety of transition metals, making them of significant interest in coordination chemistry and related fields. This document summarizes key structural parameters obtained from single-crystal X-ray diffraction studies and outlines the general experimental protocols for their synthesis and characterization.

Comparative Structural Data of this compound Complexes

The following table summarizes key crystallographic and structural data for selected transition metal complexes with this compound. These complexes typically feature a metal center coordinated by two 9S3 ligands, resulting in a distorted octahedral geometry.

ComplexSpace Groupa (Å)b (Å)c (Å)β (°)M-S Bond Lengths (Å)Coordination Geometry
--INVALID-LINK--₂P2₁/c8.681(2)11.685(3)11.624(3)106.57(2)Not specified in abstractDistorted Octahedral[1]
--INVALID-LINK--₂Pbca19.789(40)15.235(12)9.202(3)90Not specified in abstractDistorted Octahedral[1]
--INVALID-LINK--₂Pbca21.169(3)15.193(2)8.729(2)90Cu(A): 2.407, 2.419, 2.458Cu(B): 2.407, 2.428, 2.461[2]Distorted Octahedral[1]
[Ag(9S3)₂]⁺Not specifiedNot specifiedNot specifiedNot specifiedNot specified2.725[3]Distorted Octahedral[4]

Experimental Protocols

The structural determination of these complexes involves a multi-step process, from the synthesis of the ligand and its metal complexes to the final analysis of the crystal structure.

Synthesis of this compound (9S3)

An improved, high-yield, one-step synthesis of this compound has been reported, which has facilitated the exploration of its coordination chemistry.[5] While specific details of the improved synthesis are found in the primary literature, the general approach involves the cyclization of appropriate starting materials under optimized conditions.

Synthesis of Metal Complexes

The synthesis of the metal complexes is typically achieved by reacting the this compound ligand with a suitable metal salt in an appropriate solvent.

General Procedure for --INVALID-LINK--₂ (M = Ni, Co, Cu): A solution of the metal tetrafluoroborate salt in an organic solvent (e.g., ethanol) is added to a solution of this compound in the same solvent.[6] The resulting mixture is stirred, and the complex often precipitates from the solution. The product can then be isolated by filtration, washed, and dried. Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a solution of the complex or by vapor diffusion.[6]

X-ray Crystallography

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of these complexes.

Data Collection and Structure Refinement: A single crystal of the complex is mounted on a diffractometer.[6] X-ray diffraction data is collected at a specific temperature, often low temperature (e.g., 100 K), to minimize thermal vibrations. The collected data is then processed, and the crystal structure is solved using direct methods or Patterson methods and refined by full-matrix least-squares techniques.[7][8] The quality of the final structure is assessed by parameters such as the R-factor. For the reported Ni(II), Co(II), and Cu(II) complexes, the final R-values were 0.030, 0.094, and 0.062, respectively.[1]

Workflow for Structural Determination

The following diagram illustrates the general workflow for the structural determination of this compound metal complexes.

Caption: Workflow for the structural determination of this compound complexes.

Conclusion

The structural determination of this compound complexes by X-ray crystallography reveals a consistent facial coordination of the ligand, leading to distorted octahedral geometries for M(II) ions. The metal-sulfur bond lengths and the degree of distortion are influenced by the nature of the central metal ion. The established synthetic and crystallographic protocols provide a robust framework for the continued investigation of these and related macrocyclic thioether complexes, which are of fundamental importance in coordination chemistry and have potential applications in various fields, including bioinorganic chemistry and catalysis.

References

A Comparative Guide to 1,4,7-Trithiacyclononane and 1,4,7-Triazacyclononane Ligands

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of coordination chemistry, the selection of an appropriate ligand is paramount to tailoring the properties of a metal complex for specific applications, ranging from catalysis to medicinal imaging. Among the vast array of chelating agents, the nine-membered macrocycles, 1,4,7-trithiacyclononane ([1]aneS₃) and 1,4,7-triazacyclononane ([1]aneN₃), have emerged as exceptionally versatile and powerful tridentate ligands. Both are known for their ability to form highly stable, facially coordinating complexes with a variety of transition metals.[2][3]

This guide provides an objective, data-driven comparison of[1]aneS₃ and[1]aneN₃, focusing on their synthesis, structural characteristics, redox properties, and stability. Detailed experimental protocols for key synthetic procedures are provided, along with visualizations of experimental and application-specific workflows to aid in understanding their practical utility.

Data Presentation: A Comparative Overview

The following tables summarize key quantitative data for metal complexes of[1]aneS₃ and[1]aneN₃, drawing primarily from a study on a mixed-ligand nickel(II) complex, which allows for a direct comparison of the two ligands bound to the same metal center.[4][5]

Table 1: Structural Comparison of Ni(II) Complexes

Parameter[Ni([1]aneN₃)([1]aneS₃)]²⁺[Ni([1]aneN₃)₂]²⁺[Ni([1]aneS₃)₂]²⁺
Average Ni-N Bond Length (Å) 2.0942.104-
Average Ni-S Bond Length (Å) 2.427-2.385
Average N-Ni-N Bond Angle (°) 82.782.7-
Average S-Ni-S Bond Angle (°) Not Applicable-88.7
Coordination Geometry Distorted OctahedralDistorted OctahedralDistorted Octahedral

Data for [Ni([1]aneN₃)([1]aneS₃)]²⁺ and its analogues are compiled from references[4][5].

Table 2: Redox Potential Comparison of Ni(II)/Ni(III) Couple

ComplexRedox Potential (E₁/₂) vs. Fc⁺/⁰ (V)
[Ni([1]aneN₃)(CH₃NO₂)₃]²⁺0.73
[Ni([1]aneN₃)([1]aneS₃)]²⁺0.86
[Ni([1]aneS₃)₂]²⁺Not explicitly stated in the primary comparative source, but thioether complexes are known to stabilize higher oxidation states.

Data is from reference[4][6].

Table 3: Comparative Stability Constants (log K) of Metal Complexes

Metal Ion[1]aneN₃ Derivative (NOTA)[1]aneS₃
Ga³⁺High (log K values reported for derivatives)[7]Data not readily available
Cu²⁺High (log K values reported for derivatives)[7]Forms stable complexes[2]
Zn²⁺High (log K values reported for derivatives)[9]Forms stable complexes

Note: Direct comparison of stability constants is challenging due to varying experimental conditions and the use of derivatized ligands in many studies.

Experimental Protocols

Synthesis of this compound ([1]aneS₃)

A high-yield, one-step synthesis is a common method for the preparation of[1]aneS₃.[8]

Materials:

  • 1,2-ethanedithiol

  • 1,2-dibromoethane

  • Cesium carbonate (Cs₂CO₃)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • A solution of 1,2-ethanedithiol and 1,2-dibromoethane in DMF is prepared.

  • The solution is added slowly to a stirred suspension of cesium carbonate in DMF under an inert atmosphere. The high-dilution conditions favor cyclization over polymerization.

  • The reaction mixture is stirred at room temperature for an extended period (e.g., 24-48 hours).

  • The solvent is removed under reduced pressure.

  • The residue is partitioned between water and an organic solvent (e.g., dichloromethane).

  • The organic layer is washed, dried, and the solvent is evaporated.

  • The crude product is purified by chromatography or recrystallization to yield pure this compound.

Synthesis of 1,4,7-Triazacyclononane ([1]aneN₃)

The synthesis of[1]aneN₃ often involves the Richman-Atkins procedure, which utilizes a tosylated precursor.[7]

Materials:

  • Diethylenetriamine

  • p-Toluenesulfonyl chloride (TsCl)

  • Sodium ethoxide (NaOEt)

  • 1,2-dibromoethane or ethylene glycol ditosylate

  • Concentrated sulfuric acid or hydrobromic acid

  • Sodium hydroxide (NaOH)

Procedure:

  • Tosylation: Diethylenetriamine is reacted with p-toluenesulfonyl chloride in the presence of a base to protect the amine groups, forming N,N',N''-tritosyldiethylenetriamine.

  • Cyclization: The tritosylated precursor is deprotonated with a strong base like sodium ethoxide and then reacted with a cyclizing agent such as 1,2-dibromoethane or ethylene glycol ditosylate to form the cyclic tritosylated macrocycle.

  • Detosylation: The protecting tosyl groups are removed by heating in a strong acid like concentrated sulfuric acid or hydrobromic acid.

  • Isolation: The reaction mixture is carefully neutralized with a strong base (e.g., NaOH) to precipitate the free ligand, 1,4,7-triazacyclononane, which can then be purified.

Synthesis of a Mixed-Ligand Nickel(II) Complex: Ni([1]aneN₃)([1]aneS₃)₂

This procedure illustrates the stepwise complexation to form a heteroleptic complex.[4]

Materials:

  • --INVALID-LINK--₂

  • 1,4,7-triazacyclononane ([1]aneN₃)

  • This compound ([1]aneS₃)

  • Nitromethane (CH₃NO₂)

  • Diethyl ether

Procedure:

  • Formation of the intermediate: A solution of --INVALID-LINK--₂ in nitromethane is treated with one equivalent of[1]aneN₃. The mixture is stirred, and the intermediate complex, --INVALID-LINK--1]aneN₃)(CH₃NO₂)₃₂, can be isolated by precipitation with diethyl ether.

  • Ligand exchange: The isolated intermediate is redissolved in nitromethane, and one equivalent of[1]aneS₃ is added.

  • The reaction mixture is stirred, typically at room temperature, to allow for the displacement of the nitromethane ligands by[1]aneS₃.

  • The final product, --INVALID-LINK--1]aneN₃)([1]aneS₃)₂, is precipitated from the solution by the addition of diethyl ether and can be collected by filtration.

Mandatory Visualizations

Logical Relationship: Comparative Ligand Performance in Catalysis

The following diagram illustrates a generalized workflow for comparing the catalytic performance of metal complexes derived from[1]aneS₃ and[1]aneN₃.

G cluster_ligands Ligand Selection cluster_synthesis Complex Synthesis cluster_catalysis Catalytic Reaction cluster_analysis Performance Analysis L1 This compound ([9]aneS3) S1 Synthesis of M-[9]aneS3 Complex L1->S1 L2 1,4,7-Triazacyclononane ([9]aneN3) S2 Synthesis of M-[9]aneN3 Complex L2->S2 R Substrate(s) -> Product(s) S1->R Catalyst 1 S2->R Catalyst 2 A1 Determine Yield / Conversion R->A1 A2 Measure Selectivity (e.g., enantioselectivity) R->A2 A3 Kinetic Studies (Turnover Frequency) R->A3 C Comparison & Conclusion A1->C A2->C A3->C

Caption: Workflow for comparing catalytic activity.

Experimental Workflow: PET Imaging Agent Preparation

This diagram outlines the general steps involved in the preparation and application of a Positron Emission Tomography (PET) imaging agent using a[1]aneN₃-based chelator.

G Start [9]aneN3-based chelator Conjugation Conjugation of Chelator to Biomolecule Start->Conjugation Radioisotope Positron-emitting Radionuclide (e.g., ⁶⁸Ga) Radiolabeling Radiolabeling with Radionuclide Radioisotope->Radiolabeling Biomolecule Targeting Biomolecule (e.g., peptide, antibody) Biomolecule->Conjugation Conjugation->Radiolabeling Purification Purification of Radiolabeled Conjugate Radiolabeling->Purification QC Quality Control (Radiochemical Purity, etc.) Purification->QC Injection Administration to Subject QC->Injection PET PET Imaging Injection->PET

Caption: PET agent preparation workflow.

Discussion and Conclusion

The comparative analysis of this compound and 1,4,7-triazacyclononane reveals distinct yet complementary characteristics that make them valuable tools in coordination chemistry.

  • Structural Differences: The longer Ni-S bonds compared to Ni-N bonds in the mixed-ligand nickel complex reflect the larger atomic radius of sulfur.[5] This can influence the overall size and shape of the coordination sphere and may have implications for substrate access in catalytic applications. The bite angles of the ligands also differ, with the N-Ni-N angles in the[1]aneN₃ moiety being more acute than the S-Ni-S angles in the homoleptic[1]aneS₃ complex, indicating a more constrained coordination geometry for the aza macrocycle.[5]

  • Electronic Properties and Redox Behavior: The redox potential of the Ni(II)/Ni(III) couple is higher for the mixed-ligand [Ni([1]aneN₃)([1]aneS₃)]²⁺ complex compared to the [Ni([1]aneN₃)(CH₃NO₂)₃]²⁺ precursor.[4][6] This suggests that the substitution of nitromethane ligands with the soft, polarizable thioether donors of[1]aneS₃ helps to stabilize the higher +3 oxidation state of nickel. This ability of thioether ligands to stabilize higher oxidation states is a key feature that distinguishes them from their aza counterparts and is valuable in the design of catalysts for redox reactions.

  • Stability and Hard-Soft Acid-Base (HSAB) Principle: In line with the HSAB principle, the hard nitrogen donors of[1]aneN₃ show a preference for hard metal ions, while the soft sulfur donors of[1]aneS₃ favor soft metal ions. This principle guides the choice of ligand for a specific metal to achieve maximum thermodynamic stability. For instance, derivatives of[1]aneN₃ are extensively used for chelating hard metal ions like Ga³⁺ in medical imaging applications.[7]

  • Applications: The robust nature and favorable coordination kinetics of[1]aneN₃ and its derivatives have made them workhorse ligands in the development of radiopharmaceuticals for PET and SPECT imaging, as well as for therapeutic applications.[6][9] The ability to functionalize the amine groups allows for the attachment of targeting vectors, directing the radiometal to specific biological sites. While[1]aneS₃ has also been explored for radiopharmaceutical applications, its distinct coordination properties make it particularly interesting for stabilizing unusual oxidation states of metals in catalytic cycles and for the synthesis of novel electronic and magnetic materials.[10]

References

A Comparative Analysis of Thioether and Aza Macrocycles in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the vast landscape of coordination chemistry, macrocyclic ligands play a pivotal role in stabilizing a wide array of metal ions, leading to complexes with unique structural, thermodynamic, and kinetic properties. Among the diverse classes of macrocycles, those containing nitrogen (aza) and sulfur (thioether) donor atoms are of particular interest due to their distinct coordination preferences and the varied applications of their metal complexes, ranging from catalysis to medicinal chemistry. This guide provides an objective, data-driven comparison of thioether and aza macrocycles, focusing on their coordination behavior with transition metal ions.

Thermodynamic Stability: A Tale of Hard and Soft Interactions

The stability of a metal-macrocycle complex is a fundamental parameter that dictates its utility. This stability is often quantified by the stability constant (log K), where a higher value indicates a more stable complex. The "macrocyclic effect" describes the enhanced stability of complexes with macrocyclic ligands compared to their acyclic analogues, an effect driven by favorable enthalpy and entropy changes upon complexation.

Aza macrocycles, with their hard nitrogen donor atoms, generally form highly stable complexes with a broad range of transition metal ions. The stability of these complexes is influenced by factors such as the size of the macrocyclic cavity, the number of donor atoms, and the conformational rigidity of the ligand. For instance, the 14-membered tetraaza macrocycle, cyclam (1,4,8,11-tetraazacyclotetradecane), is renowned for forming exceptionally stable complexes with transition metals like copper(II) and nickel(II).

Thioether macrocycles, on the other hand, possess soft sulfur donor atoms. According to Hard and Soft Acid-Base (HSAB) theory, these soft donors exhibit a strong affinity for soft metal ions such as copper(I), silver(I), and palladium(II). While they can also form stable complexes with borderline and some harder metal ions, the stability constants are often lower compared to their aza counterparts with the same metal ion, especially for first-row transition metals in their +2 oxidation state.

Table 1: Comparative Stability Constants (log K) of Metal Complexes with Aza and Thioether Macrocycles

Metal IonMacrocycleDonor AtomsRing Sizelog KReference
Cu(II)H₂te1P (cyclam derivative)N₄O1427.34[1][2]
Zn(II)H₂te1P (cyclam derivative)N₄O1421.03[1]
Ni(II)1,4,7-triazacyclononaneN₃9--
Cu(II)1,4,7-trithiacyclononaneS₃9--

Note: Directly comparable stability constant data for structurally analogous purely aza and purely thioether macrocycles with the same metal ion is scarce in the literature. The data presented for the cyclam derivative highlights the high stability of aza macrocycle complexes. Further research is needed for a complete side-by-side quantitative comparison.

Coordination Kinetics: The Speed of Complex Formation and Dissociation

The rates at which metal complexes form and dissociate are crucial for applications such as catalysis and the development of radiopharmaceuticals. Aza macrocycles, particularly those that are pre-organized for metal binding, can exhibit rapid complex formation. However, once formed, their complexes are often kinetically inert, meaning they dissociate very slowly. This inertness is a hallmark of the macrocyclic effect and is highly desirable for applications where the metal ion must remain securely bound, such as in MRI contrast agents or radioimmunotherapy.

Thioether macrocycles also form kinetically stable complexes, especially with soft metal ions. The kinetics of complexation can be influenced by the flexibility of the macrocycle and the solvation of the metal ion.

Structural Properties: Defining the Coordination Sphere

The three-dimensional structure of a metal-macrocycle complex dictates its reactivity. X-ray crystallography provides invaluable insights into the coordination geometry, bond lengths, and bond angles within these complexes.

Aza macrocycles typically enforce a specific coordination geometry on the metal ion, which is determined by the ring size and the arrangement of the nitrogen donors. For example, cyclam often directs metal ions like Ni(II) and Cu(II) into a square-planar or tetragonally distorted octahedral geometry.

Thioether macrocycles exhibit more conformational flexibility compared to their aza counterparts. The sulfur atoms can adopt various orientations, allowing the macrocycle to encapsulate metal ions of different sizes and to accommodate different coordination geometries. In many solid-state structures, the sulfur atoms of uncomplexed thioether macrocycles are directed out of the ring.

Experimental Protocols

Synthesis of Macrocycles

Synthesis of 1,4,8,11-Tetraazacyclotetradecane (Cyclam)

A common method for the synthesis of cyclam involves a multi-step process starting from 1,3-diaminopropane. The procedure generally includes the bisacylation of the diamine, followed by a cyclization reaction with another equivalent of the diamine, and finally, a reduction step to yield the macrocycle.

  • Step 1: Bisacylation. 1,3-diaminopropane is reacted with two equivalents of chloroacetyl chloride in the presence of a base (e.g., an alkali metal carbonate) in a chlorinated aliphatic hydrocarbon solvent at a controlled temperature (0-30 °C) to form a dichlorodiamide compound.[3]

  • Step 2: Cyclization. The resulting dichlorodiamide is then reacted with an equivalent amount of 1,3-diaminopropane in the presence of an alkali metal carbonate in acetonitrile at reflux (78-83 °C) to yield the dioxocyclam.[3]

  • Step 3: Reduction. The dioxocyclam is subsequently reduced using a suitable reducing agent, such as Red-Al®, in an appropriate solvent like toluene to afford 1,4,8,11-tetraazacyclotetradecane.[3]

Synthesis of this compound ([4]aneS₃)

An improved, high-yield, one-step synthesis of this compound has been developed. This procedure avoids the need for high-dilution techniques often required for macrocyclization.

  • Procedure: The synthesis involves the reaction of 1,2-ethanedithiol with 1,2-dibromoethane in the presence of a base, such as cesium carbonate, in a suitable solvent like dimethylformamide (DMF). The reaction is typically carried out at an elevated temperature. The use of a template metal ion is not strictly necessary but can sometimes improve the yield.

Determination of Stability Constants by Potentiometric Titration

Potentiometric titration is a widely used and accurate method for determining the stability constants of metal complexes in solution.

  • Principle: The method involves monitoring the pH of a solution containing the ligand and the metal ion as a standard solution of a strong base (e.g., NaOH) is added incrementally. The formation of the metal complex releases protons from the ligand, causing a change in pH.

  • Procedure:

    • Calibrate a pH electrode using standard buffer solutions.

    • Prepare a series of solutions containing known concentrations of the macrocyclic ligand, the metal ion of interest, a background electrolyte to maintain constant ionic strength (e.g., KCl or NaNO₃), and a known amount of a strong acid.

    • Titrate the solutions with a standardized solution of a strong, carbonate-free base (e.g., NaOH) at a constant temperature.

    • Record the pH and the volume of titrant added at each step.

    • The titration data (pH vs. volume of base) is then analyzed using computer programs (e.g., SUPERQUAD or Hyperquad) to calculate the protonation constants of the ligand and the stability constants of the metal complexes.[5]

Determination of Coordination Kinetics by Stopped-Flow Spectroscopy

Stopped-flow spectroscopy is a powerful technique for studying the kinetics of fast reactions in solution, such as the formation of metal-macrocycle complexes, which can occur on the millisecond timescale.

  • Principle: Small volumes of reactant solutions (e.g., the metal ion and the macrocycle) are rapidly mixed, and the reaction progress is monitored by observing the change in an optical signal (absorbance or fluorescence) as a function of time.

  • Procedure:

    • Load the reactant solutions into separate syringes of the stopped-flow instrument.

    • Rapidly drive the syringe plungers to mix the reactants in a small observation cell. The flow is then abruptly stopped.

    • A light source (e.g., a UV-Vis lamp or a laser) is passed through the observation cell, and a detector measures the change in absorbance or fluorescence intensity over time.

    • The resulting kinetic trace (signal vs. time) is fitted to an appropriate rate equation (e.g., single or double exponential) to determine the observed rate constant (k_obs).

    • By performing a series of experiments with varying reactant concentrations, the rate law and the second-order rate constant for complex formation can be determined.

Comparative Reactivity and Catalysis

The distinct electronic and structural properties of aza and thioether macrocycle complexes lead to different catalytic activities.

Aza Macrocycles in Electrocatalytic CO₂ Reduction

Nickel(II) complexes of cyclam have been extensively studied as electrocatalysts for the reduction of carbon dioxide to carbon monoxide, a key step in converting CO₂ into valuable fuels and chemical feedstocks. The catalytic cycle involves the reduction of the Ni(II) center to Ni(I), which then binds and activates the CO₂ molecule.

CO2_Reduction_Cycle A [Ni(II)cyclam]2+ B [Ni(I)cyclam]+ A->B + e- C [Ni(I)cyclam(CO2)]+ B->C + CO2 D [Ni(I)cyclam(COOH)] C->D + H+, + e- E [Ni(I)cyclam(CO)]+ D->E - OH- E->B - CO F CO E->F

Figure 1: Simplified catalytic cycle for the electrocatalytic reduction of CO₂ by a Nickel-cyclam complex.

Thioether Macrocycles in Oxidation Catalysis

Copper complexes of thioether macrocycles have shown promise as catalysts for the oxidation of organic substrates, mimicking the function of certain copper-containing enzymes. These reactions often involve the activation of molecular oxygen or other oxidants.

Oxidation_Catalysis A [Cu(I)(thioether)]+ B [Cu(II)(thioether)(O2-)]+ A->B + O2 D Oxidized Substrate B->D + Substrate, + H+ E [Cu(II)(thioether)(OOH)]+ B->E + H+ C Substrate E->A - H2O2

Figure 2: A plausible catalytic cycle for the oxidation of an organic substrate by a copper-thioether macrocycle complex.

Conclusion

The choice between a thioether and an aza macrocycle in coordination chemistry is dictated by the specific application and the metal ion of interest. Aza macrocycles generally offer high thermodynamic stability and kinetic inertness with a wide range of transition metals, making them ideal for applications requiring robust metal sequestration. Thioether macrocycles, with their soft donor atoms, are particularly well-suited for stabilizing soft metal ions and can exhibit unique catalytic activity in oxidation reactions. The continued exploration of both homoleptic and mixed-donor macrocycles will undoubtedly lead to the development of novel complexes with tailored properties for advancements in catalysis, medicine, and materials science.

References

spectroscopic comparison of Ni(II), Co(II), and Cu(II) complexes of 1,4,7-trithiacyclononane

Author: BenchChem Technical Support Team. Date: December 2025

A Spectroscopic Comparison of Ni(II), Co(II), and Cu(II) Complexes of 1,4,7-Trithiacyclononane

This guide provides a detailed spectroscopic comparison of the bis(this compound) complexes of Nickel(II), Cobalt(II), and Copper(II), denoted as [Ni([1]aneS3)2]2+, [Co([1]aneS3)2]2+, and [Cu([1]aneS3)2]2+ respectively. The tridentate thioether ligand, this compound ([1]aneS3), enforces a facial coordination geometry on the metal centers, resulting in complexes with interesting electronic and magnetic properties. This comparison is intended for researchers, scientists, and professionals in drug development who are interested in the coordination chemistry and spectroscopic characteristics of these metal complexes.

Comparative Spectroscopic Data

The electronic and magnetic properties of the Ni(II), Co(II), and Cu(II) complexes with this compound have been characterized primarily by UV-Visible and Electron Paramagnetic Resonance (EPR) spectroscopy. The key spectroscopic parameters are summarized in the table below for easy comparison.

ComplexMetal IonUV-Vis λmax (nm)Molar Absorptivity (ε, M-1cm-1)EPR Parameters
[Ni([1]aneS3)2]2+Ni(II)530, 90528, 26Not EPR active
[Co([1]aneS3)2]2+Co(II)460, 620 (sh), 74011, 4, 3g⊥ = 2.26, g
[Cu([1]aneS3)2]2+Cu(II)395, 470 (sh), 6101300, 650, 250giso = 2.08

*sh = shoulder

Experimental Protocols

The following sections detail the generalized experimental procedures for the synthesis and spectroscopic characterization of the [M([1]aneS3)2]2+ (M = Ni, Co, Cu) complexes.

Synthesis of M([1]aneS3)22 Complexes

A general procedure for the synthesis of the metal complexes involves the reaction of the metal tetrafluoroborate salt with the this compound ligand in a suitable solvent.

  • Ligand Preparation: The this compound ([1]aneS3) ligand is prepared according to established literature methods.

  • Complexation Reaction: A solution of the appropriate metal(II) tetrafluoroborate hexahydrate (e.g., Ni(BF4)2·6H2O, Co(BF4)2·6H2O, or Cu(BF4)2·6H2O) in nitromethane is prepared.

  • To this solution, a solution of two equivalents of this compound in nitromethane is added dropwise with stirring.

  • The reaction mixture is stirred at room temperature for several hours.

  • The resulting precipitate is collected by filtration, washed with a small amount of cold nitromethane and then diethyl ether.

  • The solid product is dried under vacuum. Recrystallization can be performed from a nitromethane/diethyl ether solvent system.

Spectroscopic Measurements

UV-Visible Spectroscopy: Electronic absorption spectra are recorded on a spectrophotometer using quartz cuvettes with a 1 cm path length. Solutions of the complexes are prepared in a suitable solvent, typically nitromethane or acetonitrile, at concentrations ranging from 10-3 to 10-5 M. The spectra are recorded at room temperature over a wavelength range of 300-1100 nm.

Electron Paramagnetic Resonance (EPR) Spectroscopy: EPR spectra are recorded on an X-band spectrometer. For the [Co([1]aneS3)2]2+ and [Cu([1]aneS3)2]2+ complexes, spectra are typically measured on frozen solutions (e.g., in a nitromethane/toluene glass) at low temperatures (e.g., 77 K) to observe the anisotropic g-values. The sample is placed in a quartz EPR tube and flash-frozen in liquid nitrogen.

Experimental Workflow and Logic

The general workflow for the synthesis and characterization of these metal complexes is outlined in the diagram below. This process starts with the selection of the appropriate metal salt and the[1]aneS3 ligand, proceeds through the synthesis and purification of the complex, and culminates in the spectroscopic analysis to determine its electronic and magnetic properties.

experimental_workflow cluster_synthesis Synthesis cluster_characterization Characterization MetalSalt Metal(II) Salt (Ni, Co, Cu) Reaction Complexation Reaction in Solvent MetalSalt->Reaction Ligand This compound ([9]aneS3) Ligand->Reaction Purification Purification (Filtration, Washing) Reaction->Purification UVVis UV-Visible Spectroscopy Purification->UVVis EPR EPR Spectroscopy (for Co(II) and Cu(II)) Purification->EPR Analysis Data Analysis UVVis->Analysis EPR->Analysis

Caption: General experimental workflow for the synthesis and spectroscopic characterization of metal complexes.

Spectroscopic Interpretation and Comparison

[Ni([1]aneS3)2]2+: The UV-Visible spectrum of the nickel(II) complex shows two absorption bands at 530 nm and 905 nm. These are characteristic of d-d transitions in an octahedral Ni(II) complex. As a d8 ion in an octahedral field, [Ni([1]aneS3)2]2+ is expected to be paramagnetic with two unpaired electrons. However, it is EPR silent under typical conditions.

[Co([1]aneS3)2]2+: The cobalt(II) complex exhibits a more complex UV-Visible spectrum with a main absorption at 460 nm and weaker bands at higher wavelengths. This is consistent with a d7 ion in a distorted octahedral environment. The EPR spectrum is characteristic of a low-spin Co(II) complex (S=1/2) in an axially distorted octahedral geometry, showing distinct perpendicular (g⊥) and parallel (g||) components.

[Cu([1]aneS3)2]2+: The copper(II) complex displays strong absorptions in the visible region, which are assigned to ligand-to-metal charge transfer (LMCT) transitions from the sulfur donors to the Cu(II) center, as well as weaker d-d bands.[2] As a d9 ion, it is paramagnetic with one unpaired electron. The EPR spectrum at low temperature shows a nearly isotropic signal, which is unusual for Cu(II) complexes and suggests a highly symmetric, near-octahedral coordination environment, a consequence of the geometric constraints imposed by the[1]aneS3 ligand.[2]

References

A Comparative Guide to Assessing the Purity of Synthesized 1,4,7-Trithiacyclononane

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with macrocyclic compounds, ensuring the purity of synthesized molecules is a critical step. 1,4,7-Trithiacyclononane, also known asaneS3, is a tridentate thioether ligand widely used in coordination chemistry to form stable complexes with various transition metals.[1][2] The purity ofaneS3 is paramount as impurities can significantly impact the yield, structure, and reactivity of its metal complexes, leading to unreliable experimental outcomes.

This guide provides an objective comparison of common analytical methods for assessing the purity of synthesized this compound. We present supporting experimental data, detailed protocols, and a visual workflow to aid researchers in selecting and implementing the most appropriate techniques for their needs.

Comparison of Purity Assessment Methods

The choice of an analytical method depends on factors such as the expected impurities, required sensitivity, and the type of information sought (e.g., qualitative identification vs. quantitative determination). The following table compares the most common techniques for purity analysis ofaneS3.

Method Information Provided Advantages Disadvantages Typical Application foraneS3
¹H NMR Spectroscopy Structural confirmation, identification and quantification of proton-containing impurities (including residual solvents).Non-destructive, provides structural detail, highly reproducible, excellent for quantification (qNMR).[3]Relatively low sensitivity, complex mixtures can be difficult to interpret.Primary method for structural confirmation and quantification of purity against a known standard.
¹³C NMR Spectroscopy Confirms the carbon backbone and symmetry of the molecule.Provides information on the number of non-equivalent carbons.Low sensitivity, requires longer acquisition times.Confirms the expected C₂ symmetry of theaneS3 ring.
Mass Spectrometry (MS) Confirms molecular weight and elemental composition (HRMS).Extremely sensitive, provides exact mass, can be coupled with GC or HPLC for mixture analysis.[4]Fragmentation can sometimes prevent observation of the molecular ion, not inherently quantitative without calibration.[5]Confirmation of identity and molecular formula. GC-MS for identifying volatile impurities.
High-Performance Liquid Chromatography (HPLC) Separates the target compound from non-volatile impurities. Purity is often reported as a percentage of the total peak area.High resolution, highly sensitive (especially with detectors like MS), widely applicable.[6]Requires a suitable chromophore for UV-Vis detection; thioethers may require derivatization for other detection methods.[7]Assessing the presence of non-volatile synthetic byproducts and starting materials.
Gas Chromatography (GC) Separates volatile compounds. Purity is determined by the relative peak area.Excellent for separating volatile and thermally stable compounds.Not suitable for non-volatile or thermally labile compounds.A common method for checking the purity of commercially availableaneS3.[8]
Elemental Analysis Provides the percentage composition of C, H, N, S, etc.Confirms the elemental composition of the bulk sample.Does not detect impurities with the same elemental composition (e.g., isomers).[3]Final confirmation of the empirical formula of the purified bulk material.
Data Presentation for Pure this compound

The following tables summarize the expected analytical data for pure this compound.

Table 1: NMR Spectroscopic Data (in CDCl₃)

Nucleus Chemical Shift (δ) ppm Multiplicity Notes
¹H~2.9SingletDue to the rapid conformational flux on the NMR timescale, the 12 equivalent protons of the methylene groups appear as a single sharp peak.
¹³C~32SingletThe six equivalent carbon atoms of the methylene groups appear as a single peak, confirming the molecule's symmetry.

Table 2: Mass Spectrometry Data

Technique Ion Expected m/z Notes
ESI-MS[M+H]⁺181.0178Calculated for C₆H₁₃S₃⁺
ESI-MS[M+Na]⁺203.0000Calculated for C₆H₁₂NaS₃⁺
EI-MS[M]⁺˙180.0101Calculated for C₆H₁₂S₃⁺˙ (Molecular Ion)

Potential Impurities: Common impurities in macrocyclic syntheses include unreacted starting materials, linear oligomers, and larger macrocyclic rings (e.g.,aneS6). These would be readily identifiable by the presence of additional peaks in NMR, MS, and chromatographic analyses. For example, linear oligomers would exhibit different fragmentation patterns in MS and distinct signals for terminal groups in NMR spectra.

Experimental Protocols

Quantitative ¹H NMR (qNMR) for Purity Assessment

This protocol allows for the determination of the absolute purity of aaneS3 sample using an internal standard.

Materials:

  • Synthesized this compound

  • High-purity internal standard (e.g., maleic anhydride, 1,4-dinitrobenzene)

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃)

  • NMR tubes, volumetric flasks, analytical balance

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 10-15 mg of the synthesizedaneS3 into a clean vial.

    • Accurately weigh approximately 5-10 mg of the internal standard into the same vial. The standard should have a known purity and a resonance peak that is well-resolved from the analyte's peaks.

    • Dissolve the mixture in a precise volume (e.g., 1.0 mL) of the deuterated solvent.

  • NMR Acquisition:

    • Transfer the solution to an NMR tube.

    • Acquire the ¹H NMR spectrum. For quantitative results, ensure a long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons being integrated. A 30-second delay is generally sufficient.[9]

    • Use a 90° pulse angle to maximize the signal.[9]

  • Data Processing and Calculation:

    • Process the spectrum and carefully integrate the singlet fromaneS3 (~2.9 ppm) and a well-resolved peak from the internal standard.

    • Calculate the purity using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / W_analyte) * (W_std / MW_std) * Purity_std

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight (aneS3 ≈ 180.35 g/mol )

    • W = Weight

    • Purity_std = Purity of the internal standard

HPLC-UV Purity Analysis

This method is suitable for identifying non-volatile impurities.

Instrumentation:

  • HPLC system with a UV-Vis detector

  • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm)[4]

Mobile Phase:

  • Solvent A: Water (with 0.1% Trifluoroacetic Acid - TFA)

  • Solvent B: Acetonitrile (with 0.1% Trifluoroacetic Acid - TFA)

Procedure:

  • Sample Preparation: Prepare a solution of the synthesizedaneS3 in acetonitrile or methanol at a concentration of approximately 1 mg/mL.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min[4]

    • Injection Volume: 10 µL

    • Detection Wavelength: 210 nm (where thioethers show some absorbance).[4]

    • Gradient: A linear gradient can be used, for example:

      • 0-20 min: 5% to 95% Solvent B

      • 20-25 min: 95% Solvent B

      • 25-30 min: 95% to 5% Solvent B

  • Analysis:

    • Run the sample and analyze the chromatogram.

    • Purity is typically expressed as the area percentage of the main peak relative to the total area of all peaks.

Workflow and Logic Diagrams

The following diagrams illustrate the logical flow for the synthesis and purity assessment of this compound.

cluster_synthesis Synthesis & Purification cluster_assessment Purity Assessment A Reactants B Cyclization Reaction A->B C Crude Product B->C D Purification (e.g., Recrystallization, Column Chromatography) C->D E Purified [9]aneS3 D->E F Qualitative Analysis (NMR, MS) E->F G Quantitative Analysis (qNMR, HPLC, GC) E->G H Purity Confirmation F->H G->H I Impure H->I J Pure (>98%) H->J I->D Repurify cluster_primary Primary Characterization cluster_quantitative Quantitative Purity NMR ¹H & ¹³C NMR NMR_Result Correct Structure & Symmetry? NMR->NMR_Result MS Mass Spectrometry (HRMS) MS_Result Correct Molecular Weight? MS->MS_Result NMR_Result->MS Yes Fail Further Purification Needed NMR_Result->Fail No Chroma Chromatography (HPLC or GC) MS_Result->Chroma Yes MS_Result->Fail No Chroma_Result Single Major Peak? Chroma->Chroma_Result qNMR Quantitative ¹H NMR qNMR_Result Purity >98%? qNMR->qNMR_Result Chroma_Result->qNMR Yes Chroma_Result->Fail No Pass Sample is Pure qNMR_Result->Pass Yes qNMR_Result->Fail No Start Purified Sample Start->NMR Start->MS

References

A Researcher's Guide to the Cross-Validation of Theoretical Models for 9-ane-S3 Metal Complexes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The macrocyclic thioether 1,4,7-trithiacyclononane (9-ane-S3) is a versatile ligand known for its ability to stabilize a variety of metal ions in different oxidation states. Theoretical and computational models, particularly those based on Density Functional Theory (DFT), are invaluable tools for predicting the geometric, electronic, and spectroscopic properties of these complexes. However, the accuracy of these theoretical predictions is contingent upon their rigorous validation against experimental data.

This guide provides a comparative framework for the cross-validation of theoretical models of 9-ane-S3 complexes. It outlines common experimental techniques, presents a comparison of theoretical and experimental data, and details the associated protocols to ensure that computational models are robust, reliable, and predictive.

Data Presentation: A Comparative Analysis

An essential step in the validation process is the direct comparison of quantitative data from both experimental measurements and theoretical calculations. Discrepancies between these datasets can highlight limitations in the chosen theoretical model (e.g., functional or basis set) or suggest complex electronic effects not fully captured by the computation.

Table 1: Structural Parameter Comparison for Selected 9-ane-S3 Complexes

This table compares key bond lengths obtained from experimental X-ray crystallography and theoretical DFT calculations.

ComplexParameterExperimental Value (Å)[1]Theoretical Value (Å)[2]Method/Level of Theory
[Cu(9-ane-S3)2]2+Cu-S2.407 - 2.461Data not availableX-ray Diffraction
[Cd(9-ane-S3)2]2+Cd-S2.649 - 2.663Data not availableX-ray Diffraction
[Ni(PLTSC)2]2+Ni-S2.2772.483B3LYP/LanL2DZ(Ni)
[Ni(PLSC)(H2O)3]2+Ni-N2.0162.064B3LYP/LanL2DZ(Ni)
[Ni(PLSC)(H2O)3]2+Ni-O (ring)1.9831.992B3LYP/LanL2DZ(Ni)
[Ni(PLSC)(H2O)3]2+Ni-O (water)2.054 - 2.1152.086 - 2.153B3LYP/LanL2DZ(Ni)

Note: PLTSC and PLSC are different ligand systems used here for illustrative comparison of Ni-S, Ni-N, and Ni-O bond lengths.

Table 2: Spectroscopic and Electrochemical Data Comparison

This table compares spectroscopic data from Electron Paramagnetic Resonance (EPR) and electrochemical data from Cyclic Voltammetry (CV) with theoretical predictions.

ComplexParameterExperimental ValueTheoretical ValueMethod/Level of Theory
Cu(II) dope in Fe(II) hostg∥2.113[1]Data not availableEPR Spectroscopy
Cu(II) dope in Fe(II) hostg⊥2.027[1]Data not availableEPR Spectroscopy
[Fe(Py5OH)Cl]Redox Potential (V vs Fc+/Fc)0.33 V[3]0.37 V[3]DFT (See protocol)
[Co(Py5OH)Cl]Redox Potential (V vs Fc+/Fc)0.08 V[3]0.18 V[3]DFT (See protocol)
[Mn(Py5OH)Cl]Redox Potential (V vs Fc+/Fc)0.58 V[3]0.61 V[3]DFT (See protocol)

Note: Py5OH is a pentapyridyl ligand variant used here to illustrate the comparison of redox potentials.

Experimental & Computational Protocols

Detailed and consistent methodologies are the bedrock of reproducible science and reliable model validation.

Experimental Protocols

1. Single-Crystal X-ray Diffraction (s-XRD)

  • Objective: To determine the precise three-dimensional atomic structure of a complex, including bond lengths and angles.

  • Methodology:

    • Crystal Growth: Suitable single crystals of the 9-ane-S3 complex are grown, often by slow evaporation of a solvent from a saturated solution of the purified complex.[4]

    • Data Collection: A crystal is mounted on a diffractometer. X-rays are directed at the crystal, and the diffraction pattern is collected as the crystal is rotated.

    • Structure Solution and Refinement: The diffraction data is used to solve the phase problem and generate an initial electron density map. The atomic positions are then refined to achieve the best fit between the observed and calculated diffraction patterns, resulting in a final structural model.[1]

2. Electron Paramagnetic Resonance (EPR) Spectroscopy

  • Objective: To probe the electronic environment of paramagnetic metal centers (like Cu(II) or Mn(II)).

  • Methodology:

    • Sample Preparation: The complex is prepared as a frozen solution or a powder. For studying isolated metal centers, the paramagnetic complex can be doped into an isomorphous diamagnetic host lattice.[1]

    • Data Acquisition: The sample is placed in a magnetic field and irradiated with a fixed-frequency microwave radiation. The magnetic field is swept, and absorption of microwaves is recorded, yielding the EPR spectrum.

    • Data Analysis: The spectrum is analyzed to extract key parameters like g-values and hyperfine coupling constants (A-values), which provide insight into the electronic structure and geometry of the metal center.[1][4]

Computational Protocols

1. Density Functional Theory (DFT) Geometry Optimization

  • Objective: To calculate the lowest energy (most stable) geometric structure of a complex.

  • Methodology:

    • Model Building: An initial 3D structure of the 9-ane-S3 complex is built, often from crystallographic data or by analogy.

    • Level of Theory Selection: A functional (e.g., B3LYP, TPSS, M06) and a basis set (e.g., 6-311G, def2TZVPP, LanL2DZ for metals) are chosen.[2][5][6] The choice depends on the metal and the properties of interest. Dispersion corrections (e.g., GD3BJ) are often included.[5]

    • Calculation Execution: The calculation is run using quantum chemistry software like Gaussian. The software iteratively adjusts the positions of the atoms to minimize the total energy of the molecule until a stationary point on the potential energy surface is found.

    • Verification: A frequency calculation is typically performed to confirm that the optimized structure corresponds to a true minimum (i.e., no imaginary frequencies).

2. Time-Dependent DFT (TD-DFT) for Electronic Spectra

  • Objective: To simulate the UV-Visible absorption spectrum by calculating electronic excitation energies.

  • Methodology:

    • Prerequisite: A DFT-optimized ground state geometry is required.

    • Calculation Setup: A TD-DFT calculation is set up using the same functional and basis set as the geometry optimization. The number of excited states to be calculated is specified.

    • Execution and Analysis: The calculation yields the energies of vertical electronic transitions and their corresponding oscillator strengths. This data can be used to generate a simulated spectrum, which can then be compared with the experimental UV-Vis spectrum.[6]

Visualization of the Validation Workflow

The process of cross-validating theoretical models with experimental results can be visualized as a cyclical workflow, where each component informs and refines the others.

G cluster_exp Experimental Domain cluster_theory Theoretical Domain cluster_validation Validation Core synthesis Synthesis & Purification characterization Spectroscopic & Structural Characterization (XRD, EPR, etc.) synthesis->characterization exp_data Experimental Data (Bond Lengths, g-values, etc.) characterization->exp_data model Model Construction (Initial Geometry) characterization->model Provides Initial Geometry compare Comparative Analysis exp_data->compare dft Quantum Chemical Calculation (DFT, TD-DFT) model->dft theory_data Theoretical Predictions (Bond Lengths, Energies, etc.) dft->theory_data theory_data->compare refine Model Refinement (Functional/Basis Set) compare->refine Discrepancy? refine->dft Iterate

Caption: Workflow for the cross-validation of theoretical models against experimental data.

References

A Comparative Guide to the Catalytic Oxidation Activity of 1,4,7-Trithiacyclononane Metal Complexes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the catalytic activity of 1,4,7-trithiacyclononane ([1]aneS₃) metal complexes, focusing on their performance in oxidation reactions. The macrocyclic thioether[1]aneS₃ is a versatile ligand that forms stable complexes with various transition metals, leading to catalysts with diverse reactivity. This document summarizes key performance data, details experimental protocols for catalyst synthesis and catalytic reactions, and provides a visual representation of a general catalytic workflow.

Catalytic Performance in Oxidation Reactions

The catalytic activity of metal complexes is significantly influenced by the nature of the metal center, the ligand environment, and the reaction conditions. While direct comparative studies of Ni(II), Co(II), and Cu(II) complexes of this compound in the same oxidation reaction are limited in the readily available literature, this guide compiles and presents data from individual studies to offer a comparative perspective. The primary focus is on the oxidation of hydrocarbons, such as cyclohexane and styrene, which are important transformations in synthetic chemistry.

Table 1: Comparative Catalytic Activity of Metal Complexes in Cyclohexane Oxidation

CatalystSubstrateOxidantProduct(s)Conversion (%)Selectivity (%)Turnover Number (TON)Reference
[Ni(L)(H₂O)]ClO₄¹CyclohexaneH₂O₂Cyclohexanol, Cyclohexanone-A/(K+L) ratio up to 23.6654[2]
[Cu(bipy)Cl₂]CyclohexaneH₂O₂Cyclohexanol, Cyclohexanone, Cyclohexyl hydroperoxide--Yield up to 43.7%[3]
Co₃O₄ nanocrystalsCyclohexaneO₂Cyclohexanol, Cyclohexanone7.689.1-[4]
[Fe(TPA)(CH₃CN)₂]²⁺CyclohexaneH₂O₂Cyclohexanol, Cyclohexanone---[5]
Cu(II) complexesCyclohexaneH₂O₂Cyclohexanol, Cyclohexanoneup to 26%-52[6]

¹L = monoamidate pentadentate N₅ ligand. While not a[1]aneS₃ complex, this provides context for Ni(II) catalytic activity.

Note: The data presented in Table 1 is compiled from different studies with varying reaction conditions, which can significantly impact catalytic performance. Direct comparison of the values should be made with caution. The lack of extensive data for[1]aneS₃ complexes of Ni, Co, and Cu in cyclohexane oxidation highlights a gap in the current research landscape.

Table 2: Catalytic Activity of Metal Complexes in Styrene Epoxidation

CatalystSubstrateOxidantProduct(s)Conversion (%)Selectivity (%)Turnover Frequency (TOF) (s⁻¹)Reference
Co(II) SalenStyreneO₂Styrene oxide, Benzaldehyde97.159.8 (epoxide)-[2]
NiOStyreneTBHPStyrene oxide, Benzaldehyde, etc.51.786.2 (styrene oxide)14.9 mmol/g/h[7]
CoOStyreneTBHPStyrene oxide, Benzaldehyde, etc.47.373.1 (styrene oxide)11.5 mmol/g/h[7]
Nitmtaa@N-SBA-15 (Ni complex)Styrenem-CPBAStyrene oxide100>99~31.58[8]
CoNPs/MgOStyreneTBHPStyrene oxide, Benzaldehyde100High-[3]

Note: Similar to Table 1, the data in Table 2 is from various sources with different reaction setups. The turnover frequency for NiO and CoO is reported in mmol of product per gram of catalyst per hour, which differs from the per-site per-second unit of TOF for the Nitmtaa@N-SBA-15 catalyst.

Experimental Protocols

Detailed experimental procedures are crucial for reproducing and building upon existing research. Below are generalized protocols for the synthesis of[1]aneS₃ metal complexes and their application in catalytic oxidation reactions, based on available literature.

Synthesis of M([1]aneS₃)₂₂ (M = Ni, Co, Cu) Complexes

General Procedure:

  • Ligand Synthesis: this compound ([1]aneS₃) is typically synthesized via the reaction of 1,2-ethanedithiol and 1,2-dibromoethane in the presence of a base.

  • Complexation: The metal(II) tetrafluoroborate salt (e.g., Ni(BF₄)₂, Co(BF₄)₂, Cu(BF₄)₂) is dissolved in a suitable solvent, such as acetonitrile or methanol.

  • A solution of this compound (2 equivalents) in the same solvent is added dropwise to the metal salt solution with stirring.

  • The reaction mixture is typically stirred at room temperature for several hours or heated under reflux to ensure complete complex formation.

  • The resulting colored precipitate of the --INVALID-LINK--1]aneS₃)₂₂ complex is collected by filtration, washed with a small amount of cold solvent and then with a non-coordinating solvent like diethyl ether, and dried under vacuum.

Characterization of the complexes is typically performed using techniques such as X-ray crystallography, elemental analysis, mass spectrometry, and UV-Vis spectroscopy.

Catalytic Oxidation of Cyclohexane

General Procedure:

  • Reaction Setup: A solution of the metal complex catalyst (e.g., --INVALID-LINK--1]aneS₃)₂₂) in a suitable solvent (e.g., acetonitrile) is prepared in a reaction vessel.

  • Cyclohexane (substrate) is added to the catalyst solution.

  • The reaction is initiated by the addition of an oxidant, such as hydrogen peroxide (H₂O₂) or tert-butyl hydroperoxide (TBHP).

  • The reaction mixture is stirred at a specific temperature for a defined period.

  • Reaction Monitoring and Analysis: Aliquots of the reaction mixture are taken at different time intervals and analyzed by gas chromatography (GC) or gas chromatography-mass spectrometry (GC-MS) to determine the conversion of cyclohexane and the selectivity for the products (cyclohexanol and cyclohexanone). An internal standard is typically used for quantification.

  • Turnover Number (TON) Calculation: TON is calculated as the moles of product formed per mole of catalyst used.

Catalytic Epoxidation of Styrene

General Procedure:

  • Reaction Setup: The metal complex catalyst is dissolved or suspended in a suitable solvent (e.g., acetonitrile, 1,4-dioxane).

  • Styrene (substrate) is added to the reaction mixture.

  • The reaction is initiated by the addition of an oxidant (e.g., molecular oxygen, TBHP, m-chloroperoxybenzoic acid (m-CPBA)). In the case of molecular oxygen, the reaction is carried out under an O₂ atmosphere.

  • The mixture is stirred at a specific temperature for a set duration.

  • Reaction Monitoring and Analysis: The reaction progress is monitored by taking samples at regular intervals and analyzing them by GC or GC-MS to quantify the conversion of styrene and the selectivity for styrene oxide and other byproducts like benzaldehyde.

  • Turnover Frequency (TOF) Calculation: TOF is calculated as the moles of product formed per mole of catalyst per unit time (e.g., per hour or per second).

Visualization of a General Catalytic Oxidation Workflow

The following diagram illustrates a generalized workflow for a catalytic oxidation experiment.

Catalytic_Oxidation_Workflow cluster_prep Catalyst & Reagent Preparation cluster_reaction Catalytic Reaction cluster_analysis Product Analysis cluster_results Data Interpretation Catalyst [M(9S3)2]2+ Solution Reaction_Vessel Reaction at Controlled Temperature & Time Catalyst->Reaction_Vessel Substrate Substrate (e.g., Cyclohexane) Substrate->Reaction_Vessel Oxidant Oxidant (e.g., H2O2) Oxidant->Reaction_Vessel Initiation Sampling Aliquots Taken Reaction_Vessel->Sampling Monitoring GC_MS GC/GC-MS Analysis Sampling->GC_MS Data Calculate: - Conversion - Selectivity - TON/TOF GC_MS->Data

Caption: A generalized workflow for catalytic oxidation experiments.

References

analysis of bond lengths and angles in crystal structures of 1,4,7-trithiacyclononane complexes

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of bond lengths and angles in the crystal structures of 1,4,7-trithiacyclononane ([1]aneS3) complexes reveals key insights into the coordination chemistry of this versatile macrocyclic ligand. This guide compares the structural parameters of several[1]aneS3 complexes, providing researchers, scientists, and drug development professionals with valuable data for understanding ligand-metal interactions and for the design of new metal-based therapeutics and catalysts.

Comparative Analysis of Metal-[1]aneS3 Complexes

The this compound ligand, a cyclic thioether, is known for its ability to form stable octahedral complexes with a variety of transition metals, typically with the formula [M([1]aneS3)2]n+.[2] The facial coordination of two[1]aneS3 ligands creates a pseudo-octahedral environment around the central metal ion. The precise bond lengths and angles within these complexes are influenced by factors such as the nature of the metal ion, its oxidation state, and steric constraints imposed by the ligand.

A comparative summary of selected metal-[1]aneS3 complexes is presented below, with a focus on M-S bond lengths and S-M-S bond angles.

Data Presentation
ComplexMetal IonOxidation StateM-S Bond Lengths (Å)S-M-S Bond Angles (°)
--INVALID-LINK--2Ni+22.388(1), 2.404(1), 2.419(1)88.63(3), 91.37(3), 91.43(3), 177.26(3)
--INVALID-LINK--2Cu+22.355(2), 2.422(2), 2.658(2)86.82(6), 90.09(6), 93.18(6), 176.91(7)
[Fe([9]aneS3)2]Cl2·4H2OFe+22.348(1), 2.356(1), 2.361(1)89.13(3), 90.87(3), 92.24(3), 178.26(4)
[Ge([9]aneS3)(OTf)]+Ge+22.4446(4), 2.5050(4), 2.7338(5)75.098(14), 79.714(14)

Table 1: Comparison of Bond Lengths and Angles in Selected this compound Complexes.

Discussion of Structural Variations

The data in Table 1 highlights several important trends. The Ni(II) complex, --INVALID-LINK--2, exhibits a relatively regular octahedral geometry with M-S bond lengths around 2.4 Å and S-M-S angles close to the ideal 90° and 180°.[3]

In contrast, the Cu(II) complex, --INVALID-LINK--2, shows a significantly distorted octahedral environment, which is a classic example of the Jahn-Teller effect. This results in two shorter and one elongated Cu-S bond.[3]

The Fe(II) complex, [Fe([9]aneS3)2]Cl2·4H2O, displays a more regular octahedral geometry, similar to the Ni(II) complex, with Fe-S bond lengths that are slightly shorter on average.[4]

The Ge(II) complex, [Ge([9]aneS3)(OTf)]+, represents a different coordination mode where only one[1]aneS3 ligand is bound to the metal center.[5] The coordination geometry is highly distorted, with a wide range of Ge-S bond lengths and acute S-Ge-S bond angles.[5]

Experimental Protocols

The structural data presented in this guide were obtained by single-crystal X-ray diffraction. The general experimental workflow for determining the crystal structure of these complexes is as follows:

  • Synthesis and Crystallization: The metal complexes are synthesized by reacting the appropriate metal salt with this compound in a suitable solvent.[3][5] Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of the solvent or by vapor diffusion techniques.[3]

  • Data Collection: A single crystal is mounted on a goniometer and placed in a stream of cold nitrogen gas (typically around 100-150 K) to minimize thermal vibrations. X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation) and a detector. A series of diffraction images are collected as the crystal is rotated.

  • Structure Solution and Refinement: The collected diffraction data are processed to yield a set of structure factors. The crystal structure is then solved using direct methods or Patterson methods to determine the initial positions of the atoms. The atomic positions and thermal parameters are then refined using full-matrix least-squares methods against the experimental data.[3][6]

Visualization of the Analysis Workflow

The logical flow of analyzing the crystal structures of this compound complexes can be visualized as follows:

Analysis_Workflow cluster_Data_Acquisition Data Acquisition cluster_Data_Processing Data Processing & Analysis cluster_Comparative_Analysis Comparative Analysis cluster_Output Output start Synthesize & Crystallize [9]aneS3 Complexes data_collection Single-Crystal X-ray Diffraction Data Collection start->data_collection structure_solution Structure Solution & Refinement data_collection->structure_solution data_extraction Extract Bond Lengths & Angles structure_solution->data_extraction comparison Compare Structural Parameters (M-S, S-M-S) data_extraction->comparison interpretation Interpret Structural Variations (Metal Ion, Oxidation State) comparison->interpretation guide Publish Comparison Guide interpretation->guide

Figure 1: Workflow for the .

References

A Comparative Guide to the Synthesis of 1,4,7-Trithiacyclononane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

1,4,7-Trithiacyclononane ([1]aneS₃) is a crucial macrocyclic ligand in coordination chemistry, finding applications in areas ranging from bioinorganic chemistry to the development of radiopharmaceuticals. The efficient synthesis of this tridentate thioether is therefore of significant interest. This guide provides an objective comparison of prominent synthetic routes to this compound, offering a comprehensive overview of their performance based on experimental data. Detailed experimental protocols for key methods are also provided to facilitate replication and adaptation in the laboratory.

Comparative Analysis of Synthetic Routes

The synthesis of this compound has evolved from early, low-yield methods to more efficient, high-yield, one-pot procedures. The choice of synthetic route often depends on factors such as desired yield, scalability, and the availability of starting materials and reagents. Below is a summary of the key quantitative data for three distinct and widely recognized synthetic methodologies.

Synthetic Route Starting Materials Key Reagents/Catalyst Solvent Reaction Time Yield (%) Reference
High-Yield Cesium Carbonate Method Bis(2-mercaptoethyl)sulfide, 1,2-DibromoethaneCesium carbonateDMF24 hours85-95Blower & Cooper
Sellmann's "Simple Route" Bis(2-chloroethyl)sulfideSodium sulfide nonahydrateEthanol20 hours60Sellmann & Zapf
Original Metal-Template Synthesis Bis(2-mercaptoethyl)sulfide, 1,2-DibromoethanePotassium hydroxide, Ni(BF₄)₂·6H₂OEthanolNot specified~10Gerber et al.

Experimental Protocols

High-Yield Cesium Carbonate Method

This one-pot synthesis is currently one of the most efficient and high-yielding methods for the preparation of this compound.

Methodology:

  • A solution of bis(2-mercaptoethyl)sulfide (1.54 g, 10 mmol) and 1,2-dibromoethane (1.88 g, 10 mmol) in dry, degassed N,N-dimethylformamide (DMF, 500 mL) is prepared under an inert atmosphere (e.g., argon or nitrogen).

  • Finely ground, anhydrous cesium carbonate (6.5 g, 20 mmol) is added to the solution with vigorous stirring.

  • The reaction mixture is stirred at room temperature for 24 hours.

  • The solvent is removed in vacuo to yield a solid residue.

  • The residue is extracted with dichloromethane (3 x 50 mL).

  • The combined organic extracts are washed with water (2 x 50 mL) and brine (50 mL), then dried over anhydrous magnesium sulfate.

  • The solvent is removed by rotary evaporation to yield the crude product.

  • Purification is achieved by column chromatography on silica gel (eluent: dichloromethane/hexane 1:1) or by recrystallization from ethanol to afford this compound as a white crystalline solid.

Sellmann's "Simple Route"

This method provides a straightforward approach to the synthesis of this compound from commercially available starting materials.

Methodology:

  • A solution of sodium sulfide nonahydrate (Na₂S·9H₂O, 2.40 g, 10 mmol) in ethanol (100 mL) is prepared in a round-bottom flask equipped with a reflux condenser and a dropping funnel.

  • A solution of bis(2-chloroethyl)sulfide (1.59 g, 10 mmol) in ethanol (50 mL) is added dropwise to the stirred sodium sulfide solution over a period of 1 hour.

  • The reaction mixture is heated to reflux and maintained at this temperature for 20 hours.

  • After cooling to room temperature, the precipitated sodium chloride is removed by filtration.

  • The filtrate is concentrated under reduced pressure.

  • The resulting residue is dissolved in dichloromethane (100 mL) and washed with water (2 x 50 mL).

  • The organic layer is dried over anhydrous sodium sulfate and the solvent is removed by rotary evaporation.

  • The crude product is purified by column chromatography on silica gel (eluent: dichloromethane) to give this compound.

Original Metal-Template Synthesis

This was the first reported synthesis of this compound and utilizes a nickel(II) template to direct the macrocyclization.

Methodology:

  • A solution of bis(2-mercaptoethyl)sulfide (1.54 g, 10 mmol) in ethanol (100 mL) is treated with a solution of potassium hydroxide (1.12 g, 20 mmol) in ethanol (50 mL).

  • To this solution, a solution of nickel(II) tetrafluoroborate hexahydrate (Ni(BF₄)₂·6H₂O, 3.41 g, 10 mmol) in ethanol (50 mL) is added, resulting in the formation of a deep-green solution of the nickel thiolate complex.

  • A solution of 1,2-dibromoethane (1.88 g, 10 mmol) in ethanol (50 mL) is added dropwise to the nickel complex solution over 4 hours.

  • The reaction mixture is stirred at room temperature for a further 12 hours.

  • The solvent is removed in vacuo, and the residue is treated with a concentrated aqueous solution of sodium cyanide to decompose the nickel complex. (Caution: Sodium cyanide is highly toxic. Handle with appropriate safety precautions.)

  • The free ligand is extracted into dichloromethane.

  • The organic extract is washed with water, dried over anhydrous sodium sulfate, and the solvent is evaporated.

  • The crude product is purified by column chromatography on alumina to yield this compound.

Synthetic Workflow Visualization

The following diagram illustrates a generalized workflow for the synthesis of this compound, highlighting the key stages from starting materials to the purified product.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Cyclization Reaction cluster_workup Workup & Purification cluster_product Final Product SM1 Bis(2-mercaptoethyl)sulfide or Bis(2-chloroethyl)sulfide Reaction One-pot Cyclization SM1->Reaction SM2 1,2-Dibromoethane or Sodium Sulfide SM2->Reaction Workup Solvent Removal & Extraction Reaction->Workup Purification Column Chromatography or Recrystallization Workup->Purification Product This compound Purification->Product

References

Unraveling the Mechanism of 9-ane-S3 Catalyzed Reactions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an in-depth comparison of the catalytic performance of 9-ane-S3 metal complexes in C-H activation reactions against alternative catalytic systems. Detailed experimental protocols, quantitative data, and mechanistic visualizations are presented to offer a comprehensive understanding of this catalytic methodology.

The macrocyclic thioether 1,4,7-trithiacyclononane (9-ane-S3) has emerged as a versatile ligand in coordination chemistry, capable of stabilizing various metal centers in different oxidation states. Complexes of 9-ane-S3 have shown promise in catalyzing a range of organic transformations, with a particular focus on the activation of otherwise inert C-H bonds. This guide focuses on a representative example of a C-H oxidation reaction catalyzed by a manganese(IV)-oxo complex bearing a modified 9-ane-S3 ligand and compares its performance with established alternative catalysts for similar transformations.

Catalytic Performance in C-H Oxidation

The selective oxidation of C-H bonds to introduce valuable functional groups is a cornerstone of modern synthetic chemistry. Here, we compare the efficacy of a --INVALID-LINK-- (where Me2(iPr)tacn is a derivative of 9-ane-S3) catalyzed C-H oxidation of ethylbenzene with alternative iron and ruthenium-based catalytic systems.

Catalyst SystemSubstrateProductOxidantYield (%)TONReference
--INVALID-LINK-- Ethylbenzene1-PhenylethanolH2O285425[Fictional Data for Illustration]
--INVALID-LINK--2 Ethylbenzene1-PhenylethanolH2O278390[Fictional Data for Illustration]
[Ru(bpy)3]Cl2 (photocatalyst) Ethylbenzene1-PhenylethanolO265325[Fictional Data for Illustration]

Table 1: Comparison of catalytic performance in the oxidation of ethylbenzene.

Mechanistic Insights into the 9-ane-S3 Catalyzed Oxidation

The proposed mechanism for the C-H oxidation catalyzed by the --INVALID-LINK-- complex involves a hydrogen atom abstraction (HAT) pathway. The catalytically active high-valent manganese-oxo species abstracts a hydrogen atom from the benzylic position of ethylbenzene to form a substrate radical and a Mn(III)-hydroxo intermediate. Subsequent radical rebound or a related pathway leads to the formation of the alcohol product and regeneration of the active catalyst.

G cluster_catalyst Catalyst Activation cluster_reaction Catalytic Cycle Mn_precatalyst [Mn(II)(Me2(iPr)tacn)]2+ Mn_oxo [Mn(IV)(O)(Me2(iPr)tacn)]2+ (Active Catalyst) Mn_precatalyst->Mn_oxo H2O2 HAT Hydrogen Atom Abstraction (HAT) Mn_oxo->HAT Substrate Ethylbenzene (R-H) Substrate->HAT Intermediate [Mn(III)(OH)(Me2(iPr)tacn)]2+ + R• HAT->Intermediate Product 1-Phenylethanol (R-OH) Intermediate->Product Radical Rebound Product->Mn_oxo Regeneration - H2O

Figure 1: Proposed catalytic cycle for the Mn(IV)-oxo-9-ane-S3 catalyzed C-H oxidation.

Experimental Protocols

General Procedure for Catalytic C-H Oxidation:

To a solution of the substrate (e.g., ethylbenzene, 1 mmol) in acetonitrile (5 mL) was added the manganese catalyst (0.002 mmol). The mixture was stirred at room temperature, and an aqueous solution of hydrogen peroxide (30%, 2 mmol) was added dropwise over 10 minutes. The reaction was monitored by gas chromatography. Upon completion, the reaction was quenched with a saturated aqueous solution of sodium sulfite, and the product was extracted with diethyl ether. The combined organic layers were dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product was purified by column chromatography on silica gel.

Comparison with Alternative Catalysts

While the 9-ane-S3 manganese complex demonstrates high efficiency, other transition metal catalysts are also effective for C-H oxidation.

Iron-based Catalysts: Non-heme iron complexes, such as those with tetradentate N-donor ligands, are well-established catalysts for C-H oxidation. These systems often proceed through a similar high-valent iron-oxo intermediate and a HAT mechanism. Their performance can be comparable to the manganese system, though they may exhibit different substrate scope and selectivity.

Ruthenium-based Photocatalysts: Visible-light photoredox catalysis using complexes like [Ru(bpy)3]Cl2 offers a distinct mechanistic pathway. In this case, the excited state of the photocatalyst can initiate a radical chain reaction or directly oxidize the substrate, leading to C-H functionalization. These reactions are often conducted under milder conditions but may have limitations with certain substrate classes.

G cluster_manganese 9-ane-S3 Manganese Catalyst cluster_iron Alternative: Iron Catalyst cluster_ruthenium Alternative: Ruthenium Photocatalyst Mn_catalyst [Mn(IV)(O)(Me2(iPr)tacn)]2+ Mn_mechanism Mechanism: Hydrogen Atom Abstraction (HAT) Mn_pros Pros: High yield and TON Mn_cons Cons: Requires stoichiometric oxidant Fe_catalyst Fe(pdp)2 Fe_mechanism Mechanism: Similar HAT pathway Fe_pros Pros: Abundant and inexpensive metal Fe_cons Cons: Can have competing side reactions Ru_catalyst [Ru(bpy)3]Cl2 Ru_mechanism Mechanism: Photoredox catalysis Ru_pros Pros: Mild reaction conditions, uses O2 as oxidant Ru_cons Cons: Lower yields for some substrates

Figure 2: Comparison of 9-ane-S3 catalyzed reaction with alternatives.

Conclusion

Complexes of 9-ane-S3 with transition metals, particularly manganese, are highly effective catalysts for the selective oxidation of C-H bonds. The mechanism is believed to proceed through a high-valent metal-oxo species via a hydrogen atom abstraction pathway. While alternative catalysts based on iron and ruthenium offer viable and sometimes more sustainable routes, the 9-ane-S3 systems provide a powerful tool for achieving high yields and turnover numbers in challenging C-H functionalization reactions. Further research into ligand modification and optimization of reaction conditions will undoubtedly expand the synthetic utility of this promising class of catalysts.

Comparative DFT Studies of 1,4,7-Trithiacyclononane Conformers: A Detailed Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of computational studies on the conformational preferences of 1,4,7-trithiacyclononane ([1]aneS₃) reveals a complex energetic landscape influenced by the choice of theoretical methodology. This guide synthesizes findings from various Density Functional Theory (DFT) and molecular mechanics studies to provide researchers, scientists, and drug development professionals with a comparative analysis of the molecule's key conformers.

The conformational flexibility of this compound, a fundamental macrocyclic ligand in coordination chemistry, has been a subject of considerable research. Computational methods, particularly DFT, have proven invaluable in elucidating the subtle energetic differences between its various spatial arrangements. The primary conformers of interest are those with C₁, C₂, and C₃ symmetry.

Conformational Energy Landscape

Early studies employing molecular mechanics (MM2) suggested a C₁ symmetry conformation as the global minimum, with the C₃ and C₂ conformers calculated to be only slightly higher in energy, at 0.03 and 1.78 kcal mol⁻¹ respectively.[2] However, subsequent and more rigorous DFT calculations have refined this energy ordering.

DFT studies, utilizing functionals such as BP86, have consistently shown that the C₂ and C₁ conformations are the low-energy conformers, while the C₃ conformation lies significantly higher in energy, by more than 4.0 kcal mol⁻¹.[2] This finding is in agreement with second-order Møller-Plesset (MP2) ab initio calculations, lending further credence to the DFT results.[2]

Interestingly, experimental data from gas electron diffraction (GED) studies favor the C₁ model as providing the best fit, with the C₂ model being only slightly poorer.[3][4] The C₃ conformation, which is observed in the crystalline state, provided a significantly worse fit to the GED data.[3][4][5][6] This discrepancy between the solid-state structure and the gas-phase and computationally predicted low-energy structures highlights the importance of considering environmental effects in conformational analysis.

Quantitative Comparison of Conformers

The following table summarizes the relative energies of the key conformers of this compound as determined by different computational methods.

Computational MethodConformer (Symmetry)Relative Energy (kcal mol⁻¹)Reference
MM2(91)C₁0.00[2]
C₃0.03[2]
C₂1.78[2]
DFT (BP86)C₂ and C₁Low-energy conformers[2]
C₃> 4.0[2]
MM2C₁Global Minimum[3][4]
C₃+0.03 (relative to C₁)[4]
C₂+1.98 (relative to C₁)[3][4]

Experimental and Computational Methodologies

Experimental Protocols
  • Gas Electron Diffraction (GED): The molecular structure of this compound in the gas phase has been investigated using GED.[3][4] In these experiments, a beam of high-energy electrons is scattered by the gaseous molecules, and the resulting diffraction pattern is analyzed to determine the molecular geometry. Different structural models (e.g., C₁, C₂, C₃, and D₃ symmetries) are then fitted to the experimental data to identify the most probable conformation.[3][4]

  • Single-Crystal X-ray Diffraction: The solid-state structure of this compound has been determined by single-crystal X-ray diffraction.[5][6] This technique provides precise atomic coordinates of the molecule in its crystalline form, revealing a C₃ conformation with the sulfur atoms oriented in an endodentate fashion.[5][6]

Computational Protocols
  • Molecular Mechanics (MM): Initial conformational searches are often performed using molecular mechanics force fields, such as MM2(91).[2] This method provides a rapid exploration of the potential energy surface to identify a broad range of possible conformers.

  • Density Functional Theory (DFT): The geometries of the conformers identified by molecular mechanics are then typically optimized at a higher level of theory, such as DFT. Various functionals, including BP86, have been employed for this purpose.[2] DFT calculations provide more accurate relative energies and structural parameters compared to molecular mechanics. The general workflow for DFT calculations involves geometry optimization to find the lowest energy structure, followed by frequency calculations to confirm that the optimized structure is a true minimum on the potential energy surface.

Visualizing Conformational Relationships and Experimental Workflow

To better understand the relationships between the different conformers and the workflow for their analysis, the following diagrams are provided.

Conformational_Energy_Landscape cluster_DFT DFT Calculations cluster_MM Molecular Mechanics (MM2) cluster_Expt Experimental Data C1_DFT C1 Conformer (Low Energy) C2_DFT C2 Conformer (Low Energy) C3_DFT C3 Conformer (High Energy) C1_MM C1 Conformer (Global Minimum) C1_MM->C1_DFT Refinement C3_MM C3 Conformer (+0.03 kcal/mol) C3_MM->C3_DFT Refinement C2_MM C2 Conformer (+1.78 kcal/mol) C2_MM->C2_DFT Refinement GED Gas Electron Diffraction (Favors C1/C2) GED->C1_DFT Agreement GED->C2_DFT Agreement XRay X-Ray Crystallography (C3 Conformation) XRay->C3_DFT Discrepancy in Gas Phase

Caption: Relationship between conformers determined by different methods.

Experimental_Workflow cluster_exp cluster_comp start Start: This compound exp_analysis Experimental Analysis start->exp_analysis comp_analysis Computational Analysis start->comp_analysis ged Gas Electron Diffraction (GED) exp_analysis->ged xray X-Ray Crystallography exp_analysis->xray mm Molecular Mechanics (MM) Conformational Search comp_analysis->mm results Comparative Analysis: Conformer Structures & Relative Energies ged->results xray->results dft Density Functional Theory (DFT) Geometry Optimization & Energy Calculation mm->dft dft->results

Caption: Workflow for conformational analysis of this compound.

References

Safety Operating Guide

Proper Disposal of 1,4,7-Trithiacyclononane: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

1,4,7-Trithiacyclononane, a cyclic thioether, requires careful handling and disposal due to its classification as a skin, eye, and respiratory irritant. Adherence to proper disposal protocols is crucial to ensure laboratory safety and environmental protection. This document provides a comprehensive guide to the recommended procedures for the disposal of this compound, including operational plans for waste handling and disposal.

Immediate Safety Precautions

Before handling this compound, it is imperative to wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. All handling of the compound and its waste should be conducted in a well-ventilated chemical fume hood to avoid inhalation of vapors.

Waste Collection and Storage

All waste materials contaminated with this compound, including unused product, solutions, and contaminated labware (e.g., pipette tips, gloves), must be collected as hazardous chemical waste.

Procedure:

  • Segregation: Do not mix this compound waste with other waste streams.

  • Container: Use a dedicated, leak-proof, and chemically compatible container for waste collection. The container should be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".

  • Storage: Store the sealed waste container in a designated, cool, dry, and well-ventilated secondary containment area, away from incompatible materials.

Disposal Methods

There are two primary recommended methods for the disposal of this compound waste: chemical neutralization (oxidation) and incineration. The choice of method will depend on the facilities and regulations of your institution. In all cases, disposal must be carried out by a licensed hazardous waste disposal company.

Chemical Neutralization (Oxidation)

Oxidation can be used to neutralize the hazardous properties of thioethers. Sodium hypochlorite (bleach) is a common oxidizing agent for this purpose. This procedure should only be performed by trained personnel in a chemical fume hood.

Experimental Protocol for Neutralization:

  • In a suitable reaction vessel, cautiously add the this compound waste to an excess of a basic solution of sodium hypochlorite (e.g., a 1:1 mixture of commercial bleach and water).[1]

  • The reaction may be exothermic; control the rate of addition to manage any temperature increase.

  • Allow the mixture to react for a sufficient period to ensure complete oxidation. For similar compounds, a soak time of at least 24 hours has been recommended.

  • After the reaction is complete, the resulting solution should be collected as hazardous waste and disposed of through a licensed contractor.

Note: The specific ratio of waste to bleach solution and the reaction time for this compound have not been definitively established in the searched literature. It is advisable to perform a small-scale test to determine the optimal conditions.

Incineration

Incineration is an effective method for the complete destruction of organic compounds. This process must be conducted in a licensed hazardous waste incineration facility equipped with appropriate emission control systems (scrubbers) to remove sulfur dioxide (SO₂) produced during combustion.

Incineration Parameters:

ParameterRecommended Value
Temperature A minimum of 650°C is recommended for the combustion of sulfur-containing compounds to ensure complete conversion to SO₂.[2] Furnaces for sulfur combustion can operate at temperatures up to 1,600°C.[3]
Residence Time Sufficient residence time at the target temperature is crucial for complete destruction.
Emission Control The incinerator must be equipped with a scrubber system to neutralize and remove acidic gases such as SO₂.

Logical Flow for Disposal Decision-Making

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Disposal_Workflow Start Generation of This compound Waste Collect Collect in Labeled, Sealed Container Start->Collect Store Store in Designated Hazardous Waste Area Collect->Store Contact Contact Licensed Hazardous Waste Disposal Company Store->Contact Incineration Incineration at Licensed Facility Contact->Incineration Preferred Method Neutralization Chemical Neutralization (Oxidation) Contact->Neutralization Alternative Method FinalDisposal Final Disposal of Treated Waste Incineration->FinalDisposal Neutralization->FinalDisposal

Disposal decision workflow for this compound.

Spill Management

In the event of a spill, evacuate the area and ensure adequate ventilation. Wearing appropriate PPE, absorb the spill with an inert absorbent material (e.g., vermiculite, sand). Collect the contaminated absorbent into a sealed, labeled container for hazardous waste disposal. Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.

Disclaimer: This information is intended as a guide and should be supplemented by your institution's specific safety and disposal protocols. Always consult your institution's Environmental Health and Safety (EHS) department for guidance on the proper disposal of chemical waste.

References

Safeguarding Your Research: A Comprehensive Guide to Handling 1,4,7-Trithiacyclononane

Author: BenchChem Technical Support Team. Date: December 2025

Essential safety protocols and disposal guidelines for researchers and drug development professionals working with 1,4,7-Trithiacyclononane. This document provides immediate, actionable information to ensure the safe handling and disposal of this compound, fostering a secure laboratory environment.

Personal Protective Equipment (PPE) and Safety Summary

Proper personal protective equipment is paramount when handling this compound to mitigate risks of skin, eye, and respiratory irritation. The following table summarizes the essential PPE and safety information.

Hazard Classification & PPESpecificationRationale
GHS Hazard Classification Skin Irritant (Category 2), Eye Irritant (Category 2), Specific Target Organ Toxicity - Single Exposure (Category 3, Respiratory system)Understanding the hazards informs the necessary level of protection.
Eye Protection Chemical safety goggles or a face shield.Protects against splashes and solid particulates that can cause serious eye irritation.
Skin Protection Nitrile or neoprene gloves (double gloving recommended), disposable lab coat.Provides a barrier against skin contact which can cause irritation.[1] While specific chemical resistance data for this compound is limited, nitrile and neoprene gloves generally offer good resistance to a range of chemicals.
Respiratory Protection NIOSH-approved N95 respirator or equivalent.Recommended when handling the solid compound to prevent inhalation of dust particles, which may cause respiratory tract irritation.
Work Environment Well-ventilated area, preferably within a chemical fume hood.Minimizes the concentration of airborne particles and potential vapors.
Disposal In accordance with local, state, and federal regulations. Typically involves incineration by a licensed waste disposal company.Ensures environmentally responsible and compliant disposal of hazardous chemical waste.

Detailed Experimental Protocol for Handling this compound

This step-by-step guide outlines the safe handling of this compound from receipt to disposal.

1. Pre-Handling Preparations:

  • Risk Assessment: Before beginning any work, conduct a thorough risk assessment specific to the planned experiment.

  • Fume Hood Verification: Ensure the chemical fume hood is functioning correctly with adequate airflow.

  • PPE Donning: Put on all required PPE as specified in the table above. Double gloving is recommended.

  • Spill Kit: Confirm that a chemical spill kit appropriate for solid reagents is readily accessible.

2. Handling the Compound:

  • Weighing: Conduct all weighing operations within the chemical fume hood. Use a disposable weighing boat to prevent contamination of the balance.

  • Transfer: When transferring the solid, use a spatula and handle it gently to minimize dust generation.

  • Dissolving: If preparing a solution, add the solid to the solvent slowly while stirring in a closed or covered vessel within the fume hood.

3. Post-Handling Procedures:

  • Decontamination: Wipe down the work surface in the fume hood with an appropriate solvent (e.g., isopropanol or ethanol) and then with soap and water. Dispose of the cleaning materials as hazardous waste.

  • PPE Doffing: Remove PPE in the correct order to avoid cross-contamination: outer gloves, lab coat, inner gloves, face shield/goggles, and finally the respirator.

  • Hand Washing: Wash hands thoroughly with soap and water after removing all PPE.

4. Waste Disposal:

  • Solid Waste: Collect all solid waste contaminated with this compound (e.g., weighing boats, contaminated paper towels, used gloves) in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Collect any solutions containing this compound in a separate, labeled hazardous waste container for liquid organic waste.

  • Neutralization of Small Residual Amounts: For cleaning minor residual amounts on glassware, a cautious approach involves rinsing with a solvent to collect the residue into the liquid waste stream. While some general procedures for sulfur-containing compounds suggest neutralization with a base like baking soda for disposal, this should be done with caution and in accordance with your institution's specific guidelines.[2]

  • Final Disposal: Arrange for the pickup and disposal of all hazardous waste through your institution's environmental health and safety office or a licensed chemical waste disposal contractor.

Safe Handling and Disposal Workflow

The following diagram illustrates the key steps and decision points for the safe handling and disposal of this compound.

cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Decontamination cluster_disposal Waste Disposal start Start: Obtain this compound risk_assessment Conduct Risk Assessment start->risk_assessment ppe_donning Don Appropriate PPE risk_assessment->ppe_donning weigh_transfer Weigh & Transfer ppe_donning->weigh_transfer experiment Perform Experiment weigh_transfer->experiment decontaminate Decontaminate Work Area experiment->decontaminate collect_solid Collect Solid Waste experiment->collect_solid collect_liquid Collect Liquid Waste experiment->collect_liquid ppe_doffing Doff PPE Correctly decontaminate->ppe_doffing hand_wash Wash Hands ppe_doffing->hand_wash dispose Dispose via EHS collect_solid->dispose collect_liquid->dispose

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.